3-Heptyl-1H-1,2,4-triazol-5-amine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-heptyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-11-9(10)13-12-8/h2-7H2,1H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMXGBDXGVPHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Heptyl-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 3-Heptyl-1H-1,2,4-triazol-5-amine is limited. This guide provides a summary of available information, predicted properties, and general experimental protocols based on related 1,2,4-triazole compounds. The synthesis and signaling pathway diagrams are illustrative and based on established chemical and pharmacological principles for this class of compounds.
Core Chemical Properties
This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with a heptyl group and an amine group. The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous pharmaceuticals, suggesting potential biological activity for its derivatives.
Structural and Identifying Information
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 5-heptyl-1H-1,2,4-triazol-3-amine | PubChem |
| CAS Number | 85631-72-7 (monohydrochloride) | ChemicalBook[1] |
| Molecular Formula | C9H18N4 | PubChem |
| Molecular Weight | 182.27 g/mol | PubChem |
| Canonical SMILES | CCCCCCC1=NC(=NN1)N | PubChem |
| InChI | InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-11-9(10)13-12-8/h2-7H2,1H3,(H3,10,11,12,13) | PubChem |
| InChIKey | YLMXGBDXGVPHRZ-UHFFFAOYSA-N | PubChem |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Exact Mass | 182.15314718 g/mol | PubChem |
| Monoisotopic Mass | 182.15314718 g/mol | PubChem |
| Topological Polar Surface Area | 67.6 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a general and robust method for the synthesis of 3-alkyl-1H-1,2,4-triazol-5-amines involves the cyclization of an acylguanidine derivative. This can be typically achieved by reacting an appropriate ester or carboxylic acid with aminoguanidine.
General Synthesis of 3-Alkyl-1H-1,2,4-triazol-5-amines
A common synthetic route involves the condensation of an ester with aminoguanidine hydrochloride in the presence of a base, or directly from a carboxylic acid.
Reactants:
-
Methyl octanoate (as a precursor to the heptyl group)
-
Aminoguanidine hydrochloride
-
Sodium methoxide (or another suitable base)
-
Ethanol (as solvent)
Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in absolute ethanol.
-
Addition of Aminoguanidine: To this solution, add aminoguanidine hydrochloride and stir the mixture until the salt is fully dissolved, forming the free base aminoguanidine.
-
Addition of the Ester: Add methyl octanoate to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an appropriate acid (e.g., hydrochloric acid). The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure, including the presence of the heptyl chain and the triazole ring protons.
-
Infrared (IR) Spectroscopy: To identify functional groups such as N-H stretches of the amine and the triazole ring, and C-H stretches of the alkyl chain.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Potential Biological Activity and Signaling Pathways
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The specific biological profile of this compound has not been extensively reported. However, based on the pharmacology of similar compounds, it could potentially act as an enzyme inhibitor or a receptor antagonist. For instance, some triazole derivatives are known to inhibit cytochrome P450 enzymes.
Below is a hypothetical signaling pathway illustrating a potential mechanism of action for a generic 1,2,4-triazole derivative as an enzyme inhibitor.
Caption: Hypothetical signaling pathway showing inhibition of an intracellular enzyme by this compound.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a derivative of the pharmacologically significant 1,2,4-triazole scaffold. While specific experimental data for this compound is sparse in the public domain, its chemical properties can be predicted, and its synthesis can be achieved through established methods for related compounds. Further research is required to fully elucidate its physicochemical properties, biological activity, and potential applications in drug development. The protocols and pathways presented in this guide serve as a foundational framework for researchers interested in exploring this and similar molecules.
References
An In-depth Technical Guide to 3-Heptyl-1H-1,2,4-triazol-5-amine
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3-Heptyl-1H-1,2,4-triazol-5-amine, targeted towards researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with a heptyl group at position 3 and an amine group at position 5. The presence of the long alkyl chain imparts lipophilic character to the molecule, while the triazole ring and amino group contribute to its polar and hydrogen-bonding capabilities. Due to annular tautomerism, this compound can exist in different tautomeric forms, with the 3-heptyl-5-amino and 5-heptyl-3-amino forms being the most probable. The IUPAC name is often cited as 5-heptyl-1H-1,2,4-triazol-3-amine.[1]
Table 1: Core Molecular Data
| Identifier | Value | Source |
| IUPAC Name | 5-heptyl-1H-1,2,4-triazol-3-amine | PubChem[1] |
| Molecular Formula | C9H18N4 | PubChem[1] |
| Molecular Weight | 182.27 g/mol | PubChem[1] |
| Canonical SMILES | CCCCCCCC1=NC(=NN1)N | PubChem[1] |
| InChI Key | YLMXGBDXGVPHRZ-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | Not available | - |
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Synthesis from Octanoic Acid and Aminoguanidine
This protocol is adapted from general methods for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.
-
Materials: Octanoic acid, aminoguanidine hydrochloride, a suitable base (e.g., sodium methoxide or potassium hydroxide), and a high-boiling point solvent (e.g., ethylene glycol or N,N-dimethylformamide).
-
Procedure:
-
A mixture of octanoic acid (1 equivalent) and aminoguanidine hydrochloride (1 equivalent) is suspended in the chosen solvent.
-
A base (1-1.2 equivalents) is added to the mixture to neutralize the hydrochloride and facilitate the reaction.
-
The reaction mixture is heated to reflux (typically 120-180 °C) for several hours (4-24 h), with monitoring by thin-layer chromatography (TLC) to track the consumption of starting materials and the formation of the product.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into cold water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Purification of the crude product is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Logical Workflow for the Proposed Synthesis:
Predicted Physicochemical and Spectroscopic Data
Due to the lack of experimentally determined data for this compound, the following tables summarize predicted physicochemical properties and spectroscopic data. These predictions are based on computational models and data from structurally similar compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| XlogP | 3.0[1] |
| Boiling Point | ~350-400 °C |
| Melting Point | ~100-120 °C |
| Water Solubility | Low |
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | δ (ppm): ~0.8-0.9 (t, 3H, -CH₃), ~1.2-1.4 (m, 8H, -(CH₂)₄-), ~1.6-1.7 (quint, 2H, -CH₂-CH₂-triazole), ~2.6-2.7 (t, 2H, -CH₂-triazole), ~5.0-6.0 (br s, 2H, -NH₂), ~11.0-12.0 (br s, 1H, -NH- of triazole) |
| ¹³C NMR | δ (ppm): ~14 (CH₃), ~22-32 (heptyl CH₂), ~150-160 (C3 and C5 of triazole) |
| IR | ν (cm⁻¹): ~3100-3400 (N-H stretching), ~2850-2960 (C-H stretching), ~1600-1650 (N-H bending), ~1450-1550 (C=N stretching) |
| Mass Spec. | m/z: 182.16 (M⁺), other fragments corresponding to the loss of alkyl chain fragments. |
Potential Biological Significance and Signaling Pathways
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties. The mechanism of action for many triazole-based drugs involves the inhibition of specific enzymes. For instance, triazole antifungals inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.
While no specific biological activity has been reported for this compound, its structural similarity to other bioactive triazoles suggests it could be a candidate for screening in various pharmacological assays. The heptyl group may enhance its ability to penetrate biological membranes, potentially influencing its bioavailability and efficacy.
Potential Mechanism of Action as an Enzyme Inhibitor:
Safety and Handling
No specific safety data for this compound is available. The following recommendations are based on the safety profiles of structurally related amino- and alkyl-triazoles.
-
General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
First Aid:
-
In case of contact with eyes: Immediately flush with plenty of water for at least 15 minutes.
-
In case of contact with skin: Wash with soap and water.
-
If inhaled: Move to fresh air.
-
If swallowed: Seek medical attention.
-
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
This guide provides a foundational understanding of this compound based on available data and predictive models. Further experimental validation is necessary to confirm the properties and potential applications of this compound.
References
An In-Depth Technical Guide to 3-Heptyl-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Heptyl-1H-1,2,4-triazol-5-amine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Although specific experimental data for this molecule is limited in publicly accessible literature, this document consolidates information on its chemical identity, plausible synthetic routes based on established methodologies for analogous compounds, and predicted physicochemical properties. Furthermore, it explores the potential biological significance of this compound within the broader context of the diverse pharmacological activities exhibited by the 1,2,4-triazole scaffold. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel triazole derivatives for therapeutic applications.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H18N4 | PubChem[1] |
| Monoisotopic Mass | 182.15315 Da | PubChem[1] |
| Predicted XlogP | 3.0 | PubChem[1] |
Predicted Collision Cross Section (CCS) Data
Computational predictions provide insight into the molecule's ion mobility and can be valuable for analytical method development.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 183.16043 | 143.3 |
| [M+Na]+ | 205.14237 | 150.4 |
| [M-H]- | 181.14587 | 140.8 |
| [M+NH4]+ | 200.18697 | 160.1 |
| [M+K]+ | 221.11631 | 147.1 |
| Data sourced from PubChemLite[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, established synthetic routes for 3-alkyl-5-amino-1,2,4-triazoles provide a reliable framework for its preparation. The most common and direct method involves the condensation of a carboxylic acid with an aminoguanidine salt.
Plausible Synthetic Pathway: Condensation of Heptanoic Acid with Aminoguanidine
A general and efficient method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate under microwave irradiation. This approach is noted for being environmentally friendly and suitable for a range of aliphatic carboxylic acids.
General Experimental Protocol (Adapted from Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles)
This protocol is adapted from a method described for the synthesis of similar 5-alkyl-3-amino-1,2,4-triazoles and should be considered a starting point for optimization.
Materials:
-
Heptanoic Acid
-
Aminoguanidine Bicarbonate
-
Hydrochloric Acid (37% solution)
-
Microwave Synthesizer
Procedure:
-
In a suitable microwave reaction vial, combine aminoguanidine bicarbonate (1.0 eq) and a 37% solution of hydrochloric acid (1.5 eq).
-
Stir the mixture at room temperature for approximately 2 hours to form aminoguanidine hydrochloride in situ.
-
To this mixture, add heptanoic acid (1.0 eq).
-
Seal the reaction vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a controlled temperature (e.g., 150-180 °C) for a specified time (e.g., 20-40 minutes). Reaction conditions will require optimization.
-
After cooling, the reaction mixture can be diluted with water and the pH adjusted to precipitate the product.
-
The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Note: This is a generalized procedure and requires optimization of molar ratios, temperature, and reaction time for the specific synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been found, the 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of clinically used drugs. The diverse pharmacological activities of 1,2,4-triazole derivatives suggest potential areas of investigation for this compound.
Known Activities of 1,2,4-Triazole Derivatives:
-
Antifungal: Triazoles like fluconazole and itraconazole are potent inhibitors of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.
-
Anticancer: Some 1,2,4-triazole derivatives have shown significant cytotoxic activities against various cancer cell lines. For instance, certain 4,5-disubstituted-4H-1,2,4-triazol-3-amines have demonstrated potent anti-lung cancer properties by inducing apoptosis.
-
Anti-inflammatory: Various derivatives of 1,2,4-triazole have been reported to possess anti-inflammatory properties.
-
Antibacterial and Antimicrobial: The 1,2,4-triazole scaffold is a component of many compounds exhibiting a broad spectrum of antibacterial and antimicrobial activities.
The lipophilic heptyl group in this compound may influence its pharmacokinetic properties, such as membrane permeability and protein binding, which could in turn modulate its biological activity.
Hypothetical Signaling Pathway Involvement in Cancer
Based on the pro-apoptotic effects observed in other 1,2,4-triazole derivatives, a hypothetical mechanism of action in cancer cells could involve the modulation of apoptosis-related signaling pathways.
Conclusion
This compound represents an under-investigated molecule within the pharmacologically significant class of 1,2,4-triazoles. This technical guide provides a foundational understanding of its chemical nature, a plausible and adaptable synthetic strategy, and a context for its potential biological activities based on the extensive research on related compounds. The information presented herein is intended to facilitate further research and development of this and similar molecules for therapeutic purposes. Future experimental studies are warranted to elucidate the specific physicochemical properties, biological activities, and mechanisms of action of this compound.
References
An In-depth Technical Guide to the Synthesis of 3-Heptyl-1H-1,2,4-triazol-5-amine
This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Heptyl-1H-1,2,4-triazol-5-amine, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The document outlines the core chemical reaction, presents quantitative data from analogous syntheses, details a representative experimental protocol, and provides a visual representation of the synthesis pathway.
Core Synthesis Pathway: Condensation of Aminoguanidine with Octanoic Acid
The most direct and widely applicable method for the synthesis of 3-alkyl-1H-1,2,4-triazol-5-amines is the cyclocondensation of a carboxylic acid with aminoguanidine.[1] In the case of this compound, the heptyl group is introduced using octanoic acid. This reaction is typically acid-catalyzed and can be efficiently conducted under microwave irradiation, which often leads to shorter reaction times and higher yields.[1]
The reaction proceeds through the formation of an acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of 3-alkyl-5-amino-1,2,4-triazoles via microwave-assisted condensation of aminoguanidine bicarbonate with various carboxylic acids.[1] This data provides a baseline for the expected yield and reaction parameters for the synthesis of the target compound.
| Alkyl Substituent | Carboxylic Acid | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Methyl | Acetic Acid | 30 | 150 | 85 |
| Ethyl | Propionic Acid | 30 | 150 | 82 |
| Propyl | Butyric Acid | 30 | 150 | 78 |
| Isopropyl | Isobutyric Acid | 30 | 150 | 75 |
| Cyclobutyl | Cyclobutanecarboxylic Acid | 30 | 150 | 70 |
| Phenyl | Benzoic Acid | 30 | 150 | 92 |
Data extracted from a study on microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]
Experimental Protocol
This section details a representative experimental protocol for the synthesis of this compound based on the microwave-assisted condensation method.[1]
Materials:
-
Aminoguanidine bicarbonate
-
Octanoic acid
-
Concentrated Hydrochloric acid (37%)
-
Microwave reactor vials
-
Stirring bar
Procedure:
-
Preparation of Aminoguanidine Hydrochloride (in situ):
-
In a suitable reaction vessel, a mixture of aminoguanidine bicarbonate (0.1 mol) and a 37% solution of hydrochloric acid (0.15 mol) is stirred for 2 hours at room temperature. This step converts the bicarbonate salt to the more reactive hydrochloride salt.
-
-
Reaction Setup:
-
To the resulting solution of aminoguanidine hydrochloride, add octanoic acid (0.12 mol).
-
The mixture is placed in a sealed microwave reactor vial equipped with a magnetic stirring bar.
-
-
Microwave-Assisted Synthesis:
-
The sealed vial is placed in a microwave reactor.
-
The reaction mixture is irradiated at 150°C for 30 minutes with continuous stirring.
-
-
Work-up and Purification:
-
After the reaction is complete, the vial is cooled to room temperature.
-
The resulting solid product is typically collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final this compound as a white solid.
-
Characterization: The final product should be characterized by standard analytical techniques, such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Synthesis Pathway Visualization
The following diagram illustrates the chemical transformation from the starting materials to the final product.
Caption: Synthesis of this compound.
Alternative Synthesis Routes
While the condensation of aminoguanidine with a carboxylic acid is a primary route, other methods for the synthesis of 3-amino-1,2,4-triazoles have been developed. These can serve as alternative pathways depending on the availability of starting materials and desired substitution patterns.
One notable alternative involves the cyclization of a substituted hydrazinecarboximidamide derivative with a formic acid equivalent.[2] Another approach starts from thiourea derivatives which are converted to an S-methylated intermediate that then reacts with hydrazine.[2] These multi-step syntheses can offer flexibility for creating diverse libraries of substituted 3-amino-1,2,4-triazoles.
The logical workflow for considering these alternatives is presented below.
References
A Technical Guide to 5-Heptyl-1H-1,2,4-triazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry and materials science, renowned for its diverse pharmacological activities. This document provides a comprehensive technical overview of a specific derivative, 5-Heptyl-1H-1,2,4-triazol-3-amine. It covers its chemical identity, physicochemical properties, detailed synthetic protocols, and explores its potential biological significance by examining the well-established mechanism of its parent compound, 3-Amino-1,2,4-triazole (Amitrole). This guide synthesizes critical data to support further research and development of this and related compounds.
Chemical Identity and Nomenclature
The compound "3-Heptyl-1H-1,2,4-triazol-5-amine" is more formally named 5-heptyl-1H-1,2,4-triazol-3-amine according to IUPAC nomenclature conventions, although both names refer to the same principal tautomer. The 1,2,4-triazole ring system exhibits annular tautomerism, meaning the proton on the nitrogen atom can migrate. The primary tautomeric forms are the 1H and 4H isomers. The exocyclic amine group also contributes to tautomerism (amino-imino). For consistency, this guide will use the name 5-heptyl-1H-1,2,4-triazol-3-amine.
-
Molecular Formula: C₉H₁₈N₄[1]
-
SMILES: CCCCCCCC1=NC(=NN1)N[1]
-
InChI Key: YLMXGBDXGVPHRZ-UHFFFAOYSA-N[1]
Physicochemical and Predicted Properties
Quantitative data for 5-heptyl-1H-1,2,4-triazol-3-amine is primarily based on computational predictions. For context, experimental data for the parent compound, 1H-1,2,4-triazol-5-amine (Amitrole), is also provided.
| Property | 5-Heptyl-1H-1,2,4-triazol-3-amine (Predicted) | 1H-1,2,4-triazol-5-amine (Amitrole, Experimental) | Reference |
| Molecular Weight | 182.28 g/mol | 84.08 g/mol | [1][2] |
| Monoisotopic Mass | 182.15315 Da | 84.0436 Da | [1][3] |
| XlogP | 3.0 | -0.97 | [1][3] |
| Melting Point | Not Available | 157-159 °C | [3][4] |
| Boiling Point | Not Available | 244.9 °C at 760 mmHg | [3] |
| Water Solubility | Not Available | 280 g/L (20 °C) | [2][3] |
| Density | Not Available | 1.138 g/cm³ (20 °C) | [2][3] |
| pKa (Weak Base) | Not Available | ~10.0 (Kb = 1x10⁻¹⁰) | [3] |
Synthesis and Experimental Protocols
While a specific protocol for 5-heptyl-1H-1,2,4-triazol-3-amine is not widely published, a reliable synthetic route can be designed based on established methods for constructing 3-amino-5-alkyl-1,2,4-triazoles. The most common approach involves the cyclization of an acyl derivative of aminoguanidine.
General Synthetic Pathway
The synthesis can be achieved via a two-step process:
-
Acylation of Aminoguanidine: Reaction of octanoyl chloride (or a related octanoic acid derivative) with aminoguanidine hydrochloride to form 1-octanoylaminoguanidine.
-
Cyclization: Base-mediated intramolecular cyclization of the intermediate to yield the final 5-heptyl-1H-1,2,4-triazol-3-amine.
Detailed Experimental Protocol
Materials:
-
Aminoguanidine hydrochloride (1.0 eq)
-
Octanoyl chloride (1.0 eq)
-
Pyridine (or other suitable base, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Synthesis of 1-Octanoylaminoguanidine Intermediate
-
Suspend aminoguanidine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add pyridine (2.0 eq) to the suspension with vigorous stirring.
-
Add octanoyl chloride (1.0 eq) dropwise to the cooled mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-octanoylaminoguanidine intermediate. This intermediate may be used directly in the next step or purified via recrystallization.
-
-
Step 2: Cyclization to 5-Heptyl-1H-1,2,4-triazol-3-amine
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add an aqueous solution of NaOH (e.g., 10%, 1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The cyclization process results in the formation of the triazole ring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with dilute HCl until the pH is approximately 7.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 5-heptyl-1H-1,2,4-triazol-3-amine.
-
Biological Context and Potential Mechanism of Action
Derivatives of 1,2,4-triazole are known to possess a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties[5][6][7]. The specific biological profile of the heptyl-substituted derivative is not documented, but insight can be gained from its parent compound, Amitrole.
Amitrole is a non-selective herbicide that acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD) , a key enzyme in the histidine biosynthesis pathway in plants and yeast[4]. This inhibition leads to a deficiency in histidine, an essential amino acid, ultimately causing cell death. This pathway is a validated target in microbiology and agronomy.
The introduction of a C7 alkyl (heptyl) chain significantly increases the lipophilicity of the molecule (XlogP of 3.0 vs. -0.97 for the parent)[1]. This modification would drastically alter its pharmacokinetic properties, such as membrane permeability and protein binding, potentially redirecting its biological activity towards new targets relevant to human health, such as fungal or bacterial enzymes.
Conclusion
5-Heptyl-1H-1,2,4-triazol-3-amine is a lipophilic derivative of the well-known 1,2,4-triazole scaffold. While specific experimental data on this compound is scarce, its synthesis is readily achievable through established chemical methodologies. Its structural similarity to Amitrole suggests a potential for enzyme inhibition, although its increased lipophilicity may confer novel biological activities. This technical guide provides a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic or agrochemical potential of this and related long-chain alkyl triazole amines. Further investigation into its antimicrobial and cytotoxic properties is warranted.
References
- 1. PubChemLite - this compound (C9H18N4) [pubchemlite.lcsb.uni.lu]
- 2. 3-Amino-1H-1,2,4-triazole for synthesis 61-82-5 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 3-Substituted-1H-1,2,4-triazol-5-amines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document aims to provide a comprehensive overview of the solubility of 3-Heptyl-1H-1,2,4-triazol-5-amine. However, a thorough literature search did not yield specific quantitative solubility data for this particular compound. As a surrogate, this guide presents detailed solubility information for the parent compound, 3-Amino-1H-1,2,4-triazole (also known as Amitrole), to provide a foundational understanding and relevant experimental protocols. The principles and methodologies described herein are applicable for determining the solubility of other 3-alkyl-substituted 1,2,4-triazol-5-amines.
Introduction to 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives are a significant class of heterocyclic compounds that are integral to the development of pharmaceuticals and agrochemicals.[1][2] Their diverse biological activities, including antifungal, antimicrobial, and herbicidal properties, have made them a focal point of chemical and pharmacological research.[1][3] The solubility of these compounds is a critical physicochemical parameter that influences their bioavailability, formulation, and efficacy. This guide focuses on the solubility of 3-substituted-1H-1,2,4-triazol-5-amines, with a specific emphasis on providing a framework for understanding the solubility of the 3-heptyl derivative.
Solubility Data for 3-Amino-1H-1,2,4-triazole
While specific data for this compound is not available in the reviewed literature, extensive studies have been conducted on the parent molecule, 3-Amino-1H-1,2,4-triazole. The solubility of this compound is influenced by the solvent's polarity, temperature, and pH.[1] It is generally soluble in polar solvents due to its ability to form hydrogen bonds.[1]
The following table summarizes the mole fraction solubility (x) of 3-Amino-1H-1,2,4-triazole in various organic solvents at different temperatures, as determined by the isothermal saturation method.[4]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | N-Methyl-2-pyrrolidone |
| 283.15 | 0.0469 | 0.0245 | 0.0178 | 0.0125 | 0.1462 |
| 288.15 | 0.0533 | 0.0279 | 0.0201 | 0.0143 | 0.1653 |
| 293.15 | 0.0605 | 0.0317 | 0.0226 | 0.0163 | 0.1868 |
| 298.15 | 0.0686 | 0.0359 | 0.0255 | 0.0186 | 0.2111 |
| 303.15 | 0.0776 | 0.0407 | 0.0287 | 0.0211 | 0.2385 |
| 308.15 | 0.0878 | 0.0461 | 0.0324 | 0.0240 | 0.2697 |
| 313.15 | 0.0991 | 0.0521 | 0.0365 | 0.0272 | 0.3051 |
| 318.15 | 0.1119 | 0.0588 | 0.0412 | 0.0309 | 0.3455 |
| Temperature (K) | Ethyl Acetate | Acetone | Acetonitrile | 1,4-Dioxane | 2-Butanone |
| 283.15 | 0.0019 | 0.0123 | 0.0019 | 0.0076 | 0.0041 |
| 288.15 | 0.0022 | 0.0141 | 0.0022 | 0.0088 | 0.0048 |
| 293.15 | 0.0026 | 0.0162 | 0.0025 | 0.0102 | 0.0056 |
| 298.15 | 0.0030 | 0.0186 | 0.0029 | 0.0118 | 0.0065 |
| 303.15 | 0.0035 | 0.0213 | 0.0033 | 0.0137 | 0.0075 |
| 308.15 | 0.0040 | 0.0244 | 0.0038 | 0.0158 | 0.0087 |
| 313.15 | 0.0047 | 0.0279 | 0.0043 | 0.0183 | 0.0101 |
| 318.15 | 0.0054 | 0.0319 | 0.0049 | 0.0211 | 0.0117 |
As a general trend, the solubility of 3-Amino-1H-1,2,4-triazole increases with rising temperature across all tested solvents.[4] The solubility is highest in N-methyl-2-pyrrolidone, followed by alcohols, and is significantly lower in less polar solvents like ethyl acetate and acetonitrile.[4]
Experimental Protocol: Isothermal Saturation Method
The solubility data presented above was obtained using the isothermal saturation method.[4] This is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.
Materials and Apparatus:
-
3-Amino-1H-1,2,4-triazole (or the target compound)
-
Selected solvents of high purity
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: An excess amount of the solid solute (e.g., 3-Amino-1H-1,2,4-triazole) is added to a known volume of the solvent in the jacketed glass vessel.
-
Equilibration: The vessel is sealed to prevent solvent evaporation and placed in a thermostatic water bath set to the desired temperature. The solution is continuously stirred to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be predetermined through preliminary experiments (typically 24-48 hours).
-
Sample Withdrawal and Filtration: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a sufficient time for the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of solid particles.
-
Analysis: The filtered saturated solution is diluted with an appropriate solvent, and the concentration of the solute is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Calculation: The mole fraction solubility (x) is calculated from the determined concentration. The experiment is repeated at different temperatures to obtain a solubility profile.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method for solubility determination.
Caption: Workflow for the Isothermal Saturation Method.
Conclusion
While direct solubility data for this compound remains elusive in the current literature, the provided information on its parent compound, 3-Amino-1H-1,2,4-triazole, offers valuable insights. The general solubility trends and the detailed experimental protocol for the isothermal saturation method serve as a robust starting point for researchers and drug development professionals. It is anticipated that the introduction of a heptyl group at the 3-position would decrease the aqueous solubility and increase the solubility in non-polar organic solvents compared to the parent compound, due to the increased lipophilicity. Experimental determination following the outlined protocol is necessary to ascertain the precise solubility profile of this compound.
References
The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, and antiviral properties. Detailed experimental protocols, quantitative activity data, and visual representations of key signaling pathways are presented to support researchers in the design and development of novel 1,2,4-triazole-based therapeutics.
Anticancer Activity: Targeting the Hallmarks of Cancer
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation, survival, and metastasis.[4][5][6][7] Their mechanisms of action are often centered around the inhibition of key enzymes and proteins that are crucial for tumor growth.
Mechanism of Action: Kinase and Tubulin Inhibition
A prominent mechanism through which 1,2,4-triazoles exert their anticancer effects is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[8] These kinases are critical components of signaling pathways that regulate cell growth and division; their dysregulation is a common feature in many cancers. Additionally, certain 1,2,4-triazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a process essential for cell division.[8]
Caption: Anticancer mechanisms of 1,2,4-triazole derivatives.
Quantitative Anticancer Activity
The anticancer efficacy of 1,2,4-triazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected 1,2,4-triazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7e | MCF-7 (Breast) | 4.7 | [9] |
| Hela (Cervical) | 2.9 | [9] | |
| A549 (Lung) | 9.4 | [9] | |
| 10a | MCF-7 (Breast) | 6.43 | [9] |
| Hela (Cervical) | 5.6 | [9] | |
| A549 (Lung) | 21.1 | [9] | |
| 10d | MCF-7 (Breast) | 10.2 | [9] |
| Hela (Cervical) | 9.8 | [9] | |
| A549 (Lung) | 16.5 | [9] | |
| TB-NO2 | HEPG2 (Liver) | 0.053 | [10] |
| MCF-7 (Breast) | 2.102 | [10] | |
| TB-OCH3 | HEPG2 (Liver) | 0.089 | [10] |
| MCF-7 (Breast) | 1.092 | [10] | |
| LaSOM 186 | MCF7 (Breast) | 2.66 | [2] |
| LaSOM 190 | MCF7 (Breast) | 2.85 | [2] |
Experimental Protocol: MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
1,2,4-Triazole derivatives
-
Cancer cell lines (e.g., MCF-7, Hela, A549)
-
Complete culture media
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells per well in 180 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours to allow for cell attachment.[9]
-
Prepare serial dilutions of the 1,2,4-triazole compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing different concentrations of the test compounds.[9]
-
Incubate the cells for 72 hours.[9]
-
Following incubation, add 50 µL of MTT reagent (5 mg/ml) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Caption: Workflow for the MTT assay.
Antifungal Activity: Disrupting Fungal Cell Integrity
1,2,4-triazole derivatives are a well-established class of antifungal agents, with several compounds, such as fluconazole and itraconazole, being widely used in clinical practice.[1] Their primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The antifungal activity of 1,2,4-triazoles is primarily attributed to their ability to inhibit lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[11] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the integrity and function of the fungal cell membrane.[11]
Caption: Antifungal mechanism of 1,2,4-triazoles.
Quantitative Antifungal Activity
The in vitro antifungal activity of 1,2,4-triazole derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table presents the MIC values of some 1,2,4-triazole derivatives against various fungal strains.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 1a (R = 7Cl) | Aspergillus fumigatus | 0.25 | [1] |
| 18b (3,4-dichlorobenzyl) | Candida albicans | 0.5 | [1] |
| 18c (2,4-difluorobenzyl) | Candida albicans | 4 | [1] |
| 18e (2-fluorobenzyl) | Candida albicans | 16 | [1] |
| 6b | Candida glabrata | 0.97 | [12] |
| 6i | Candida glabrata | 0.97 | [12] |
| 6j | Candida glabrata | 0.97 | [12] |
| 4a | Candida albicans | 0.39 | [13] |
| 34f | Candida albicans | 12.5 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
1,2,4-Triazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Broth
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the 1,2,4-triazole compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in the 96-well plate using Sabouraud Dextrose Broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the fungal strain.
-
Inoculate each well with the fungal suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density.
Caption: Workflow for MIC determination.
Antiviral Activity: A Broad Spectrum of Inhibition
The 1,2,4-triazole scaffold is also present in several antiviral drugs, most notably ribavirin, which exhibits broad-spectrum activity against various RNA and DNA viruses.[14][15][16] The antiviral mechanisms of 1,2,4-triazole derivatives can be diverse, targeting different stages of the viral life cycle.
Mechanism of Action
The antiviral activity of 1,2,4-triazole derivatives can involve various mechanisms, including:
-
Inhibition of viral polymerases: Some derivatives can act as nucleoside analogs and interfere with viral nucleic acid synthesis.
-
Inhibition of viral enzymes: Targeting other essential viral enzymes like proteases or helicases.
-
Modulation of host immune response: Some compounds may enhance the host's antiviral immune response.
Quantitative Antiviral Activity
The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that inhibits 50% of the viral replication.
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| Compound 2 | Chikungunya virus (181/25) | BHK-21 | 28.6 | [17] |
| Compound 2 | Chikungunya virus (181/25) | Vero | 30.0 | [17] |
| CQ (Chloroquine) | Chikungunya virus (181/25) | BHK-21 | 18.8 | [17] |
Synthesis of 1,2,4-Triazole Derivatives
A variety of synthetic methods have been developed for the preparation of 1,2,4-triazole derivatives. A common and versatile approach is the reaction of hydrazides with various reagents.
General Synthetic Protocol
A general and widely used method involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in the presence of a base to yield the 1,2,4-triazole-3-thiol.
Caption: General synthesis of 1,2,4-triazoles.
Procedure Example:
-
A mixture of a hydrazide and an appropriate isothiocyanate is refluxed in a suitable solvent like ethanol to form the corresponding thiosemicarbazide.
-
The isolated thiosemicarbazide is then dissolved in an alkaline solution (e.g., sodium hydroxide) and refluxed.
-
The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thiol.
-
The product is then filtered, washed, and recrystallized.
Conclusion
The 1,2,4-triazole scaffold continues to be a highly valuable framework in the quest for new and effective therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antifungal, and antiviral effects. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms of action. It is anticipated that this information will serve as a valuable resource for researchers and scientists in the field, facilitating the rational design and development of the next generation of 1,2,4-triazole-based drugs.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 4. chemmethod.com [chemmethod.com]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 14. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Mechanism of Action of 3-Heptyl-1H-1,2,4-triazol-5-amine
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] These activities include anticancer, antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticoagulant effects.[1][2] The specific biological response is largely determined by the nature and position of substituents on the triazole ring.
Hypothesized Mechanisms of Action
Given the structure of 3-Heptyl-1H-1,2,4-triazol-5-amine, which features a 1,2,4-triazol-5-amine core and a seven-carbon alkyl chain, several potential mechanisms of action can be postulated. The lipophilic heptyl group may facilitate membrane permeability or interaction with hydrophobic pockets within target proteins.
1. Antiproliferative and Cytotoxic Activity
Many 1,2,4-triazole derivatives have demonstrated potent antiproliferative activities against various cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
-
Induction of Apoptosis: The compound could trigger programmed cell death by modulating key signaling pathways.
-
Cell Cycle Arrest: It may halt the cell cycle at specific checkpoints, such as G2/M phase, preventing cancer cell proliferation.[3]
2. Enzyme Inhibition
The triazole moiety is a known pharmacophore in several enzyme inhibitors.
-
Kinase Inhibition: The molecule could potentially act as an inhibitor of protein kinases involved in cell signaling and proliferation.
-
Dihydrofolate Reductase (DHFR) Inhibition: Some 1,2,4-triazole derivatives are known to inhibit DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids, thereby exhibiting antimicrobial and anticancer properties.[4]
-
14α-demethylase (CYP51) Inhibition: A well-established mechanism for triazole-based antifungal agents is the inhibition of CYP51, an enzyme essential for ergosterol biosynthesis in fungi.[5] While the heptyl substituent is not typical for classic antifungal azoles, this remains a potential target.
-
Serine Protease Inhibition: Amide-functionalized 1,2,4-triazol-5-amines have been shown to act as covalent inhibitors of blood coagulation factors like Factor XIIa and thrombin.[6][7]
3. Antimicrobial Activity
The 1,2,4-triazole scaffold is present in numerous antibacterial and antifungal agents.[4][8] The mechanism could involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Quantitative Data from Structurally Related Compounds
While no specific data for this compound is available, the following table summarizes representative quantitative data for other 1,2,4-triazole derivatives to provide a comparative context for potential efficacy.
| Compound Class | Target Cell Line/Organism | Activity | IC50/EC50/MIC | Reference |
| Amide-functionalized 1,2,4-triazol-5-amines | Factor XIIa | Anticoagulant | 28 nM | [6][7] |
| Amide-functionalized 1,2,4-triazol-5-amines | Thrombin | Anticoagulant | 41 nM | [7] |
| 3-Alkylsulfanyl-4-amino-1,2,4-triazole derivatives | HCT116 (Colon Cancer) | Antiproliferative | 0.37 µM | [3] |
| 3-Alkylsulfanyl-4-amino-1,2,4-triazole derivatives | Hela (Cervical Cancer) | Antiproliferative | 2.94 µM | [3] |
| 1,2,4-Triazole derivatives with amino acid fragments | Physalospora piricola | Antifungal | 10.126 µg/mL | [5] |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, etc. | Antibacterial | 5 µg/mL | [4] |
Experimental Protocols for Mechanism of Action Studies
The following are detailed methodologies for key experiments that could be employed to elucidate the mechanism of action of this compound.
1. Antiproliferative Activity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., HepG2, HCT116, PC-3, Hela) in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To investigate the effect of the compound on cell cycle progression.
-
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix with cold 70% ethanol.
-
Treat the cells with RNase A and stain with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To determine if the compound induces apoptosis.
-
Procedure:
-
Treat cells with the compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
4. Enzyme Inhibition Assays
-
Objective: To determine if the compound inhibits the activity of specific enzymes.
-
Procedure (General):
-
Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture for a specific period at an optimal temperature.
-
Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate using a spectrophotometer, fluorometer, or luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations of Potential Signaling Pathways
Caption: Hypothesized antiproliferative signaling pathway.
Caption: Workflow for elucidating the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
3-Heptyl-1H-1,2,4-triazol-5-amine: A Technical Review of a Potential Bioactive Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The substitution at various positions of the triazole ring plays a crucial role in modulating the biological activity of these compounds. This technical guide focuses on 3-Heptyl-1H-1,2,4-triazol-5-amine, a derivative characterized by a seven-carbon alkyl chain at the 3-position and an amino group at the 5-position. While specific research on this particular molecule is limited in publicly available literature, this document provides a comprehensive overview based on the known chemistry and biological activities of structurally related 3-alkyl-1H-1,2,4-triazol-5-amines.
Chemical and Physical Properties
Based on its structure, this compound is a heterocyclic compound with the molecular formula C9H18N4. The key structural features include a 1,2,4-triazole ring, a heptyl group, and a primary amine.
| Property | Data | Source |
| Molecular Formula | C9H18N4 | PubChem[1] |
| SMILES | CCCCCCCC1=NC(=NN1)N | PubChem[1] |
| InChI | InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-11-9(10)13-12-8/h2-7H2,1H3,(H3,10,11,12,13) | PubChem[1] |
| Predicted XlogP | 3.0 | PubChem[1] |
Synthesis
Proposed Experimental Protocol: Synthesis of this compound
This proposed protocol is based on established synthetic methodologies for similar 1,2,4-triazole derivatives.
Materials:
-
Octanoic acid
-
Thionyl chloride or Oxalyl chloride
-
Aminoguanidine bicarbonate or hydrochloride
-
A suitable base (e.g., sodium methoxide, potassium carbonate)
-
An appropriate solvent (e.g., methanol, ethanol, pyridine)
Procedure:
-
Activation of Octanoic Acid: Octanoic acid is first converted to a more reactive species, such as an acid chloride or an ester. For example, refluxing octanoic acid with thionyl chloride would yield octanoyl chloride.
-
Formation of the Acylaminoguanidine Intermediate: The activated octanoic acid derivative is then reacted with aminoguanidine. This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.
-
Cyclization to the Triazole Ring: The resulting acylaminoguanidine intermediate is then cyclized to form the 1,2,4-triazole ring. This is usually achieved by heating the intermediate in a suitable solvent, often with a base catalyst.
-
Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.
Note: The reaction conditions, including temperature, reaction time, and choice of solvent and base, would need to be optimized to achieve a good yield of the desired product.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been found, the broader class of 1,2,4-triazole derivatives is known for a wide range of biological activities. The presence of the lipophilic heptyl group is likely to influence the compound's interaction with biological targets.
Potential Antimicrobial Activity
Numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial and antifungal activity[2][3][4][5][6]. The mechanism of action for many of these compounds involves the inhibition of essential microbial enzymes. For instance, some triazole antifungals target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. The heptyl group could enhance the compound's ability to penetrate microbial cell membranes.
Potential Anticancer Activity
Derivatives of 1,2,4-triazole have been investigated as potential anticancer agents[7][8][9][10][11][12]. The proposed mechanisms of action are diverse and include the inhibition of protein kinases, tubulin polymerization, and topoisomerases. A study on 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines showed moderate antiproliferative activity against various human cancer cell lines, with molecular docking studies suggesting tubulin as a potential target[12].
dot
References
- 1. PubChemLite - this compound (C9H18N4) [pubchemlite.lcsb.uni.lu]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isres.org [isres.org]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Dawn of a Heterocyclic Powerhouse: An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry. Its unique structural features, including hydrogen bonding capabilities, metabolic stability, and ability to coordinate with metallic ions in enzymes, have rendered it a privileged scaffold in the design of a plethora of bioactive compounds. This technical guide delves into the discovery and historical development of 1,2,4-triazole compounds, tracing their journey from initial synthesis to their establishment as a critical component in numerous blockbuster drugs and essential agrochemicals.
The Genesis of 1,2,4-Triazoles: Early Synthetic Endeavors
The history of 1,2,4-triazoles dates back to the late 19th century, with the first synthesis attributed to Bladin in 1885. These early explorations were primarily of academic interest, focusing on the fundamental chemistry of this novel heterocyclic system. Two seminal reactions, the Pellizzari reaction and the Einhorn-Brunner reaction, laid the groundwork for the synthesis of the 1,2,4-triazole ring and remain historically significant.
The Pellizzari Reaction (1894)
The Pellizzari reaction involves the condensation of an acylhydrazide with an amide or thioamide at high temperatures to yield a 1,2,4-triazole. While historically important, this method often requires harsh reaction conditions and can lead to a mixture of products, limiting its widespread use in modern synthesis.
The Einhorn-Brunner Reaction (1905)
The Einhorn-Brunner reaction offers an alternative route, involving the condensation of a diacylamine with a hydrazine derivative. This method can provide better regioselectivity compared to the Pellizzari reaction, depending on the nature of the substituents on the diacylamine.
Experimental Protocols for Foundational Syntheses
Detailed experimental protocols for these early syntheses are often found in seminal literature from the late 19th and early 20th centuries. Below are generalized procedures representative of these foundational methods.
General Protocol for the Pellizzari Reaction
A mixture of an acylhydrazide (1 equivalent) and an amide (1-2 equivalents) is heated, either neat or in a high-boiling solvent, at temperatures ranging from 150 to 250 °C for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the crude product is purified by recrystallization or column chromatography. Yields can vary significantly depending on the substrates and reaction conditions. For instance, the reaction of benzamide and benzoyl hydrazide to give 3,5-diphenyl-1,2,4-triazole often proceeds with moderate yields.[1]
General Protocol for the Einhorn-Brunner Reaction
A diacylamine (1 equivalent) and a hydrazine derivative (1-1.2 equivalents) are heated in the presence of a weak acid catalyst, such as acetic acid, or in a high-boiling solvent. The reaction temperature is typically maintained between 100 and 180 °C. Work-up usually involves removal of the solvent and purification of the resulting triazole by crystallization. The regioselectivity of the reaction is influenced by the electronic and steric properties of the acyl groups. For example, the reaction of N-formylbenzamide with phenylhydrazine can yield 1,5-diphenyl-1,2,4-triazole.[1]
The Rise of Bioactivity: 1,2,4-Triazoles in Medicine and Agriculture
The mid-20th century marked a paradigm shift in the perception of 1,2,4-triazoles, as their profound biological activities began to be unveiled. This era witnessed the transition of 1,2,4-triazoles from academic curiosities to molecules of immense practical importance, particularly in the realms of antifungal and herbicidal applications.
The Antifungal Revolution
The discovery of the antifungal properties of 1,2,4-triazole derivatives revolutionized the treatment of fungal infections. These compounds act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] This targeted mechanism of action provides a high degree of selectivity for fungal cells over mammalian cells.
Key Milestones in Antifungal 1,2,4-Triazoles:
-
Fluconazole (1981): A first-generation triazole antifungal, fluconazole marked a significant advancement with its broad-spectrum activity and favorable pharmacokinetic profile, including good oral bioavailability.
-
Itraconazole (late 1980s): Another first-generation triazole, itraconazole expanded the antifungal spectrum, showing efficacy against a wider range of fungal pathogens.
Quantitative Data: Antifungal Activity of Key 1,2,4-Triazoles
The following table summarizes the in vitro activity of prominent 1,2,4-triazole antifungals against Candida albicans, a common fungal pathogen. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Candida albicans MIC Range (µg/mL) | Candida albicans MIC90 (µg/mL) |
| Fluconazole | 0.125 - 4 | 0.5 |
| Itraconazole | ≤0.007 - 1 | 0.10 |
| Voriconazole | 0.007 - 0.5 | 0.03 |
| Posaconazole | 0.016 - 0.06 | 0.06 |
| MIC90 is the concentration at which 90% of the tested isolates are inhibited. | ||
| Data compiled from multiple sources.[4][5][6][7] |
Experimental Workflows: Synthesis of Modern 1,2,4-Triazole Antifungals
The syntheses of complex 1,2,4-triazole-containing drugs like fluconazole and itraconazole are multi-step processes that have been refined over the years to improve efficiency and yield.
Synthetic Workflow for Fluconazole
The synthesis of fluconazole typically involves the reaction of 1,3-dichloroacetone with two equivalents of 1,2,4-triazole, followed by a Grignard reaction with a 2,4-difluorophenyl magnesium halide.
Synthetic overview for Fluconazole.
Synthetic Workflow for Itraconazole
The synthesis of itraconazole is a more complex convergent synthesis, involving the preparation of a triazolone side chain and a dioxolane core, which are then coupled.
Convergent synthesis strategy for Itraconazole.
Signaling Pathways: Mechanism of Action of Azole Antifungals
The primary target of azole antifungals is the ergosterol biosynthesis pathway in fungi. Specifically, they inhibit the enzyme lanosterol 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts the fungal cell membrane integrity and function.
Inhibition of Ergosterol Biosynthesis by Azole Antifungals.
Conclusion
From their initial synthesis in the late 19th century to their current status as indispensable tools in medicine and agriculture, 1,2,4-triazole compounds have had a remarkable journey. The foundational synthetic methods, though often superseded by more modern techniques, provided the chemical framework for their exploration. The subsequent discovery of their potent and selective biological activities, particularly as antifungal agents, has had a profound impact on human health. The continued exploration of the 1,2,4-triazole scaffold promises to yield new and improved therapeutic and agrochemical agents, further cementing the legacy of this versatile heterocyclic core. Researchers and drug development professionals are encouraged to leverage the rich history and established synthetic methodologies of 1,2,4-triazoles in their quest for novel and effective molecular solutions to pressing global challenges.
References
- 1. scispace.com [scispace.com]
- 2. Validation of 24-Hour Posaconazole and Voriconazole MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method: Application of Epidemiological Cutoff Values to Results from a Global Candida Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data for 3-Heptyl-1H-1,2,4-triazol-5-amine
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Heptyl-1H-1,2,4-triazol-5-amine, aimed at researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic characteristics based on data from analogous 3-alkyl-1H-1,2,4-triazol-5-amines. The methodologies for synthesis and spectroscopic analysis are also outlined based on established protocols for this class of compounds.
Chemical Structure
Systematic Name: this compound
Molecular Formula: C₉H₁₈N₄
Molecular Weight: 182.27 g/mol
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | br s | 1H | NH (triazole ring) |
| ~5.5 - 6.5 | br s | 2H | NH₂ (amino group) |
| ~2.5 - 2.7 | t | 2H | α-CH₂ (heptyl chain) |
| ~1.5 - 1.7 | m | 2H | β-CH₂ (heptyl chain) |
| ~1.2 - 1.4 | m | 8H | -(CH₂ )₄- (heptyl chain) |
| ~0.8 - 0.9 | t | 3H | -CH₃ (heptyl chain) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C -NH₂ (C5 of triazole) |
| ~155 - 160 | C -Heptyl (C3 of triazole) |
| ~31 - 33 | α -CH₂ (heptyl chain) |
| ~28 - 30 | β -CH₂ (heptyl chain) |
| ~25 - 29 | Other -(C H₂)₄- (heptyl chain) |
| ~22 - 24 | -C H₂CH₃ (heptyl chain) |
| ~14 - 15 | -C H₃ (heptyl chain) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | N-H stretching (NH and NH₂) |
| 2850 - 2960 | Medium-Strong | C-H stretching (aliphatic) |
| ~1640 | Strong | C=N stretching (triazole ring) |
| ~1560 | Medium | N-H bending (amino group) |
| ~1470 | Medium | C-H bending (CH₂) |
| ~1380 | Medium | C-H bending (CH₃) |
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 183.1604 |
| [M+Na]⁺ | 205.1424 |
| [M+K]⁺ | 221.1163 |
Experimental Protocols
The following section details a plausible synthetic route and the methodologies for acquiring the spectroscopic data for this compound, based on general procedures for analogous compounds.
3.1. Synthesis of this compound
A common and effective method for the synthesis of 3-alkyl-1H-1,2,4-triazol-5-amines involves the cyclization of an appropriate acylguanidine derivative, which is typically formed in situ from a carboxylic acid derivative and aminoguanidine.
Materials:
-
Octanoic acid (or its ester/acyl chloride)
-
Aminoguanidine hydrochloride
-
A suitable base (e.g., sodium methoxide, potassium carbonate)
-
A high-boiling point solvent (e.g., ethylene glycol, N,N-dimethylformamide)
Procedure:
-
Step 1: Formation of the Acylaminoguanidine Intermediate: A mixture of octanoic acid (1 equivalent) and aminoguanidine hydrochloride (1.1 equivalents) is heated in a suitable solvent. If starting with the acid, a coupling agent might be employed, or the reaction can be driven by heating to form the amide bond directly.
-
Step 2: Cyclization: A base is added to the reaction mixture to neutralize the hydrochloride and facilitate the cyclization. The mixture is then heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
Step 3: Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
3.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆, to ensure the observation of exchangeable protons (NH and NH₂). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular formula of the synthesized compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Technical Guide: Safety and Handling of 3-Heptyl-1H-1,2,4-triazol-5-amine and Structurally Related Compounds
Disclaimer: This document provides a comprehensive overview of the safety and handling protocols for 3-Heptyl-1H-1,2,4-triazol-5-amine. Due to the limited availability of specific data for this compound, this guide heavily references information on the structurally related and well-studied compound, 3-Amino-1,2,4-triazole (Amitrole), as well as other short-chain alkyl aminotriazoles. The heptyl substituent may alter the physical, chemical, and toxicological properties. Therefore, this guide should be used as a primary reference for establishing rigorous safety protocols, with the understanding that a compound-specific risk assessment is imperative before handling.
Chemical Identification and Physical Properties
This section summarizes the known and predicted physical and chemical properties of this compound and its analogs. The data for 3-Amino-1,2,4-triazole is well-established, while information for the heptyl derivative is primarily based on computational predictions.
| Property | This compound | 3-Amino-1,2,4-triazole (Amitrole) | 3-Methyl-1H-1,2,4-triazol-5-amine | 3-Propyl-1H-1,2,4-triazol-5-amine |
| Molecular Formula | C₉H₁₈N₄ | C₂H₄N₄ | C₃H₆N₄ | C₅H₁₀N₄ |
| Molecular Weight | 182.27 g/mol | 84.08 g/mol | 98.11 g/mol | 126.16 g/mol |
| CAS Number | Not available | 61-82-5 | 4923-01-7 | 60016-62-8 |
| Appearance | Not available | Colorless to white crystalline solid or powder | Solid | Not available |
| Melting Point | Not available | 150-153 °C | Not available | Not available |
| Boiling Point | Not available | Not available | Not available | Not available |
| Solubility in Water | Not available | 280 g/L (20 °C) | Not available | Not available |
| XlogP (Predicted) | 3.0 | Not available | Not available | 0.8 |
Hazard Identification and Toxicological Data
The primary hazards associated with aminotriazoles are carcinogenicity, reproductive toxicity, and target organ damage through prolonged or repeated exposure. The following table summarizes the key toxicological data for 3-Amino-1,2,4-triazole, which should be considered as a potential indicator for this compound until specific data is available.
| Hazard Category | 3-Amino-1,2,4-triazole (Amitrole) |
| GHS Classification | Carcinogenicity (Category 1B)[1], Reproductive Toxicity (Category 2)[1], Specific Target Organ Toxicity - Repeated Exposure (Category 2)[1], Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) |
| Signal Word | Danger[1] |
| Hazard Statements | H350: May cause cancer[1]. H361d: Suspected of damaging the unborn child[2]. H373: May cause damage to organs (thyroid) through prolonged or repeated exposure[1][2]. H411: Toxic to aquatic life with long lasting effects[2]. |
| Acute Oral LD50 (Rat) | 1100 mg/kg - 25 g/kg (Varies by study) |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals[2]. Tumors observed in the thyroid gland and liver of rodents[2]. |
| Mechanism of Toxicity | Believed to be non-genotoxic. It interferes with thyroid peroxidase, leading to reduced circulating thyroid hormones and subsequent hyperplasia[3]. It is also an inhibitor of catalase and histidine biosynthesis[4]. |
Experimental Protocols
General Laboratory Handling Workflow
This workflow outlines the essential steps for safely handling aminotriazole compounds in a research setting.
Caption: A stepwise workflow for the safe handling of aminotriazole compounds in a laboratory setting.
Synthesis of 3-Alkyl-1H-1,2,4-triazol-5-amines
The synthesis of 3-alkyl-1H-1,2,4-triazol-5-amines can be achieved through various methods. A common approach involves the cyclization of a hydrazinecarboximidamide derivative with a formic acid equivalent. The following is a generalized protocol based on published literature.[4]
Materials:
-
Alkyl-substituted thiourea or hydrazinecarbothioamide
-
Sodium molybdate dihydrate
-
30% Hydrogen peroxide
-
Sodium chloride
-
Hydrazine (or substituted hydrazine)
-
Triethylamine
-
Acetonitrile
-
Trimethyl orthoformate
Procedure:
-
Preparation of the Sulfonic Acid Intermediate: The starting thiourea is oxidized to the corresponding sulfonic acid using sodium molybdate and hydrogen peroxide in an aqueous solution.
-
Formation of Hydrazinecarboximidamide: The sulfonic acid intermediate is then reacted with a hydrazine derivative in acetonitrile. Triethylamine may be added as a base. This reaction is typically stirred at room temperature or heated.
-
Cyclization: The resulting hydrazinecarboximidamide is not isolated but is directly cyclized by heating with trimethyl orthoformate in a sealed tube at high temperatures (e.g., 140 °C).
-
Purification: The final product is purified by filtration through silica gel and subsequent chromatographic techniques as needed.
Signaling Pathways and Mechanism of Action
Carcinogenic Mechanism of 3-Amino-1,2,4-triazole (Amitrole)
Amitrole is considered a non-genotoxic carcinogen. Its primary mode of carcinogenic action involves the disruption of thyroid hormone synthesis, leading to a hormonal imbalance that promotes cell proliferation in the thyroid gland.
Caption: The signaling pathway illustrating the non-genotoxic carcinogenic mechanism of Amitrole.
Enzyme Inhibition by Aminotriazoles
Aminotriazoles are known inhibitors of several enzymes, most notably catalase. This inhibition is a key aspect of their biological activity.
Caption: A diagram showing the inhibitory effect of aminotriazoles on the enzyme catalase.
Safe Handling and Storage Procedures
Engineering Controls:
-
Work with this compound and related compounds should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[1] Avoid exposing open cuts or abraded skin.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Handling:
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, or vapors.[1]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]
-
Store locked up.[6]
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1]
Spills and Disposal
Spills:
-
For minor spills, dampen the solid material with water to prevent dusting, then sweep up and place in a suitable container for disposal.[7]
-
For major spills, evacuate the area and ensure adequate ventilation. Wear appropriate PPE and follow the procedures for minor spills. Avoid runoff into drains and waterways.[5]
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations. This material may be considered hazardous waste.[1]
-
Do not dispose of into the environment.[1]
This technical guide provides a foundation for the safe handling of this compound. Researchers and drug development professionals must exercise caution and implement robust safety protocols based on a thorough risk assessment of their specific experimental procedures.
References
- 1. Studies on the mechanism of the carcinogenic activity of amitrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amitrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in Vivo and in Vitro Inhibition of Catalase from Leaves of Nicotiana sylvestris by 3-Amino-1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted triazoles are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their widespread application stems from a favorable combination of metabolic stability, synthetic accessibility, and the ability to modulate physicochemical properties through substitution.[1][2][3] This guide provides a comprehensive overview of the key physicochemical parameters of substituted triazoles—lipophilicity, aqueous solubility, and acidity (pKa)—along with detailed experimental protocols for their determination and insights into relevant biological signaling pathways.
Data Presentation: Physicochemical Properties of Substituted Triazoles
The following tables summarize quantitative data for various substituted triazoles, offering a comparative view of how different substituents impact their physicochemical profiles.
Table 1: Lipophilicity (logP) of Selected Substituted Triazoles
| Compound/Substituent | LogP Value | Method | Reference |
| 1,2,4-Triazole | -0.47 | Calculated | [4] |
| 1-Methyl-1,2,4-triazole | -0.21 | Calculated | [5] |
| 1-Ethyl-1,2,4-triazole | 0.23 | Calculated | [5] |
| 1-Propyl-1,2,4-triazole | 0.74 | Calculated | [5] |
| 1-Butyl-1,2,4-triazole | 1.25 | Calculated | [5] |
| 1-Pentyl-1,2,4-triazole | 1.76 | Calculated | [5] |
| 1-Hexyl-1,2,4-triazole | 2.27 | Calculated | [5] |
| 1-Heptyl-1,2,4-triazole | 2.78 | Calculated | [5] |
| 1-Octyl-1,2,4-triazole | 3.29 | Calculated | [5] |
| 1-Nonyl-1,2,4-triazole | 3.80 | Calculated | [5] |
| 1-Decyl-1,2,4-triazole | 4.31 | Calculated | [5] |
| Coumarin-triazole derivative (para-fluoro substitution) | 2.85 | Calculated (CLogP) | [4] |
| Thiazolo[3,2-b][1][6][7]triazole derivative 7a | 4.98 | Calculated (CLogP) | [8] |
| Imidazo[2,1-b][1][2][7]thiadiazole derivative 7b | 4.77 | Calculated (CLogP) | [8] |
Table 2: Aqueous Solubility of Selected Substituted Triazoles
| Compound/Substituent | Solubility | pH | Temperature (°C) | Method | Reference |
| 1H-1,2,3-triazole | Highly soluble in water | Not specified | Not specified | Not specified | [9] |
| 1H-1,2,4-triazole | Highly soluble in water | Not specified | Not specified | Not specified | [9] |
| 1,4-disubstituted 1,2,3-triazole derivative 1 | Well-soluble in water | Not specified | Not specified | Not specified | [10] |
| Entecavir (ETV) analog ZL2 (a 1,2,3-triazole derivative) | Significantly improved vs. ETV | Various | Not specified | Shake-flask | [11] |
| Entecavir (ETV) analog ZL3 (a 1,2,3-triazole derivative) | Significantly improved vs. ETV | Various | Not specified | Shake-flask | [11] |
| Entecavir (ETV) analog ZL7 (a 1,2,3-triazole derivative) | Significantly improved vs. ETV | Various | Not specified | Shake-flask | [11] |
Table 3: pKa Values of Selected Substituted Triazoles
| Compound/Substituent | pKa Value | Method | Reference |
| 1,2,4-Triazole | 2.19 | Potentiometric Titration | [5] |
| 1-Methyl-1,2,4-triazole | 2.55 | Potentiometric Titration | [5] |
| 1-Ethyl-1,2,4-triazole | 2.58 | Potentiometric Titration | [5] |
| 1-Propyl-1,2,4-triazole | 2.60 | Potentiometric Titration | [5] |
| 1-Butyl-1,2,4-triazole | 2.61 | Potentiometric Titration | [5] |
| 1-Pentyl-1,2,4-triazole | 2.61 | Potentiometric Titration | [5] |
| 1-Hexyl-1,2,4-triazole | 2.62 | Potentiometric Titration | [5] |
| 1-Heptyl-1,2,4-triazole | 2.62 | Potentiometric Titration | [5] |
| 1-Octyl-1,2,4-triazole | 2.63 | Potentiometric Titration | [5] |
| 1-Nonyl-1,2,4-triazole | 2.63 | Potentiometric Titration | [5] |
| 1-Decyl-1,2,4-triazole | 2.64 | Potentiometric Titration | [5] |
| 3-ethyl-4-(p-chlorobenzylamino)-4,5-dihydro-1H-1,2,4-triazol-5-one | 5.75 | Potentiometric Titration | [12] |
| 3-benzyl-4-(m-chlorobenzylamino)-4,5-dihydro-1H-1,2,4-triazol-5-one | 6.28 | Potentiometric Titration | [12] |
| 3-p-methylbenzyl-4-(p-chlorobenzylamino)-4,5-dihydro-1H-1,2,4-triazol-5-one | 4.76 | Potentiometric Titration | [12] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of substituted triazoles are provided below.
Determination of Lipophilicity (logP) by RP-HPLC
Objective: To determine the partition coefficient (logP) of a substituted triazole using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is faster and requires less material than the traditional shake-flask method.[13][14]
Materials:
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and water (or buffer)
-
Reference compounds with known logP values
-
Test compound (substituted triazole)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Mobile Phase: Prepare a series of mobile phases with varying compositions of acetonitrile and water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v).
-
Preparation of Standard Solutions: Prepare stock solutions of the reference compounds and the test compound in a suitable solvent (e.g., acetonitrile).
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Equilibrate the column with the initial mobile phase composition.
-
Set the UV detector to a wavelength where the compounds have maximum absorbance.
-
-
Data Acquisition:
-
Inject a standard solution of each reference compound and the test compound for each mobile phase composition.
-
Record the retention time (t_R) and the void time (t_0). The void time can be determined by injecting a non-retained compound like uracil.
-
-
Calculation:
-
Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.
-
For each compound, plot log(k) against the percentage of the organic solvent in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous phase to obtain the log(k_w) value.
-
Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k_w) values.
-
Determine the logP of the test compound by interpolating its log(k_w) value on the calibration curve.[13]
-
Determination of Aqueous Solubility by the Shake-Flask Method
Objective: To determine the equilibrium aqueous solubility of a substituted triazole.[15][16][17]
Materials:
-
Glass flasks with stoppers
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
pH meter
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Buffer solutions at different pH values (e.g., 1.2, 4.5, 6.8)
Procedure:
-
Preparation: Add an excess amount of the solid substituted triazole to a flask containing a known volume of the desired aqueous buffer. The excess solid should be visually apparent.
-
Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours).[15]
-
Phase Separation: After equilibration, allow the flasks to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a suitable filter (e.g., 0.45 µm) to remove any remaining undissolved solid.
-
Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved triazole using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The measured concentration of the saturated solution represents the aqueous solubility of the compound under the specified conditions.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a substituted triazole.[18][19]
Materials:
-
Potentiometer with a pH electrode
-
Burette
-
Stirring plate and stir bar
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
-
Beakers
-
Solvent (e.g., water, or a co-solvent system like water-methanol for poorly soluble compounds)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the substituted triazole and dissolve it in a known volume of the chosen solvent.
-
Titration Setup: Place the beaker with the sample solution on the stirring plate, immerse the pH electrode and the tip of the burette into the solution, and start gentle stirring.
-
Titration:
-
If the compound is a base, titrate with the standardized acid titrant. If it is an acid, titrate with the standardized base titrant.
-
Add the titrant in small increments and record the pH value after each addition.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to obtain a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve.
-
Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a substituted triazole by measuring its rate of disappearance when incubated with liver microsomes.[20][21][22][23]
Materials:
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound (substituted triazole) and positive control compounds (with known metabolic stability)
-
Incubator or water bath at 37 °C
-
Quenching solution (e.g., cold acetonitrile)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically in the low micromolar range.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and add them to tubes containing the cold quenching solution to stop the reaction. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Vortex the quenched samples and then centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t1/2) / (microsomal protein concentration).
-
Mandatory Visualizations
Signaling Pathways
CYP51 Ergosterol Biosynthesis Pathway Inhibition by Azole Antifungals
Many substituted triazoles, particularly those used as antifungal agents, exert their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[24][25][26] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.
Caption: Inhibition of the CYP51 enzyme in the fungal ergosterol biosynthesis pathway by substituted triazoles.
HMG-CoA Reductase Negative Feedback Regulation
A secondary mechanism of action for some triazole antifungals involves the negative feedback regulation of HMG-CoA reductase.[6][27][28][29] The accumulation of sterol intermediates, resulting from CYP51 inhibition, can signal a downregulation of HMG-CoA reductase, the rate-limiting enzyme in the early stages of the sterol biosynthesis pathway. This dual action enhances the disruption of fungal sterol homeostasis.
Caption: Negative feedback regulation of HMG-CoA reductase triggered by the accumulation of sterol intermediates.
Wnt/β-catenin Signaling Pathway Inhibition
Certain substituted triazoles have been shown to inhibit the Wnt/β-catenin signaling pathway.[1][7][30][31][32] In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin. When Wnt ligands are present, β-catenin is stabilized, translocates to the nucleus, and activates gene transcription. Some triazole-based inhibitors promote the degradation of β-catenin, thereby downregulating this pathway, which is often dysregulated in diseases like cancer.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by substituted triazoles that promote β-catenin degradation.
Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of substituted triazoles.
Caption: A generalized experimental workflow for the physicochemical profiling of novel substituted triazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multivalent feedback regulation of HMG CoA reductase, a control mechanism coordinating isoprenoid synthesis and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wnt/Beta-catenin signaling pathway [pfocr.wikipathways.org]
- 8. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orientjchem.org [orientjchem.org]
- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. scielo.br [scielo.br]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. enamine.net [enamine.net]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mercell.com [mercell.com]
- 21. scispace.com [scispace.com]
- 22. mttlab.eu [mttlab.eu]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Feedback Regulation of Cholesterol Synthesis: Sterol-Accelerated Ubiquitination and Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Control of Cholesterol Synthesis through Regulated ER-Associated Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 31. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Potential Therapeutic Targets for 1,2,4-Triazole Amines: A Technical Guide
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique chemical properties, including its dipole character, hydrogen-bonding capacity, and rigidity, allow for high-affinity interactions with a variety of biological targets.[1] This technical guide provides an in-depth overview of the key therapeutic targets of 1,2,4-triazole amines, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support researchers and drug development professionals.
Anticancer Activity
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, with several FDA-approved drugs, such as letrozole, anastrozole, and vorozole, incorporating this moiety.[1] Their mechanisms of action are diverse and include enzyme inhibition, induction of apoptosis, and modulation of cell cycle progression.[1]
Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer. Letrozole and anastrozole are non-steroidal aromatase inhibitors that feature a 1,2,4-triazole ring which coordinates with the heme iron of the enzyme, thereby blocking estrogen synthesis.
Induction of Apoptosis
Several studies have shown that 1,2,4-triazole derivatives can induce apoptosis in cancer cells. For instance, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) has been shown to upregulate the expression of pro-apoptotic proteins such as BAX, caspase 3, and PARP in lung cancer cells.[2] Another study on Schiff bases of 1,2,4-triazole confirmed their apoptotic effect on MCF-7 breast cancer cells through the analysis of Bax/Bcl-2 ratios.[3]
PIM Kinase Inhibition
The PIM kinase family (PIM-1, PIM-2, and PIM-3) of serine/threonine kinases are crucial molecular targets in cancer therapy.[4] Novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives have been identified as selective inhibitors of PIM-1/3 kinases, highlighting a promising avenue for targeted cancer therapy.[4]
Cytotoxic Activity
Derivatives of 1,2,4-triazole have exhibited broad-spectrum cytotoxic activity against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.02 - 48.01 | [2] |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung) | 1.09 | [2] |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 (Lung) | 2.01 | [2] |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H23 (Lung) | 3.28 | [2] |
| 5-Amino[1][5][6]triazole derivatives | HepG2 (Liver) | 17.69 - 25.4 | [7] |
| 5-Amino[1][5][6]triazole derivatives | MCF7 (Breast) | 17.69 - 27.09 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-triazole derivatives and incubated for another 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathway: BCTA-Induced Apoptosis in Lung Cancer Cells
BCTA induces apoptosis in lung cancer cells.
Antifungal Activity
The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy. Marketed drugs like fluconazole and itraconazole are based on this structure.[1][8]
Inhibition of Lanosterol 14α-demethylase (CYP51)
The primary mechanism of action for most triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][10] Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and disruption of membrane integrity, ultimately resulting in fungal cell death.[5]
| Compound | Fungal Strain | EC50 (µg/mL) | Reference |
| Compound 8d | Physalospora piricola | 10.808 | [5] |
| Compound 8k | Physalospora piricola | 10.126 | [5] |
| Compound 6g | Gaeumannomyces graminis var. tritici | 0.01 | [11] |
| Compound 6g | Sclerotinia sclerotiorum | 0.19 | [11] |
| Compound 6g | Fusarium graminearum | 0.12 | [11] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The antifungal activity can be determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar plates, and a suspension is prepared in sterile saline and adjusted to a specific turbidity.
-
Drug Dilution: The 1,2,4-triazole compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Inhibition of ergosterol biosynthesis by 1,2,4-triazole amines.
Antibacterial Activity
1,2,4-triazole derivatives have demonstrated a broad spectrum of antibacterial activity, including against drug-resistant strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Nalidixic acid-based 1,2,4-triazole-3-thiones | P. aeruginosa | 16 | [6] |
| Schiff base with 4-nitrophenyl substituent | S. epidermidis | 9 | [6] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | [6] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. pyogenes | 0.132 mM | [6] |
| 2-methylpiperazine derivative | MDR E. coli | 0.25 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the compounds against various bacterial strains can be determined using the broth microdilution method.
-
Bacterial Culture: Bacterial strains are grown in Mueller-Hinton broth.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition
Beyond their established roles as anticancer and antifungal agents, 1,2,4-triazole amines are known to inhibit a range of other enzymes implicated in various diseases.[13][14]
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for Alzheimer's disease.
| Compound | Enzyme | IC50 (µM) | Reference |
| 12d | AChE | 0.73 ± 0.54 | [15][16] |
| 12m | BChE | 0.038 ± 0.50 | [15][16] |
α-Glucosidase Inhibition
α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes.
| Compound | Enzyme | IC50 (µM) | Reference |
| 12d | α-Glucosidase | 36.74 ± 1.24 | [15][16] |
Urease Inhibition
Urease is a bacterial enzyme that hydrolyzes urea and is implicated in infections by pathogens like Helicobacter pylori.
| Compound | Enzyme | IC50 (µM) | Reference |
| 12m | Urease | 19.35 ± 1.28 | [15][16] |
Experimental Protocol: Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the 1,2,4-triazole inhibitor for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Product Measurement: The formation of the product is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Workflow: Enzyme Inhibition Screening
Workflow for screening 1,2,4-triazole amines as enzyme inhibitors.
Other Potential Therapeutic Applications
Ferroptosis Inhibition
Recent studies have identified 1,2,4-triazole derivatives as novel inhibitors of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[17] The compound NY-26 was found to inhibit RSL3-induced ferroptosis with an EC50 of 62 nM, acting as a radical-trapping antioxidant.[17] This presents a potential therapeutic strategy for diseases associated with ferroptosis, such as acute organ injury and neurodegenerative disorders.[17]
Neuroprotection
Certain 1,2,4-triazole derivatives have demonstrated neuroprotective effects.[18] One such compound was shown to protect PC12 cells from cytotoxicity, chelate iron, scavenge reactive oxygen species (ROS), and restore mitochondrial membrane potential.[18] Furthermore, it enhanced the antioxidant defense system by promoting the nuclear translocation of Nrf2.[18]
Signaling Pathway: Nrf2-Mediated Neuroprotection
Nrf2-mediated neuroprotection by a 1,2,4-triazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study [ejchem.journals.ekb.eg]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Amino-1,2,4-triazole|High-Purity Research Chemical [benchchem.com]
- 10. ijsr.net [ijsr.net]
- 11. Synthesis of 1, 2, 4-triazole benzoyl arylamine derivatives and their high antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Heptyl-1H-1,2,4-triazol-5-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Heptyl-1H-1,2,4-triazol-5-amine, a valuable building block in medicinal chemistry and drug development. The described method utilizes a microwave-assisted, one-pot reaction of octanoic acid and aminoguanidine hydrochloride, offering a rapid and efficient route to the target compound.
Application Notes
3-Amino-1,2,4-triazole derivatives are a significant class of heterocyclic compounds that feature prominently in a wide array of biologically active molecules. The incorporation of a heptyl group at the 3-position imparts lipophilic character, which can be advantageous for modulating pharmacokinetic and pharmacodynamic properties of drug candidates. This compound can serve as a key intermediate for the synthesis of potential therapeutic agents with activities such as antimicrobial, anticancer, and anti-inflammatory properties. The amino group at the 5-position provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries for screening purposes. The presented microwave-assisted protocol offers significant advantages over traditional heating methods, including reduced reaction times, potentially higher yields, and improved safety profiles.
Experimental Protocol
This protocol is adapted from a general method for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1][2]
Materials:
-
Octanoic acid (≥98%)
-
Aminoguanidine hydrochloride (≥98%)
-
Concentrated Hydrochloric Acid (37%)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Microwave synthesizer with sealed reaction vessels
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
FTIR spectrometer
Procedure:
-
Preparation of Aminoguanidine Hydrochloride Solution: In a microwave process vial, combine aminoguanidine hydrochloride (1.0 eq) and concentrated hydrochloric acid (1.5 eq).
-
Addition of Carboxylic Acid: To the above mixture, add octanoic acid (1.2 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 180°C for 3 hours.[1]
-
Work-up:
-
After cooling the reaction mixture to room temperature, carefully neutralize it with a 2M aqueous solution of sodium hydroxide to a pH of approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Characterization: Characterize the purified compound by melting point, ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound.
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₈N₄ |
| Molecular Weight | 182.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| Yield | To be determined |
| ¹H NMR (CDCl₃) | Expected peaks for heptyl chain protons and amine protons. |
| ¹³C NMR (CDCl₃) | Expected peaks for heptyl chain carbons and triazole ring carbons. |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated: 183.1604; found: To be determined. |
| IR (KBr, cm⁻¹) | Expected peaks for N-H, C-H, C=N, and C-N stretching vibrations. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the One-Pot Synthesis of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic motif present in a wide array of pharmaceuticals, agrochemicals, and functional materials. Its significance stems from its unique chemical properties and its ability to engage in various biological interactions. Consequently, the development of efficient and sustainable synthetic methodologies for 1,2,4-triazole derivatives is of paramount importance in medicinal and materials chemistry. One-pot synthesis, a strategy that combines multiple reaction steps in a single flask without isolating intermediates, has emerged as a powerful approach to streamline the synthesis of these valuable compounds, offering advantages in terms of reduced reaction times, lower costs, and minimized chemical waste. This document provides detailed application notes and experimental protocols for several prominent one-pot synthetic routes to 1,2,4-triazole derivatives.
Advantages of One-Pot Synthesis
One-pot syntheses offer several key advantages over traditional multi-step approaches:
-
Increased Efficiency: By eliminating the need for purification of intermediates, one-pot reactions significantly reduce overall synthesis time and labor.
-
Improved Yields: Avoiding multiple workup and purification steps often leads to higher overall yields of the final product.
-
Enhanced Sustainability: These methods reduce the consumption of solvents and reagents, leading to a more environmentally friendly process.
-
Simplified Procedures: The operational simplicity of one-pot reactions makes them amenable to high-throughput synthesis and library generation for drug discovery.
Key One-Pot Synthetic Strategies
Several effective one-pot strategies for the synthesis of 1,2,4-triazole derivatives have been developed, each utilizing different starting materials and reaction conditions.
Copper-Catalyzed Synthesis from Nitriles and Hydroxylamine
A versatile and economically viable method involves the copper-catalyzed one-pot reaction of two different nitriles with hydroxylamine. This approach is advantageous due to the ready availability of the starting materials and the use of an inexpensive copper catalyst. The reaction proceeds through the sequential formation of an amidoxime intermediate, followed by a copper-catalyzed coupling with a second nitrile and subsequent intramolecular cyclization and dehydration.
Three-Component Synthesis from Amidines, Carboxylic Acids, and Hydrazines
This robust method allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from readily available amidines, carboxylic acids, and monosubstituted hydrazines. The reaction is typically mediated by a peptide coupling agent, such as HATU, and a base like DIPEA. This strategy offers a high degree of flexibility in introducing diverse substituents at the 1, 3, and 5-positions of the triazole ring.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has been successfully employed to accelerate the one-pot synthesis of 1,2,4-triazoles, leading to significantly reduced reaction times and often improved yields. This technique can be applied to various reaction types, including the three-component synthesis from hydrazides, dimethylformamide dimethylacetal (DMF-DMA), and primary amines.
Data Presentation
The following tables summarize quantitative data for the one-pot synthesis of various 1,2,4-triazole derivatives using the methodologies described above.
Table 1: Copper-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydroxylamine
| Entry | R¹-CN | R²-CN | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 85 |
| 2 | 4-Chlorobenzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 82 |
| 3 | 4-Methylbenzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 88 |
| 4 | 2-Thiophenecarbonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 75 |
| 5 | Cyclohexanecarbonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 65 |
Data extracted from literature reports.
Table 2: Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
| Entry | Amidine | Carboxylic Acid | Hydrazine | Coupling Agent | Base | Solvent | Yield (%) |
| 1 | Benzamidine HCl | Acetic Acid | Phenylhydrazine | HATU | DIPEA | DMF | 85 |
| 2 | Acetamidine HCl | Benzoic Acid | Methylhydrazine | HATU | DIPEA | DMF | 78 |
| 3 | Benzamidine HCl | 4-Chlorobenzoic Acid | Phenylhydrazine | HATU | DIPEA | DMF | 82 |
| 4 | 4-Methoxybenzamidine HCl | Acetic Acid | Phenylhydrazine | HATU | DIPEA | DMF | 90 |
Data synthesized from representative examples in the literature.
Table 3: Microwave-Assisted One-Pot Synthesis of 1,4-Disubstituted 1,2,4-Triazoles
| Entry | Hydrazide | Amine | Power (W) | Time (min) | Yield (%) |
| 1 | Acetic hydrazide | Butylamine | 300 | 2-3 | 85 |
| 2 | Acetic hydrazide | Benzylamine | 300 | 2-3 | 92 |
| 3 | Acetic hydrazide | Aniline | 300 | 2-3 | 88 |
| 4 | Benzoic hydrazide | Butylamine | 300 | 2-3 | 82 |
Data based on a general procedure utilizing DMF-DMA as the one-carbon source.
Experimental Workflow
The following diagram illustrates a generalized workflow for the one-pot synthesis of 1,2,4-triazole derivatives.
Caption: A generalized experimental workflow for the one-pot synthesis of 1,2,4-triazoles.
Experimental Protocols
Protocol 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Diphenyl-1,2,4-triazole
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred solution of hydroxylamine hydrochloride (1.5 mmol) in DMSO (5 mL), add triethylamine (3.0 mmol).
-
Add benzonitrile (1.0 mmol) to the mixture and stir at 80 °C for 2 hours.
-
To the resulting mixture, add a second portion of benzonitrile (1.2 mmol) and copper(II) acetate (0.1 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3,5-diphenyl-1,2,4-triazole.
Protocol 2: Three-Component One-Pot Synthesis of 1-Phenyl-3-methyl-5-phenyl-1H-1,2,4-triazole
Materials:
-
Benzamidine hydrochloride
-
Acetic acid
-
Phenylhydrazine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of benzamidine hydrochloride (1.0 mmol) and acetic acid (1.2 mmol) in DMF (5 mL), add DIPEA (3.0 mmol).
-
Add HATU (1.1 mmol) to the mixture and stir at room temperature for 30 minutes.
-
Add phenylhydrazine (1.0 mmol) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the 1,3,5-trisubstituted 1,2,4-triazole.
Protocol 3: Microwave-Assisted One-Pot Synthesis of 1-Butyl-4-methyl-1H-1,2,4-triazole
Materials:
-
Acetic hydrazide
-
Dimethylformamide dimethylacetal (DMF-DMA)
-
Butylamine
-
Dichloromethane (CH₂Cl₂)
-
Acetic acid
Procedure:
-
In a microwave-safe vessel, dissolve acetic hydrazide (3 mmol) in dichloromethane (2 mL).
-
Add dimethylformamide dimethylacetal (3 mmol) and reflux the mixture for 30 minutes.
-
Evaporate the solvent in vacuo.
-
To the residue, add butylamine (2.8 mmol) followed by acetic acid (1.5 mL).
-
Place the vessel in a microwave reactor and irradiate at 300 W for 2-3 minutes.
-
After the reaction, cool the vessel and pour the contents into ice-cold water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1,4-disubstituted 1,2,4-triazole.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of a typical multi-component one-pot reaction for the synthesis of 1,2,4-triazoles.
Caption: Logical flow of a three-component one-pot synthesis of 1,2,4-triazoles.
Conclusion
The one-pot synthesis of 1,2,4-triazole derivatives represents a highly efficient and sustainable approach for accessing this important class of heterocyclic compounds. The methodologies presented herein, including copper-catalyzed reactions, multi-component strategies, and microwave-assisted protocols, provide researchers with a versatile toolkit for the synthesis of a wide range of substituted 1,2,4-triazoles. The detailed protocols and comparative data tables are intended to serve as a practical guide for scientists in academic and industrial settings, facilitating the discovery and development of novel bioactive molecules and functional materials.
Application Notes and Protocols for Antifungal Assays Using 3-Heptyl-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole-based compounds represent a significant class of antifungal agents that have been pivotal in the management of fungal infections.[1][2][3][4] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition. This application note provides a detailed protocol for evaluating the in vitro antifungal activity of a novel triazole derivative, 3-Heptyl-1H-1,2,4-triazol-5-amine, using standardized antifungal susceptibility testing methods.
The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in determining the minimum inhibitory concentration (MIC) and time-dependent fungicidal or fungistatic activity of the compound.[6][7][8]
Mechanism of Action: Triazole Antifungals
Triazole antifungals, including the compound of interest, are believed to exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of the enzyme, inhibiting its function. This leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function.[1][2][5]
Figure 1: Simplified Ergosterol Biosynthesis Pathway and the inhibitory action of this compound.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27-A3 guidelines for yeast and M38-A2 for filamentous fungi to determine the MIC of this compound.[6][7] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[6][8]
Materials:
-
This compound
-
Control antifungal agents (e.g., Fluconazole, Voriconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer or microplate reader
-
Sterile water, saline, and DMSO
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Prepare stock solutions of control antifungals as per standard protocols.
-
Fungal Inoculum Preparation:
-
For yeasts (C. albicans): Culture the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum of 1-5 x 10^3 CFU/mL.
-
For molds (A. fumigatus): Culture the mold on Potato Dextrose Agar for 5-7 days at 35°C. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.
-
-
Plate Preparation:
-
Add 100 µL of RPMI 1640 to all wells of a 96-well microplate.
-
Add 100 µL of the drug stock solution to the first column of wells and perform a two-fold serial dilution across the plate, leaving the last column as a drug-free growth control.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control well, either visually or by using a microplate reader at 530 nm.
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamics of an antifungal agent, determining whether it is fungicidal (kills the fungus) or fungistatic (inhibits its growth).[9][10][11]
Materials:
-
Same as for the broth microdilution assay, plus sterile culture tubes and Sabouraud Dextrose Agar plates.
Procedure:
-
Preparation: Prepare a fungal inoculum as described for the MIC assay, but with a final concentration of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.
-
Assay Setup:
-
Prepare tubes with RPMI 1640 medium containing this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a drug-free growth control tube.
-
-
Inoculation: Inoculate each tube with the prepared fungal suspension.
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them on Sabouraud Dextrose Agar. Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each drug concentration. A ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum is considered fungicidal activity. A <3-log10 decrease indicates fungistatic activity.
Figure 2: Experimental workflow for antifungal susceptibility testing.
Data Presentation
The following tables present hypothetical data for the antifungal activity of this compound against common fungal pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Control Antifungals
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 8 | 1 | 0.125 |
| Candida glabrata ATCC 90030 | 16 | 16 | 0.5 |
| Cryptococcus neoformans ATCC 90112 | 4 | 4 | 0.25 |
| Aspergillus fumigatus ATCC 204305 | 16 | >64 | 1 |
Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 90028 (MIC = 8 µg/mL)
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (4 µg/mL) (log10 CFU/mL) | 1x MIC (8 µg/mL) (log10 CFU/mL) | 2x MIC (16 µg/mL) (log10 CFU/mL) | 4x MIC (32 µg/mL) (log10 CFU/mL) |
| 0 | 5.02 | 5.01 | 5.03 | 5.00 | 5.02 |
| 2 | 5.35 | 5.10 | 4.88 | 4.75 | 4.60 |
| 4 | 5.89 | 5.25 | 4.65 | 4.40 | 4.15 |
| 8 | 6.50 | 5.30 | 4.40 | 3.95 | 3.50 |
| 12 | 7.10 | 5.28 | 4.15 | 3.50 | 2.90 |
| 24 | 8.25 | 5.20 | 3.80 | 2.85 | <2.00 |
| 48 | 8.30 | 5.15 | 3.65 | <2.00 | <2.00 |
Conclusion
The protocols described in this application note provide a standardized framework for the in vitro evaluation of the antifungal properties of this compound. By determining the MIC and assessing the time-kill kinetics, researchers can gain valuable insights into the compound's spectrum of activity and its potential as a fungistatic or fungicidal agent. This information is crucial for the early stages of antifungal drug discovery and development. Further studies would be required to assess the in vivo efficacy, toxicity, and pharmacokinetic profile of the compound.
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry
Introduction
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged structure" due to its unique physicochemical properties.[1] These properties include metabolic stability, the capacity for hydrogen bonding, and the ability to serve as a bioisostere for amide or ester groups, all of which contribute to favorable pharmacokinetic and pharmacodynamic profiles.[2][3] Consequently, 1,2,4-triazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating broad-spectrum biological activities including antifungal, anticancer, antiviral, and antibacterial effects.[4][5][6] This document provides an overview of their applications, quantitative activity data, and detailed experimental protocols relevant to drug discovery and development.
Antifungal Applications
1,2,4-triazoles are most renowned for their potent antifungal activity. Marketed drugs like Fluconazole, Itraconazole, and Voriconazole are staples in treating systemic fungal infections.[7][8]
Mechanism of Action The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11] By binding to the heme iron of the enzyme, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, the inhibition of fungal growth.[9][11]
Quantitative Data: Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various 1,2,4-triazole derivatives against common fungal pathogens.
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 12.5 | [4] |
| Efinaconazole | Trichophyton mentagrophytes | 0.0039 | [11] |
| Itraconazole | Trichophyton mentagrophytes | 0.016 | [11] |
| Compound 17 | Candida species | Excellent activity | [4] |
| Compound 22i | C. albicans, C. glabrata | Equipotent to Ketoconazole | [4] |
| Compound 23f, 23j | Candida species | 6.25 (2x more potent than Fluconazole) | [4] |
Anticancer Applications
The 1,2,4-triazole scaffold is present in several anticancer drugs, including the aromatase inhibitors Letrozole and Anastrozole, used in breast cancer therapy.[12][13] Researchers are actively exploring novel derivatives targeting various cancer-related pathways.
Mechanism of Action The anticancer mechanisms of 1,2,4-triazoles are diverse. They include:
-
Aromatase Inhibition: Letrozole and Anastrozole inhibit aromatase (a cytochrome P450 enzyme), blocking estrogen biosynthesis, which is crucial for the growth of hormone-receptor-positive breast cancers.[13]
-
Kinase Inhibition: Many derivatives have been designed to inhibit protein kinases like EGFR and BRAF, which are critical components of signaling pathways that regulate cell proliferation and survival.[14]
-
Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[14]
Quantitative Data: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative 1,2,4-triazole compounds against various human cancer cell lines.
| Compound | Cancer Cell Line | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 64 | MCF-7 (Breast) | c-Met kinase | 2.24 | [4] |
| Compound 58a | PC-3 (Prostate) | - | 26.0 | [4] |
| Compound 8c | - | EGFR | 3.6 | [14] |
| Compound 17 | MCF-7 (Breast) | - | 0.31 | [15] |
| Compound 22 | Caco-2 (Colon) | - | 4.98 | [15] |
| Compound 15 | MDA-MB-231 (Breast) | Adenosine A2B Receptor | 3.48 | [16] |
| Compound 20 | MDA-MB-231 (Breast) | Adenosine A2B Receptor | 5.95 | [16] |
| Compound 6cf | MCF-7 (Breast) | - | 5.71 | [17] |
| Compound 6af | MCF-7 (Breast) | - | 2.61 | [17] |
Antiviral and Antibacterial Applications
The 1,2,4-triazole ring is a key component of the broad-spectrum antiviral drug Ribavirin.[18] Its derivatives have shown promise against a range of viruses and bacteria.
Antiviral Activity Derivatives of 1,2,4-triazole have been investigated for activity against various viruses, including influenza, HIV, and enteroviruses.[2][18] Ribavirin, a synthetic nucleoside analog, interferes with the synthesis of viral genetic material.[18] Other non-nucleoside derivatives act by inhibiting viral enzymes crucial for replication.[3]
Antibacterial Activity Fused 1,2,4-triazole systems, such as 1,2,4-triazolo[3,4-b][2][7][18]thiadiazines, have demonstrated significant antibacterial activity.[4] Hybrids of triazoles with existing antibiotics like ciprofloxacin have also been synthesized, showing enhanced potency against resistant strains like MRSA.[4]
Quantitative Data: Antimicrobial Activity
| Compound | Pathogen | Activity Type | MIC (µg/mL) | Reference |
| Compound 39c | E. coli | Antibacterial | 3.125 | [4] |
| Compound 39h | P. aeruginosa | Antibacterial | 3.125 | [4] |
| Clinafloxacin-triazole hybrid 28 | Various bacteria/fungi | Antibacterial/Antifungal | 0.25–2 | [4] |
| Ciprofloxacin-triazole hybrid 29 | MRSA | Antibacterial | 0.046–3.11 (µM) | [4] |
| Compound T5 | B. subtilis, E. coli | Antibacterial | 24.7 (µM) | [19][20] |
| Compound T5 | P. aeruginosa, C. albicans | Antibacterial/Antifungal | 12.3 (µM) | [19][20] |
Experimental Protocols
Protocol 1: General Synthesis of a 1,2,4-Triazole-3-thione Derivative
This protocol describes a common method for synthesizing 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones, which are versatile intermediates. The workflow is based on procedures outlined in the literature.[21][22]
Materials:
-
Carboxylic acid ester (e.g., ethyl palmitate)
-
Hydrazine hydrate (80-95%)
-
Absolute ethanol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Reflux condenser, round-bottom flasks, magnetic stirrer
Procedure:
-
Synthesis of Acid Hydrazide (Int-ii):
-
In a round-bottom flask, dissolve the starting carboxylic acid ester (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise while stirring.
-
Reflux the mixture for 6-8 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the solvent under vacuum. Pour the residue into cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the acid hydrazide.
-
-
Synthesis of Potassium Dithiocarbazate Salt (Int-iii):
-
Dissolve potassium hydroxide (1.1 eq) in absolute ethanol.
-
Add the synthesized acid hydrazide (1.0 eq) to this solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise over 30 minutes with continuous stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Collect the precipitated salt by filtration, wash with cold diethyl ether, and dry.
-
-
Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol (Int-iv):
-
Suspend the potassium salt (1.0 eq) in water.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours, during which hydrogen sulfide gas will evolve (use a fume hood).
-
Cool the reaction mixture and dilute with cold water.
-
Acidify carefully with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure triazole-thiol.
-
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability, commonly used to screen anticancer compounds.[13][14][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, Hela, A549)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO) and a positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a culture flask.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control drug in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and vehicle control (medium with DMSO).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of treated cells / OD of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]
- 2. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 3. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. chemconsai.com [chemconsai.com]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. recent-advances-in-1-2-4-triazole-scaffolds-as-antiviral-agents - Ask this paper | Bohrium [bohrium.com]
- 19. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemmethod.com [chemmethod.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Analysis of 3-Heptyl-1H-1,2,4-triazol-5-amine
Introduction
3-Heptyl-1H-1,2,4-triazol-5-amine is a heterocyclic organic compound belonging to the triazole family. Triazole derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. Accurate and reliable analytical methods are crucial for the quantification and purity assessment of these compounds during research, development, and quality control processes. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is based on established principles for the analysis of similar triazole derivatives.[1][2][3]
The chemical structure of this compound (C9H18N4) is characterized by a 1,2,4-triazole ring substituted with a heptyl group and an amine group.[4] Its predicted XlogP is 3.0, indicating a moderate level of lipophilicity, which makes it suitable for reverse-phase HPLC.[4]
Principle of the Method
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. An isocratic elution with a mixture of acetonitrile and a buffered aqueous solution is proposed. Detection is performed using a UV-Vis detector, as triazole-containing compounds typically exhibit UV absorbance.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
-
Methanol (for sample preparation)
-
2. Preparation of Solutions
-
Mobile Phase: A mixture of Acetonitrile and water (with 0.1% v/v TFA or formic acid). A starting composition of 60:40 (v/v) Acetonitrile:Water is recommended. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to obtain working standard solutions of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Operating Conditions
The following are recommended starting conditions. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
4. Data Analysis
-
Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.
-
Quantification: The concentration of this compound in the sample is determined by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations.
Data Presentation
Table 1: Hypothetical Quantitative Data for HPLC Analysis of this compound
| Parameter | Value |
| Retention Time (tR) | Approx. 5.8 min |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
Note: The data presented in this table is hypothetical and serves as an example of expected performance. Actual values must be determined experimentally.
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The proposed HPLC method provides a framework for the reliable and accurate analysis of this compound. The protocol is based on established reverse-phase chromatography principles and is suitable for routine analysis in research and quality control laboratories. Experimental verification and validation are essential to ensure the method's performance for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. PubChemLite - this compound (C9H18N4) [pubchemlite.lcsb.uni.lu]
Application Note: NMR Characterization of 3-Heptyl-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) characterization of 3-Heptyl-1H-1,2,4-triazol-5-amine. The information presented here is intended to assist in the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a heptyl group and an amine group. The structural confirmation and purity of such molecules are critical for their advancement in research and development pipelines. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note details the sample preparation, data acquisition parameters, and expected NMR spectral data for this compound.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (ring) | 11.0 - 12.5 | br s | - | 1H |
| NH₂ | 5.0 - 6.0 | br s | - | 2H |
| H-1' | 2.5 - 2.7 | t | ~7.5 | 2H |
| H-2' | 1.5 - 1.7 | p | ~7.5 | 2H |
| H-3', H-4', H-5', H-6' | 1.2 - 1.4 | m | - | 8H |
| H-7' | 0.8 - 0.9 | t | ~7.0 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-3 | 158 - 162 |
| C-5 | 153 - 157 |
| C-1' | 28 - 32 |
| C-2' | 28 - 31 |
| C-3' | 28 - 31 |
| C-4' | 28 - 31 |
| C-5' | 21 - 24 |
| C-6' | 21 - 24 |
| C-7' | 13 - 15 |
br s = broad singlet, t = triplet, p = pentet, m = multiplet
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of high-quality NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as chloroform-d (CDCl₃) may also be used, but DMSO-d₆ is often preferred for amino-substituted triazoles due to its ability to dissolve polar compounds and to slow down the exchange of NH protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 1D Proton |
| Number of Scans (NS) | 16 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 4.0 s |
| Spectral Width (SW) | 16 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | Standard 1D Carbon with proton decoupling |
| Number of Scans (NS) | 1024 or more (as needed for S/N) |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 1.5 s |
| Spectral Width (SW) | 220 ppm |
| Temperature | 298 K |
Visualization of Methodologies
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the atom numbering used for NMR signal assignment.
Application Notes and Protocols for Enzyme Inhibition Studies with Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazoles are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of biological activities. Their versatile structures have been instrumental in the development of numerous therapeutic agents. A significant area of their application lies in enzyme inhibition, where they play a crucial role in modulating the activity of various enzymes implicated in disease pathogenesis. Triazoles have been shown to inhibit a range of enzymes, including those involved in fungal ergosterol biosynthesis (cytochrome P450 14-α-sterol demethylase), bacterial cell wall synthesis, and signaling pathways such as the Wnt/β-catenin pathway.[1][2][3] This document provides a detailed experimental protocol for conducting enzyme inhibition studies with triazole-based compounds, from initial screening to kinetic analysis and mechanism of action determination.
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Enzyme Inhibition Data for Triazole Derivatives
| Compound ID | Structure | Target Enzyme | IC₅₀ (µM)¹ | Inhibition (%) at [X] µM |
| TZA-001 | [Insert 2D Structure] | Enzyme A | 15.2 ± 1.8 | 85.3 ± 4.2 at 20 µM |
| TZA-002 | [Insert 2D Structure] | Enzyme A | 5.8 ± 0.7 | 92.1 ± 3.1 at 20 µM |
| TZA-003 | [Insert 2D Structure] | Enzyme B | 22.5 ± 2.5 | 70.4 ± 5.5 at 30 µM |
| Positive Control | [e.g., Known Inhibitor] | Enzyme A | 0.5 ± 0.1 | 98.2 ± 1.5 at 5 µM |
| Negative Control | [e.g., Vehicle] | Enzyme A/B | > 100 | < 5 at 100 µM |
¹IC₅₀ values are presented as the mean ± standard deviation from at least three independent experiments.
Table 2: Enzyme Kinetic Parameters in the Presence of Triazole Inhibitor TZA-002
| Inhibitor Conc. (µM) | Vₘₐₓ (µmol/min) | Kₘ (µM) | Kᵢ (µM) | Mechanism of Inhibition |
| 0 (Control) | 100 ± 5 | 10 ± 1 | - | - |
| 2 | 102 ± 6 | 25 ± 2 | 1.8 ± 0.2 | Competitive |
| 5 | 98 ± 7 | 48 ± 4 | ||
| 10 | 105 ± 8 | 95 ± 7 |
Experimental Protocols
Protocol 1: Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of an inhibitor.
Materials:
-
Target enzyme
-
Substrate specific to the enzyme
-
Triazole compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
Positive and negative controls
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare serial dilutions of the triazole compounds and the positive control in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Triazole compound dilution (or positive/negative control)
-
Enzyme solution
-
-
Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The measurement interval and duration should be optimized based on the enzyme's reaction rate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Normalize the data by setting the rate of the negative control (no inhibitor) to 100% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
-
Protocol 2: Enzyme Kinetic Studies to Determine the Mechanism of Inhibition
These studies are performed to understand how the triazole inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).[5]
Materials:
-
Same as for IC₅₀ determination.
Procedure:
-
Assay Setup:
-
Set up a series of reactions with varying substrate concentrations.
-
For each substrate concentration, perform the assay in the absence (control) and presence of at least two different fixed concentrations of the triazole inhibitor. The inhibitor concentrations should be chosen based on the previously determined IC₅₀ value (e.g., near the IC₅₀ and 2-5 fold above the IC₅₀).
-
-
Measure Activity:
-
Measure the initial reaction velocities for all conditions as described in the IC₅₀ protocol.
-
-
Data Analysis:
-
Plot the initial velocity (v) versus the substrate concentration ([S]) for each inhibitor concentration. This will generate a Michaelis-Menten plot.
-
To more clearly distinguish the mechanism of inhibition, create a Lineweaver-Burk plot (1/v versus 1/[S]).[6]
-
Analyze the changes in the apparent Vₘₐₓ and Kₘ values in the presence of the inhibitor:
-
Competitive Inhibition: Vₘₐₓ remains unchanged, while Kₘ increases. The lines on the Lineweaver-Burk plot will intersect at the y-axis.[7]
-
Non-competitive Inhibition: Vₘₐₓ decreases, while Kₘ remains unchanged. The lines on the Lineweaver-Burk plot will intersect on the x-axis.
-
Uncompetitive Inhibition: Both Vₘₐₓ and Kₘ decrease. The lines on the Lineweaver-Burk plot will be parallel.
-
-
Calculate the inhibitor constant (Kᵢ) from the kinetic data. For competitive inhibition, this can be determined from the slope of the Lineweaver-Burk plot.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the Wnt/β-catenin signaling pathway by a triazole compound.
Experimental Workflow Diagram
Caption: Workflow for screening and characterization of triazole-based enzyme inhibitors.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. courses.edx.org [courses.edx.org]
- 5. Enzyme inhibition | PPSX [slideshare.net]
- 6. Khan Academy [khanacademy.org]
- 7. bio.libretexts.org [bio.libretexts.org]
Copper-Catalyzed Synthesis of 1,2,4-Triazoles: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – November 10, 2025 – The following application notes provide detailed protocols and comparative data for the copper-catalyzed synthesis of 1,2,4-triazoles, a critical heterocyclic motif in medicinal chemistry and drug development. These methods offer efficient and versatile routes to a wide array of substituted 1,2,4-triazoles from readily available starting materials. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole scaffold is a cornerstone in the design of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. Copper-catalyzed synthetic methodologies have emerged as powerful tools for the construction of this privileged heterocycle, offering advantages such as mild reaction conditions, broad substrate scope, and operational simplicity. This document details two robust copper-catalyzed methods for the synthesis of 3,5-disubstituted-1H-1,2,4-triazoles.
Method 1: One-Pot Synthesis from Nitriles and Hydroxylamine
This method, developed by Xu et al., provides a simple and efficient one-pot synthesis of substituted 1,2,4-triazoles from two nitrile derivatives and hydroxylamine, using an inexpensive copper(II) acetate catalyst. The reaction proceeds through the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by a copper-catalyzed reaction with a second nitrile and subsequent intramolecular dehydration/cyclization.[1][2][3]
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields for the synthesis of various symmetrically and unsymmetrically substituted 1,2,4-triazoles using the one-pot method.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 3,5-Diphenyl-1H-1,2,4-triazole | 82 |
| 2 | 4-MeC₆H₄ | 4-MeC₆H₄ | 3,5-Di-p-tolyl-1H-1,2,4-triazole | 85 |
| 3 | 4-ClC₆H₄ | 4-ClC₆H₄ | 3,5-Bis(4-chlorophenyl)-1H-1,2,4-triazole | 88 |
| 4 | 4-NO₂C₆H₄ | 4-NO₂C₆H₄ | 3,5-Bis(4-nitrophenyl)-1H-1,2,4-triazole | 75 |
| 5 | 4-MeOC₆H₄ | 4-MeOC₆H₄ | 3,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole | 78 |
| 6 | C₆H₅ | 4-MeC₆H₄ | 3-Phenyl-5-(p-tolyl)-1H-1,2,4-triazole | 76 |
| 7 | C₆H₅ | 4-ClC₆H₄ | 3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole | 80 |
| 8 | C₆H₅ | 4-NO₂C₆H₄ | 3-(4-Nitrophenyl)-5-phenyl-1H-1,2,4-triazole | 65 |
Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-1,2,4-triazole
Materials:
-
Benzonitrile (0.45 mmol)
-
Hydroxylamine hydrochloride (0.5 mmol)
-
Triethylamine (TEA) (0.9 mmol)
-
Anhydrous tert-butanol (1.5 mL)
-
Benzonitrile (0.3 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.06 mmol)
-
Cesium carbonate (Cs₂CO₃) (0.9 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (1.0 mL)
-
Anhydrous sodium sulfate (2.1 mmol)
-
Schlenk tube
Procedure:
-
Step 1: Amidoxime Formation. To a sealed Schlenk tube, add benzonitrile (0.45 mmol), hydroxylamine hydrochloride (0.5 mmol), triethylamine (0.9 mmol), and anhydrous tert-butanol (1.5 mL).
-
Heat the reaction mixture at 80 °C for 18 hours.
-
Step 2: Cyclization. After cooling the reaction mixture to room temperature, add the second portion of benzonitrile (0.3 mmol), Cu(OAc)₂ (0.06 mmol), Cs₂CO₃ (0.9 mmol), anhydrous DMSO (1.0 mL), and anhydrous sodium sulfate (2.1 mmol).
-
Seal the Schlenk tube and heat the mixture at 120 °C for 24 hours.
-
Work-up and Purification. After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diphenyl-1H-1,2,4-triazole.
Method 2: Tandem Addition-Oxidative Cyclization of Amidines and Nitriles
This approach, reported by Ueda and Nagasawa, involves a copper-catalyzed tandem reaction between amidines and nitriles to furnish 1,2,4-triazoles.[3][4] The reaction is believed to proceed via a copper-promoted addition of the amidine to the nitrile, followed by an oxidative cyclization. This method is notable for its use of air as the oxidant.[4]
Data Presentation: Substrate Scope and Yields
The following table presents the yields for the synthesis of various 1,2,4-triazoles from amidines and nitriles.
| Entry | Amidine (R¹) | Nitrile (R²) | Product | Yield (%) |
| 1 | Benzamidine | Benzonitrile | 3,5-Diphenyl-1H-1,2,4-triazole | 85 |
| 2 | Benzamidine | 4-Chlorobenzonitrile | 3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole | 83 |
| 3 | Benzamidine | 4-Methylbenzonitrile | 3-Phenyl-5-(p-tolyl)-1H-1,2,4-triazole | 80 |
| 4 | Acetamidine | Benzonitrile | 3-Methyl-5-phenyl-1H-1,2,4-triazole | 72 |
| 5 | Cyclopropanecarboxamidine | Benzonitrile | 3-Cyclopropyl-5-phenyl-1H-1,2,4-triazole | 78 |
| 6 | Benzamidine | Acetonitrile | 3-Methyl-5-phenyl-1H-1,2,4-triazole | 52 |
Experimental Protocol: Synthesis of 3-Phenyl-5-(p-tolyl)-1H-1,2,4-triazole
Materials:
-
Benzamidine hydrochloride (0.5 mmol)
-
p-Tolunitrile (0.5 mmol)
-
Copper(I) bromide (CuBr) (0.025 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (1.0 mL)
-
Reaction vial
Procedure:
-
To a reaction vial, add benzamidine hydrochloride (0.5 mmol), p-tolunitrile (0.5 mmol), CuBr (0.025 mmol), and Cs₂CO₃ (1.0 mmol).
-
Add anhydrous DMSO (1.0 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 120 °C for 24 hours under an air atmosphere.
-
Work-up and Purification. After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield 3-phenyl-5-(p-tolyl)-1H-1,2,4-triazole.
Visualizations
Caption: General experimental workflow for copper-catalyzed 1,2,4-triazole synthesis.
Caption: Proposed mechanism for the synthesis from nitriles and hydroxylamine.
Caption: Proposed mechanism for the synthesis from amidines and nitriles.
References
- 1. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 2. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 1,2,4-triazoles utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.[1][2][3]
Introduction
1,2,4-triazoles are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science.[4][5] They are known to exhibit diverse biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[5][6][7] The growing importance of these scaffolds necessitates the development of efficient and sustainable synthetic methodologies.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid and uniform heating of the reaction mixture.[3] This leads to shorter reaction times, often from hours to minutes, and frequently results in higher product yields and purity compared to conventional heating methods.[1][8] These advantages make MAOS a highly attractive approach for the synthesis of 1,2,4-triazole derivatives in drug discovery and development settings.
General Workflow for Microwave-Assisted Synthesis of 1,2,4-Triazoles
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of 1,2,4-triazoles, from reagent preparation to product characterization.
References
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 6. rjptonline.org [rjptonline.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
Application Notes and Protocols for Developing Corrosion Inhibitors with 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, evaluation, and characterization of 1,2,4-triazole derivatives as corrosion inhibitors. The information is intended to guide researchers in developing novel and effective corrosion mitigation strategies for various metals and alloys.
Introduction to 1,2,4-Triazoles as Corrosion Inhibitors
1,2,4-triazole and its derivatives have emerged as a promising class of organic corrosion inhibitors. Their efficacy stems from the presence of multiple nitrogen atoms and, often, other heteroatoms like sulfur and oxygen, along with pi-electron systems in their molecular structure.[1] These features facilitate strong adsorption onto metal surfaces, forming a protective barrier that impedes corrosive processes.[2][3] The versatility in their synthesis allows for the tuning of their molecular structure to enhance their solubility, adsorption characteristics, and ultimately, their inhibition efficiency in various corrosive media.[1][4][5]
The mechanism of inhibition by 1,2,4-triazole derivatives is typically a mixed-type, involving both physical (electrostatic) and chemical (coordinative bonding) adsorption on the metal surface.[6] This forms a protective film that hinders both anodic metal dissolution and cathodic hydrogen evolution reactions.[2]
Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives can be achieved through various established organic chemistry routes. A common method involves the cyclization of compounds containing the necessary N-C-N backbone.
Protocol 2.1: General Synthesis of Substituted 1,2,4-Triazoles from Amidines
This protocol is a generalized procedure based on common synthetic routes.[7]
Materials:
-
Appropriate amidine hydrochloride
-
Trialkylamine (e.g., triethylamine)
-
Solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)
-
Copper catalyst (e.g., CuI, CuBr)
-
Base (e.g., K₃PO₄)
-
Oxygen (from air or as a supplied gas)
Procedure:
-
To a solution of the selected amidine in a suitable solvent (e.g., DMF), add the base and the copper catalyst.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Introduce the trialkylamine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and allow it to stir under an oxygen atmosphere (or open to the air) for several hours (e.g., 8-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,4-triazole derivative.
Protocol 2.2: Synthesis of (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) and 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) [1]
Materials:
-
4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol
-
3-acetyl-coumarine or 9H-fluoren-9-one
-
Methanol
-
Concentrated H₂SO₄
Procedure:
-
A mixture of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol (1 mmol) and either 3-acetyl-coumarine (1 mmol) for TZ1 or 9H-fluoren-9-one (1 mmol) for TZ2 is prepared in methanol (20 ml).
-
Add 3-4 drops of concentrated H₂SO₄ to the mixture.
-
The mixture is refluxed for 10 minutes.
-
The precipitate that forms is collected while hot through filtration.
-
The collected precipitate is washed with hot methanol (20 ml) to remove any unreacted starting materials.
-
The final product is dried in an oven at 80 °C.[1]
Evaluation of Corrosion Inhibition Efficiency
The effectiveness of synthesized 1,2,4-triazole derivatives as corrosion inhibitors is evaluated using various techniques, primarily weight loss measurements and electrochemical methods.
Protocol 3.1: Weight Loss Method [1][8][9][10]
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, aluminum brass) of known dimensions
-
Corrosive medium (e.g., 1M HCl, 3.5 wt.% NaCl solution)
-
Synthesized 1,2,4-triazole inhibitor at various concentrations
-
Analytical balance (accurate to 0.1 mg)
-
Emery paper of different grades (e.g., 400, 1000, 1200, 2000)
-
Acetone or ethanol for cleaning
-
Desiccator
-
Thermostatic water bath
Procedure:
-
Mechanically polish the metal coupons using successively finer grades of emery paper.
-
Degrease the coupons with acetone or ethanol, rinse with distilled water, and dry them.
-
Accurately weigh the cleaned and dried coupons (W_initial).
-
Prepare the corrosive solution with and without various concentrations of the 1,2,4-triazole inhibitor.
-
Immerse the weighed coupons in the test solutions for a specified period (e.g., 6, 24, or 72 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, gently clean them to remove corrosion products (e.g., using a soft brush), rinse with distilled water and then acetone, and dry them in a desiccator.
-
Weigh the cleaned and dried coupons again (W_final).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * ρ * t)
-
ΔW = Weight loss (W_initial - W_final) in grams
-
A = Surface area of the coupon in cm²
-
ρ = Density of the metal in g/cm³
-
t = Immersion time in hours
-
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
Protocol 3.2: Electrochemical Measurements [11][12][13][14][15]
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode setup is used, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum or graphite), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
3.2.1. Potentiodynamic Polarization (Tafel Plots)
This technique determines the corrosion current density (i_corr) and provides insights into whether the inhibitor is anodic, cathodic, or mixed-type.
Procedure:
-
Immerse the three-electrode setup in the corrosive solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the logarithm of the current density versus the applied potential.
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
3.2.2. Electrochemical Impedance Spectroscopy (EIS) [11][12][13]
EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film.
Procedure:
-
After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
The data is typically presented as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
Surface Characterization Techniques
Surface analysis techniques are crucial for visualizing the morphology of the metal surface and confirming the formation of a protective inhibitor film.[16][17][18][19][20]
Protocol 4.1: Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)
SEM provides high-resolution images of the metal surface, while EDS identifies the elemental composition of the surface.
Procedure:
-
After the corrosion tests (e.g., weight loss), carefully rinse the metal coupons with distilled water and dry them.
-
Mount the coupons on SEM stubs using conductive carbon tape.
-
If the sample is non-conductive, a thin layer of a conductive material (e.g., gold or carbon) may be sputtered onto the surface.
-
Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the surface morphology in the absence and presence of the inhibitor.
-
Perform EDS analysis on selected areas of the surface to determine the elemental composition and confirm the presence of elements from the inhibitor molecule (e.g., N, S).
Protocol 4.2: X-ray Photoelectron Spectroscopy (XPS) [16][18]
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the metal surface, confirming the adsorption of the inhibitor and its interaction with the metal.
Procedure:
-
Prepare metal samples by immersing them in the corrosive solution with and without the inhibitor for a specific duration.
-
Rinse the samples with a suitable solvent to remove non-adsorbed species and dry them carefully.
-
Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with a monochromatic X-ray beam.
-
Analyze the kinetic energy and number of emitted photoelectrons to generate spectra.
-
Deconvolute the high-resolution spectra of key elements (e.g., Fe 2p, N 1s, S 2p, C 1s, O 1s) to identify the chemical bonding states and confirm the formation of a protective film.
Quantum Chemical Calculations
Computational studies, particularly Density Functional Theory (DFT), are employed to correlate the molecular structure of the 1,2,4-triazole derivatives with their inhibition efficiency and to elucidate the adsorption mechanism at a molecular level.[6][21][22][23]
Methodology:
-
The molecular structures of the 1,2,4-triazole inhibitors are optimized using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d,p)).
-
Quantum chemical parameters are calculated, including:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher values indicate a greater tendency to donate electrons to the metal's vacant d-orbitals.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower values suggest a greater ability to accept electrons from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO) : A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ) : Indicates the polarity of the molecule and influences the adsorption process.
-
Mulliken Charges : Reveal the charge distribution on the atoms, identifying the active sites for adsorption.
-
Data Presentation
Table 1: Inhibition Efficiency of Various 1,2,4-Triazole Derivatives
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Method | Reference |
| 1,2,4-Triazole (TAZ) | Aluminum Brass | 3.5 wt.% NaCl | 3 mmol/L | Room Temp. | 84.4 | EIS | [6] |
| 3-Amino-1,2,4-triazole (ATA) | Aluminum Brass | 3.5 wt.% NaCl | 3 mmol/L | Room Temp. | 86.4 | EIS | [6] |
| 3,5-Diamino-1,2,4-triazole (DAT) | Aluminum Brass | 3.5 wt.% NaCl | 3 mmol/L | Room Temp. | 87.1 | EIS | [6] |
| TZ1 | Carbon Steel | 1M HCl | 5x10⁻⁴ M | 25 | 95.3 | Weight Loss | [1] |
| TZ2 | Carbon Steel | 1M HCl | 5x10⁻⁴ M | 25 | 92.8 | Weight Loss | [1] |
| 3-Amino-5-mercapto-1,2,4-triazole | Copper | Deionized Water | 6x10⁻⁵ M | Room Temp. | 93.5 | Not Specified | [2] |
| 3-substituted 1,2,4-triazole (3ST) | Carbon Steel | H₂SO₄ | 5 mM | Room Temp. | Not specified, but effective | Not Specified | [24] |
Table 2: Electrochemical Parameters for 1,2,4-Triazole Derivatives on Aluminum Brass in 3.5 wt.% NaCl [6]
| Inhibitor | Concentration (mmol/L) | R_ct (Ω·cm²) | C_dl (μF·cm⁻²) | IE (%) |
| Blank | 0 | 1250 | 120.5 | - |
| TAZ | 3 | 8010 | 45.2 | 84.4 |
| ATA | 3 | 9190 | 38.7 | 86.4 |
| DAT | 3 | 9920 | 32.1 | 87.1 |
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for developing 1,2,4-triazole corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by 1,2,4-triazole derivatives.
References
- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sdit.ac.in [sdit.ac.in]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matsc.ktu.lt [matsc.ktu.lt]
- 7. isres.org [isres.org]
- 8. iicbe.org [iicbe.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijcsi.pro [ijcsi.pro]
- 12. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 13. researchgate.net [researchgate.net]
- 14. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 15. biologic.net [biologic.net]
- 16. content.ampp.org [content.ampp.org]
- 17. researchgate.net [researchgate.net]
- 18. content.ampp.org [content.ampp.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. [2412.00951] A Quantum Computing Approach to Simulating Corrosion Inhibition [ar5iv.labs.arxiv.org]
- 22. espublisher.com [espublisher.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the 1,2,4-Triazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Its unique structural features, such as its hydrogen bonding capabilities and metabolic stability, make it an attractive core for the design of novel therapeutic agents.[4][5] This document provides detailed application notes and experimental protocols for the key functionalization reactions of the 1,2,4-triazole ring, including N-arylation, C-H functionalization, and the synthesis of multi-substituted derivatives.
Key Functionalization Strategies
The strategic modification of the 1,2,4-triazole core is crucial for modulating the pharmacological profile of drug candidates. The primary methods for functionalization include:
-
N-Arylation: The introduction of aryl substituents on the nitrogen atoms of the triazole ring is a common strategy to enhance biological activity. Copper-catalyzed Ullmann-type reactions are frequently employed for this purpose.[6]
-
C-H Functionalization: Direct C-H arylation offers an atom-economical approach to introduce aryl groups onto the carbon atoms of the triazole ring. Palladium-catalyzed methods have been successfully developed for this transformation.[7][8][9]
-
Synthesis of Tri-substituted 1,2,4-Triazoles: One-pot, multi-component reactions provide an efficient means to construct highly functionalized 1,2,4-triazole scaffolds with diverse substitution patterns.[1][10][11]
Data Presentation
The following tables summarize quantitative data for key functionalization reactions of the 1,2,4-triazole ring, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Copper-Catalyzed N-Arylation of 1,2,4-Triazole with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | CuI (10) | N,N'-dimethylethylenediamine (20) | K₂CO₃ | Dioxane | 110 | 24 | 95 | [8] |
| 2 | 4-Iodotoluene | Cu₂O (5) | N-ligand-B (20) | Cs₂CO₃ | DMF | 100 | 24 | 55.5 | [6] |
| 3 | Bromobenzene | CuCl (20) | None | K₃PO₄ | DMF | 135 | 18 | 88 | |
| 4 | 4-Bromoanisole | CuCl (20) | None | K₃PO₄ | DMF | 135 | 18 | 85 | |
| 5 | 2-Bromotoluene | CuCl (20) | None | K₃PO₄ | DMF | 135 | 18 | 75 |
Table 2: Palladium-Catalyzed C-H Arylation of 1-Substituted 1,2,4-Triazoles
| Entry | 1-Substituted 1,2,4-Triazole | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Methyl-1H-1,2,4-triazole | Bromobenzene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 120 | 24 | 85 | [7] |
| 2 | 1-Benzyl-1H-1,2,4-triazole | 4-Bromoanisole | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 120 | 24 | 82 | [7] |
| 3 | 1-Phenyl-1H-1,2,4-triazole | 4-Chlorotoluene | Pd(OAc)₂ (10) | P(o-tolyl)₃ (20) | K₂CO₃ | DMF | 140 | 24 | 78 | [8] |
| 4 | 1-(SEM)-1H-1,2,4-triazole | Iodobenzene | Pd(PPh₃)₂Cl₂ (5) | None | Ag₂CO₃ | Toluene | 110 | 12 | 90 | [8] |
Table 3: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
| Entry | Amidine | Carboxylic Acid | Hydrazine | Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Benzamidine | Acetic Acid | Phenylhydrazine | HATU | DIPEA | DMF | RT → 100 | 85 | [10] |
| 2 | Acetamidine | Benzoic Acid | Methylhydrazine | HATU | DIPEA | DMF | RT → 100 | 78 | [10] |
| 3 | Cyclohexanecarboxamidine | 4-Chlorobenzoic Acid | Hydrazine hydrate | HATU | DIPEA | DMF | RT → 100 | 90 | [11] |
| 4 | 4-Methoxybenzamidine | Cyclopropanecarboxylic Acid | tert-Butylhydrazine | HATU | DIPEA | DMF | RT → 100 | 81 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of 1,2,4-Triazole
This protocol is adapted from a ligand-free method using copper(I) chloride.
Materials:
-
1,2,4-Triazole
-
Substituted aryl bromide
-
Copper(I) chloride (CuCl)
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add 1,2,4-triazole (1.0 mmol), aryl bromide (1.2 mmol), CuCl (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 135 °C for 18 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-arylated 1,2,4-triazole.
Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation of 1-Substituted 1,2,4-Triazoles
This protocol is based on the method developed for the C5-arylation of 1-substituted 1,2,3-triazoles, which is also applicable to 1,2,4-triazoles.[7]
Materials:
-
1-Substituted 1,2,4-triazole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a screw-capped vial with Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add the 1-substituted 1,2,4-triazole (1.0 mmol) and aryl bromide (1.5 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and heat the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (10 mL).
-
Filter the mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the C-arylated product.
Protocol 3: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
This procedure is adapted from a three-component reaction for parallel synthesis.[1][10]
Materials:
-
Amidine hydrochloride
-
Carboxylic acid
-
Hydrazine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add HATU (1.1 mmol) and DIPEA (3.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amidine hydrochloride (1.0 mmol) and stir for another 30 minutes at room temperature.
-
Add the hydrazine (1.2 mmol) to the reaction mixture.
-
Heat the reaction at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathway
Caption: Kinase inhibition pathway targeted by 1,2,4-triazole derivatives.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation.
Logical Relationship
Caption: Functionalization methods and their resulting applications.
References
- 1. One-pot parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Analytical Method Development of Triazole Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazole-based compounds are extensively used as fungicides in agriculture and as antifungal agents in medicine. The parent compounds can be metabolized in plants, soil, and animals, leading to the formation of common metabolites such as 1,2,4-triazole (TRZ), triazole alanine (TAL), triazole acetic acid (TAA), and triazole lactic acid (TLA).[1] The determination of these polar metabolites is crucial for assessing the environmental fate of triazole fungicides and for therapeutic drug monitoring.[1][2] However, their analysis by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) can be challenging due to their polar nature, poor fragmentation efficiency, and significant matrix interferences.[1]
This document provides detailed application notes and protocols for the analytical method development for triazole metabolites in various matrices, including environmental and biological samples. The methodologies described herein are based on established and validated techniques to ensure accuracy, precision, and reliability.
Data Presentation: Quantitative Method Performance
The following tables summarize the quantitative performance of various analytical methods for the determination of triazole metabolites. These methods have been validated across different matrices and demonstrate the sensitivity and robustness achievable with modern analytical instrumentation.
Table 1: Method Performance for Triazole Metabolites in Plant and Soil Matrices
| Analyte | Matrix | Method | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| 1,2,4-Triazole (TRZ) | Soil | LC-MS/MS | 1.1 | 83 - 97 | < 7.8 | [3][4] |
| Propiconazole | Soil | LC-MS/MS | 4.0 | 93 - 99 | < 11.2 | [3][4] |
| Triazole Derivatives | Fruits & Vegetables | QuPPe-DMS-LC-MS/MS | 0.01 mg/kg | Satisfactory | - | [5] |
| 21 Triazole Fungicides | Fruits & Vegetables | UPLC-MS/MS | 0.5 - 3.5 | 91.4 - 108.1 | - | [6] |
| 1,2,4-Triazole & Metabolites | Fruits & Vegetables | UHPLC-Q-Orbitrap-MS | ≤10 - 50 | - | - | [7] |
Table 2: Method Performance for Triazole Antifungals in Biological Matrices
| Analyte | Matrix | Method | Linearity Range (mg/L) | LLOQ (mg/L) | Bias (%) | CV (%) | Reference |
| Voriconazole | Human Plasma | HPLC-MISPE | 0.5 - 5.0 | 0.5 | < 15.6 | < 12.9 | [8][9] |
| Itraconazole | Human Plasma | HPLC-MISPE | 0.5 - 5.0 | 0.5 | < 15.6 | < 12.9 | [8][9] |
| Fluconazole | Human Plasma | HPLC-MISPE | 0.5 - 5.0 | 0.5 | < 15.6 | < 12.9 | [8][9] |
| 12 Azole Drugs | Human Plasma & Urine | MEPS-HPLC-DAD | 0.02 - 5 µg/mL | - | Fulfills Guidelines | Fulfills Guidelines |
Experimental Protocols
Protocol 1: Analysis of Triazole Metabolites in Soil by LC-MS/MS
This protocol is adapted from a validated method for the determination of 1,2,4-triazole and its parent compound, propiconazole, in soil.[3][4]
1. Sample Preparation (Extraction)
-
Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Shimadzu UFLCXR system or equivalent.[1]
-
Column: Aquasil C18 (3x150 mm; 3 µm).[1]
-
Mobile Phase A: Water + 0.5% acetic acid.[1]
-
Mobile Phase B: Methanol + 0.5% acetic acid.[1]
-
Gradient: 100% to 90% aqueous over 2 minutes.[1]
-
Flow Rate: 0.6 mL/min.[5]
-
Injection Volume: 3 µL.[6]
-
Column Temperature: 40 °C.[5]
-
MS System: AB SCIEX QTRAP® 5500 system with Turbo V™ source and ESI probe or equivalent.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Temperature: 600°C.[1]
-
Gas 1 and Gas 2: 40 and 80 psi, respectively.[1]
-
Curtain Gas: 20 psi.[1]
-
Detection: Multiple Reaction Monitoring (MRM).
3. Quality Control
-
Prepare matrix-matched calibration standards.
-
Spike blank soil samples at low, medium, and high concentration levels to determine recovery and precision.
Protocol 2: QuEChERS-based Extraction for Triazole Fungicides in Fruits and Vegetables
This protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for sample preparation.[6]
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 8000 r/min for 5 minutes.[10]
-
Take a 1 mL aliquot of the supernatant and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 r/min for 1 minute.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent.[6]
-
Column: Waters Acquity BEH C8 (2.1 mm × 50 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.05% (v/v) formic acid in ultrapure water.[6]
-
Mobile Phase B: Methanol.[6]
-
Gradient: A time-programmed gradient to ensure optimal separation.[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Injection Volume: 3 µL.[6]
-
MS System: Tandem quadrupole mass spectrometer with ESI source.
-
Ionization Mode: Positive ESI.
-
Detection: MRM.
Protocol 3: Analysis of Triazole Antifungals in Human Plasma
This protocol is suitable for therapeutic drug monitoring of triazole antifungals.[8][9]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma in a microcentrifuge tube, add 400 µL of a mixture of methanol and acetonitrile (1:1, v/v) containing the internal standard.[2]
-
Vortex for 2 minutes at 3000 rpm.[8]
-
Centrifuge at 13,000 rpm for 10 minutes.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: Isocratic elution with acetonitrile:water (70:30, v/v).[8][9]
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of triazole metabolites.
Caption: Workflow for the analysis of triazole metabolites in soil.
Caption: QuEChERS workflow for fruits and vegetables.
Caption: Protocol for triazole analysis in human plasma.
References
- 1. sciex.com [sciex.com]
- 2. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeted and untargeted analysis of triazole fungicides and their metabolites in fruits and vegetables by UHPLC-orbitrap-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical method development and validation for the determination of triazole antifungals in biological matrices [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Heptyl-1H-1,2,4-triazol-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Heptyl-1H-1,2,4-triazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and straightforward method for the synthesis of 3-substituted-1H-1,2,4-triazol-5-amines is the condensation of a carboxylic acid with aminoguanidine. In the case of this compound, this involves the reaction of octanoic acid with an aminoguanidine salt (such as aminoguanidine hydrochloride or bicarbonate) under acidic conditions, followed by cyclization.[1]
Q2: What are the typical starting materials and reagents required?
A2: The key starting materials are octanoic acid and aminoguanidine hydrochloride or bicarbonate. A strong acid catalyst, such as hydrochloric acid or sulfuric acid, is often used. The reaction can be carried out in a suitable solvent, or in some cases, neat under microwave irradiation.[1][2]
Q3: What are the critical parameters to control for optimizing the reaction yield?
A3: Key parameters to optimize include the molar ratio of reactants, reaction temperature, reaction time, and the choice of catalyst and solvent. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for determining the optimal reaction time.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can arise from incomplete cyclization, formation of isomeric triazole structures, or side reactions of the starting materials. For instance, the intermediate N-guanyl-octanamide may not fully cyclize. Additionally, depending on the reaction conditions, other isomeric triazoles might be formed.
Q5: What are the recommended purification methods for the final product?
A5: The purification of this compound typically involves crystallization from a suitable solvent system. Column chromatography on silica gel may also be employed for more challenging purifications. The choice of solvent for crystallization will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inadequate reaction temperature or time. | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress using TLC or HPLC to determine the optimal conditions. |
| Inactive catalyst or incorrect amount. | Ensure the catalyst is of good quality and used in the appropriate stoichiometric amount. | |
| Poor quality of starting materials. | Verify the purity of octanoic acid and aminoguanidine salt using appropriate analytical techniques (e.g., NMR, melting point). | |
| Presence of Multiple Spots on TLC (Multiple Products) | Formation of isomeric side products. | Optimize the reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. Purification by column chromatography may be necessary. |
| Incomplete reaction. | Allow the reaction to proceed for a longer duration or increase the temperature. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | After the reaction, remove the solvent under reduced pressure and attempt crystallization from a different solvent system. |
| Oily product that does not crystallize. | Try to convert the product to a salt (e.g., hydrochloride salt) which may be more crystalline. Alternatively, use column chromatography for purification. | |
| Inconsistent Yields | Variability in reaction conditions. | Standardize all reaction parameters, including reagent addition rate, stirring speed, and heating method, to ensure reproducibility. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the condensation of a carboxylic acid and aminoguanidine. Optimization may be required.
Materials:
-
Octanoic acid
-
Aminoguanidine hydrochloride
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add octanoic acid (1 equivalent) and aminoguanidine hydrochloride (1.1 equivalents).
-
Add a suitable solvent, such as ethanol, to the flask.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the crude product.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Data for Reaction Optimization
| Entry | Molar Ratio (Octanoic Acid:Aminoguanidine HCl) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | HCl | 80 | 4 | 45 |
| 2 | 1:1.2 | HCl | 80 | 8 | 65 |
| 3 | 1:1.2 | H₂SO₄ | 80 | 8 | 60 |
| 4 | 1:1.2 | HCl | 100 | 8 | 75 |
| 5 | 1:1.5 | HCl | 100 | 12 | 80 |
Note: This table presents hypothetical data for illustrative purposes to guide optimization efforts.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
purification challenges of 3-Heptyl-1H-1,2,4-triazol-5-amine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Heptyl-1H-1,2,4-triazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: Why is my compound showing significant tailing or streaking during silica gel column chromatography?
A1: This is a common issue when purifying basic compounds like amines on standard silica gel. The free amine group on your triazole (a basic site) interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, sometimes irreversible, binding leads to poor separation, broad peaks, and low recovery.
Q2: I am struggling to separate the target compound from an impurity with a very similar Rf value on TLC. What should I do?
A2: Co-elution of closely related impurities is a frequent challenge. These impurities could be regioisomers from the synthesis, or unreacted starting materials that have similar polarity. To resolve this:
-
Change Solvent Selectivity: Switch from a standard ethyl acetate/hexane system to a different solvent combination, such as dichloromethane/methanol. Different solvents interact with the compound and stationary phase in unique ways, which can alter the relative separation.
-
Employ High-Performance Techniques: If standard flash chromatography is insufficient, consider using high-performance liquid chromatography (HPLC) or flash chromatography with higher-resolution columns.
-
Consider Derivatization: In some cases, temporarily protecting the amine group can alter the polarity enough to achieve separation, followed by a deprotection step.
Q3: What are the best starting points for selecting a recrystallization solvent?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures. Given its amphiphilic nature (polar triazole-amine head and nonpolar heptyl tail), a binary solvent system is often effective. Good starting points for screening include:
-
Ethanol/Water
-
Isopropanol/Hexane
-
Ethyl Acetate/Hexane
-
Methanol
The key is to dissolve the crude material in a minimal amount of the hot, more polar solvent and then slowly add the less polar "anti-solvent" until turbidity appears, then re-heat to clarify and cool slowly.
Q4: What are the most probable impurities I might encounter from the synthesis?
A4: Impurities are highly dependent on the synthetic route. However, for common syntheses involving the cyclization of an aminoguanidine derivative with an octanoic acid derivative, potential impurities include:
-
Unreacted Starting Materials: Such as aminoguanidine and the octanoic acid derivative (e.g., ester, acid chloride).
-
Incompletely Cyclized Intermediates: Such as the corresponding amidrazone.
-
Side Products: Depending on the reaction conditions, side reactions could lead to other heterocyclic structures.
Refer to Table 2 for more details on potential impurities and their characteristics.
Troubleshooting Guides & Experimental Protocols
Physicochemical Properties
The following table summarizes key properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₄ | PubChem[1] |
| Molecular Weight | 182.27 g/mol | PubChem[1] |
| Predicted XlogP3 | 3.0 | PubChem[1] |
| Appearance | Typically a white to off-white solid | General observation for similar compounds[2] |
| Solubility | Soluble in polar organic solvents like methanol and DMSO; limited solubility in water and non-polar solvents like hexane.[2][3] | General observation for similar compounds[2][3] |
Potential Impurities and Removal Strategy
| Impurity Type | Potential Structure/Description | Polarity | Suggested Removal Method |
| Starting Material | Octanoic Acid / Ester | Less Polar | Column chromatography (elutes before the product in normal phase). |
| Starting Material | Aminoguanidine | Highly Polar | Aqueous wash during workup; will remain at the baseline in normal phase chromatography. |
| Intermediate | N-amino-octanimidamide (Amidrazone) | Similar to Product | Careful column chromatography, potentially with a different solvent system to improve resolution, or preparative HPLC. |
Protocol 1: Modified Column Chromatography for Amines
This protocol is designed to mitigate the issues of peak tailing and poor recovery on standard silica gel.
1. Materials:
- Crude this compound
- Silica Gel (230-400 mesh)
- Mobile Phase: e.g., Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate (EtOAc) / Hexane
- Base Additive: Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)
- Chromatography column, flasks, etc.
2. Procedure:
- Prepare the Mobile Phase: Create your chosen eluent system (e.g., 95:5 DCM/MeOH). To this solution, add 0.5-1% triethylamine by volume. This neutralizes the acidic sites on the silica gel.[4]
- Pack the Column: Pack the column with silica gel using the prepared mobile phase to create a uniform slurry. Do not let the column run dry.[5]
- Sample Loading (Dry Loading Recommended):
- Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or methanol).
- Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the packed column.
- Elution:
- Begin eluting with the base-modified mobile phase.
- If separation is poor, a gradient elution can be used, slowly increasing the polarity (e.g., increasing the percentage of methanol).
- Fraction Collection & Analysis:
- Collect fractions and analyze them using Thin Layer Chromatography (TLC).
- Combine the fractions containing the pure product.
- Evaporate the solvent under reduced pressure to yield the purified compound.
Visual Workflow: Column Chromatography Troubleshooting
Caption: A decision-making flowchart for troubleshooting common column chromatography issues.
Protocol 2: General Recrystallization Procedure
1. Materials:
- Crude this compound
- Screened recrystallization solvent or solvent system (e.g., Ethanol/Water)
- Erlenmeyer flasks, hot plate, filtration apparatus
2. Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add a small amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling while stirring.
- Continue adding the solvent portion-wise until the solid just dissolves. Avoid adding a large excess of solvent.
- If using an anti-solvent system (e.g., water), add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate.
- If there are any insoluble impurities, perform a hot filtration.
- Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.
- Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove residual solvent.
Visual Workflow: General Purification & Analysis
Caption: A workflow illustrating the cycle of purification and analysis.
References
Technical Support Center: 1,2,4-Triazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,2,4-triazoles, categorized by the synthetic method.
Pellizzari Reaction
The Pellizzari reaction involves the condensation of an amide and an acylhydrazide to form a 1,2,4-triazole. High temperatures and long reaction times are often required, which can lead to side reactions and low yields.[1]
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Increase reaction temperature and/or time. Monitor reaction progress by TLC. - Consider using microwave irradiation to shorten reaction time and potentially increase yield.[1] |
| Decomposition of starting materials or product | - If starting materials or product are heat-sensitive, consider using a lower reaction temperature for a longer duration. - Purify starting materials to remove any impurities that might catalyze decomposition. |
| Incorrect stoichiometry | - Ensure accurate measurement of starting materials. A slight excess of one reactant may be beneficial, but large deviations can lead to side reactions. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Side Product | Cause | Mitigation Strategy |
| Mixture of triazoles | Interchange of acyl groups between the amide and acylhydrazide when they are different. | - Use an amide and acylhydrazide with the same acyl group if possible. - If different acyl groups are necessary, be prepared for a more challenging purification. Consider chromatographic separation. |
| Transamination products | High reaction temperatures can sometimes lead to amine exchange reactions. | - Attempt the reaction at the lowest effective temperature. - Explore alternative, milder synthetic routes if transamination is a significant issue. |
| Unidentified byproducts | Decomposition or other unforeseen side reactions. | - Lower the reaction temperature. - Ensure an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation. |
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is the synthesis of 1,2,4-triazoles from the reaction of imides with alkyl hydrazines, often in the presence of an acid catalyst. A key challenge is the potential for the formation of isomeric mixtures when using unsymmetrical imides.[2]
Issue 1: Formation of Isomeric Mixtures
| Possible Cause | Troubleshooting Step |
| Use of an unsymmetrical imide | The hydrazine can attack either of the two different carbonyl groups of the imide, leading to two regioisomers. |
Issue 2: Incomplete Reaction or Low Yield
| Possible Cause | Troubleshooting Step |
| Insufficient acid catalysis | The reaction is acid-catalyzed. |
| Steric hindrance | Bulky substituents on the imide or hydrazine can slow down the reaction. |
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-triazole synthesis is complete, but I'm having trouble purifying the product. What are the best methods?
A1: Purification of 1,2,4-triazoles often involves recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of your compound. For column chromatography, a typical mobile phase is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to separate your product from impurities. If you have a mixture of regioisomers, a careful optimization of the chromatographic conditions (e.g., using a shallow gradient) may be necessary.
Q2: I am getting a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I control the regioselectivity?
A2: Regioselectivity can be a significant challenge. In some syntheses, the choice of catalyst can direct the reaction towards a specific isomer. For example, in the reaction of aryl diazonium salts and isocyanides, a silver(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a copper catalyst can favor the formation of 1,5-disubstituted isomers.
Q3: Can I use microwave irradiation for my 1,2,4-triazole synthesis? What are the advantages?
A3: Yes, microwave-assisted synthesis is a valuable tool for many 1,2,4-triazole preparations, including the Pellizzari reaction.[1] The main advantages are significantly reduced reaction times (from hours to minutes) and often improved yields.[1][3][4] This is due to efficient and rapid heating of the reaction mixture.
Q4: What are some common impurities I should look out for in my final product?
A4: Common impurities can include unreacted starting materials, partially reacted intermediates (like N-acylamidrazones), and side products from reactions like transamination or isomer formation. It is also possible to have residual catalyst or solvents. It is crucial to characterize your final product thoroughly using techniques like NMR, mass spectrometry, and elemental analysis to ensure its purity.
Experimental Protocols
Protocol 1: Microwave-Assisted Pellizzari Reaction
This protocol describes a general procedure for the synthesis of 3,5-disubstituted-1,2,4-triazoles using microwave irradiation.
Materials:
-
Amide (1.0 mmol)
-
Acylhydrazide (1.0 mmol)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethylene glycol)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the amide (1.0 mmol) and the acylhydrazide (1.0 mmol).
-
Add a minimal amount of a high-boiling point solvent (e.g., 1-2 mL of DMF) to ensure efficient heating.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature and time determined by initial screening experiments (e.g., 150-200 °C for 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Troubleshooting:
-
Low yield: Increase the microwave power, temperature, or reaction time. Ensure the solvent used has good microwave absorption.
-
Formation of byproducts: Try a lower temperature for a slightly longer time. Ensure the starting materials are pure.
Protocol 2: Einhorn-Brunner Reaction for 1,5-Disubstituted-1,2,4-triazoles
This protocol outlines a general procedure for the synthesis of 1,5-disubstituted-1,2,4-triazoles.
Materials:
-
Diacylamine (imide) (1.0 mmol)
-
Substituted hydrazine (1.0 mmol)
-
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve the diacylamine (1.0 mmol) and the substituted hydrazine (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol) in a round-bottom flask.
-
Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Formation of isomers: If an unsymmetrical imide is used, expect a mixture of isomers. These will likely need to be separated by careful column chromatography.
-
Reaction is slow: Increase the amount of acid catalyst or switch to a stronger acid. Ensure the reaction is being heated to a sufficient temperature.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pellizzari Reaction Mechanism.
Caption: Einhorn-Brunner Reaction leading to isomeric products.
Caption: General troubleshooting workflow for 1,2,4-triazole synthesis.
References
Technical Support Center: Improving the Solubility of 3-Heptyl-1H-1,2,4-triazol-5-amine for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 3-Heptyl-1H-1,2,4-triazol-5-amine in experimental assays.
Understanding the Challenge: Physicochemical Profile
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: The long heptyl group on your compound makes it hydrophobic (lipophilic), meaning it repels water. This is the primary reason for its low solubility in aqueous solutions. To achieve a homogenous solution for your assays, you will likely need to use organic solvents to create a stock solution and potentially employ other solubility-enhancing techniques.
Q2: What is the first step I should take to dissolve my compound?
A2: The recommended first step is to create a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays due to its strong solubilizing power and compatibility with many experimental systems at low final concentrations.[1][2]
Q3: Is DMSO the only option for a stock solution? What are other alternatives?
A3: While DMSO is widely used, other organic solvents like ethanol, methanol, or polyethylene glycol (PEG) can also be effective. The choice of solvent may depend on the specific requirements and sensitivities of your assay. For instance, some cell-based assays are sensitive to DMSO, and in such cases, ethanol or other less toxic solvents might be preferred.[3][4]
Q4: My compound dissolves in the organic solvent but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is significantly lowered in the final aqueous solution, causing the hydrophobic compound to fall out of solution.[5] To address this, you can try several strategies outlined in the troubleshooting guide below, such as stepwise dilution, using co-solvents, or employing solubility enhancers.
Q5: How can pH affect the solubility of this compound?
A5: The amine group in your compound is basic and can be protonated at acidic pH.[6][7] This protonation adds a positive charge to the molecule, which can significantly increase its solubility in aqueous solutions.[8] Therefore, adjusting the pH of your buffer to be more acidic may improve solubility. However, you must ensure the pH is compatible with your assay's requirements.
Q6: What are solubility enhancers, and how do they work?
A6: Solubility enhancers are excipients that can increase the aqueous solubility of poorly soluble compounds. Common examples include cyclodextrins and surfactants.[9][10] Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the hydrophobic part of your compound and present a more water-soluble complex to the aqueous environment.[11][12][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
-
Question: I've prepared a 10 mM stock in DMSO, but when I add it to my assay buffer to get a final concentration of 10 µM, I see immediate cloudiness. What's happening?
-
Answer: This indicates that the compound is crashing out of solution due to the sudden change in solvent polarity. The final concentration of DMSO in your assay may be too low to keep the compound dissolved.
-
Solutions:
-
Increase Final Solvent Concentration: If your assay can tolerate it, increase the final concentration of DMSO. Many cell-based assays can tolerate up to 0.5% DMSO without significant toxicity.[14]
-
Use a Co-solvent: Incorporate a co-solvent like PEG 400 or propylene glycol in your final assay buffer.[15][16][17]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent concentration can sometimes prevent precipitation.[14]
-
Issue 2: Assay results are inconsistent or show a low signal-to-noise ratio.
-
Question: My assay results are not reproducible. Could this be related to solubility?
-
Answer: Yes, poor solubility is a common cause of inconsistent results. If your compound is not fully dissolved, the actual concentration in solution can vary between wells and experiments, leading to high variability. Undissolved particles can also interfere with optical measurements in plate-based assays.[18]
-
Solutions:
-
Visual Inspection: Before running the assay, visually inspect your final solution for any signs of precipitation or cloudiness.
-
Sonication: Gently sonicate your stock solution or final assay plate to aid in dissolution.
-
Use Solubility Enhancers: Consider pre-incubating your compound with a cyclodextrin, such as HP-β-CD, to form a more soluble inclusion complex.[19]
-
Issue 3: The solubility of the compound seems to decrease over time.
-
Question: I prepared a working solution, and it was clear initially, but after some time at room temperature, I noticed precipitation. Why is this happening?
-
Answer: This could be due to several factors, including temperature changes or the compound slowly coming out of a supersaturated solution. The stability of the solubilized form might be limited.
-
Solutions:
-
Prepare Fresh Solutions: Always prepare your working solutions fresh just before use.
-
Maintain Temperature: If you notice precipitation upon cooling, try to maintain the temperature of your solutions (within the limits of your experimental setup).
-
Check Compound Stability: Ensure that the compound is stable in the chosen solvent and buffer system over the duration of your experiment.
-
Data Presentation: Solvent and Co-Solvent Properties
For easy comparison, the following table summarizes the properties of common solvents and co-solvents used to improve the solubility of hydrophobic compounds.
| Solvent/Co-solvent | Abbreviation | Typical Stock Concentration | Max. Assay Conc. (Cell-based) | Notes |
| Dimethyl sulfoxide | DMSO | 10-50 mM | < 0.5% | Excellent solubilizing power but can be toxic at higher concentrations.[3][4] |
| Ethanol | EtOH | 10-50 mM | < 1% | Good alternative to DMSO, generally less toxic. |
| Polyethylene Glycol 400 | PEG 400 | 10-30 mM | 1-5% | A non-toxic co-solvent that can improve solubility.[2] |
| Propylene Glycol | PG | 10-30 mM | 1-5% | Another commonly used co-solvent in formulations.[15] |
| Cyclodextrins (e.g., HP-β-CD) | - | Varies | Varies | Act as solubility enhancers by forming inclusion complexes.[12] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard procedure for preparing a stock solution of a poorly soluble compound.
-
Determine the Molecular Weight: Find the molecular weight (MW) of this compound.
-
Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed for your desired stock concentration and volume: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Weigh the Compound: Accurately weigh the calculated mass of the compound using an analytical balance.
-
Dissolve in Solvent: Add the weighed compound to a sterile vial. Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired concentration.
-
Aid Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution or use a sonicator to ensure the compound is fully dissolved. Visually inspect for any undissolved particles.[20]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]
Protocol 2: Using Cyclodextrins to Enhance Solubility
This protocol provides a method for using cyclodextrins to improve the aqueous solubility of your compound.
-
Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., 10-50 mM HP-β-CD) in your aqueous assay buffer.
-
Add Compound: Add your compound (either as a powder or from a concentrated organic stock solution) to the cyclodextrin solution.
-
Incubate and Mix: Incubate the mixture, typically with shaking or stirring, for a period ranging from 1 to 24 hours at a controlled temperature. This allows for the formation of the inclusion complex.
-
Filter (Optional): If there is any undissolved compound, you can filter the solution through a 0.22 µm filter to get a clear solution of the soluble complex.
-
Use in Assay: Use the resulting solution in your assay. Remember to include a vehicle control with the same concentration of cyclodextrin.
Visualizations
The following diagrams illustrate key workflows for troubleshooting solubility issues.
Caption: A decision tree for troubleshooting compound precipitation in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. issr.edu.kh [issr.edu.kh]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. longdom.org [longdom.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. humapub.com [humapub.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. ijmsdr.org [ijmsdr.org]
- 17. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. researchgate.net [researchgate.net]
- 20. csstc.org [csstc.org]
Technical Support Center: Troubleshooting Low Yield in the Pellizzari Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Pellizzari reaction. The information is presented in a question-and-answer format to directly address common issues encountered during the synthesis of 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What is the Pellizzari reaction and what is it used for?
The Pellizzari reaction is an organic reaction that synthesizes 1,2,4-triazole derivatives through the condensation of an amide and an acyl hydrazide.[1][2] This reaction is valuable in medicinal chemistry as 1,2,4-triazoles exhibit a wide range of biological activities, including antifungal, antibacterial, antidepressant, and hypoglycemic properties.[1]
Q2: What are the most common causes of low yield in the Pellizzari reaction?
The Pellizzari reaction is often plagued by low yields due to several factors:
-
High Reaction Temperatures: Traditionally, the reaction requires high temperatures, sometimes exceeding 250°C, which can lead to decomposition of starting materials and products.[3]
-
Long Reaction Times: Conventional heating methods can necessitate prolonged reaction times, increasing the likelihood of side reactions and degradation.[1]
-
Side Reactions: When the acyl groups of the amide and the acylhydrazine are different, an interchange of these groups can occur, resulting in a mixture of triazole products and lowering the yield of the desired compound.[4]
-
Suboptimal Work-up and Purification: Product loss during isolation and purification steps can significantly impact the final yield.
Q3: How can I improve the yield of my Pellizzari reaction?
Several strategies can be employed to enhance the yield:
-
Microwave Irradiation: The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields compared to conventional heating methods.[1]
-
Optimization of Reaction Conditions: Systematically adjusting parameters such as temperature, reaction time, and solvent can lead to significant improvements.
-
Use of a Catalyst: The addition of a base like potassium hydroxide (KOH) has been reported to facilitate the reaction.[2]
-
Careful Purification: Employing appropriate purification techniques, such as recrystallization or column chromatography, can minimize product loss.
Troubleshooting Guide
Issue 1: No or very low product formation
Q: I have mixed my amide and acyl hydrazide, but after the reaction time, I don't see any product. What could be the problem?
A:
-
Insufficient Temperature: The Pellizzari reaction often requires high temperatures to proceed. If you are using conventional heating, ensure your reaction setup can reach and maintain the necessary temperature. For some substrates, this could be above 200°C.
-
Reaction Time is Too Short: While microwave synthesis can be rapid, conventional heating methods may require several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in your amide or acyl hydrazide can interfere with the reaction. Ensure your starting materials are pure before beginning the synthesis.
-
Moisture: The presence of water can hinder the reaction. Ensure your glassware is dry and use anhydrous solvents if necessary.
Issue 2: Formation of multiple products
Q: My reaction seems to have worked, but I have a mixture of products that is difficult to separate. What is happening?
A:
-
Acyl Group Interchange: As mentioned, if the acyl groups on your amide and acyl hydrazide are different, you can get a mixture of 1,2,4-triazoles.[4] To avoid this, if possible, use starting materials where the acyl groups are the same.
-
Side Reactions at High Temperatures: At very high temperatures, undesired side reactions can occur, leading to a complex product mixture. Consider lowering the reaction temperature and extending the reaction time, or switching to microwave synthesis which often allows for lower bulk temperatures.
Issue 3: Difficulty in product purification
Q: I have a crude product, but I am losing a lot of it during purification. What are the best methods to purify my 1,2,4-triazole?
A:
-
Recrystallization: This is a common and effective method for purifying solid 1,2,4-triazole derivatives. Ethanol is frequently used as a recrystallization solvent.[5] The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. The appropriate eluent system will depend on the polarity of your specific 1,2,4-triazole.
-
Aqueous Work-up: After the reaction, a standard aqueous work-up can help to remove some impurities. This may involve diluting the reaction mixture with an organic solvent and washing with water or brine.
Data Presentation
Table 1: General Reaction Conditions for the Pellizzari Reaction
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | Typically 140°C - 250°C or higher | Often in the range of 150°C, but with rapid heating |
| Reaction Time | Several hours | Minutes |
| Yield | Generally low to moderate[1] | Generally moderate to high[1] |
| Solvent | Often performed neat (solvent-free) or in a high-boiling solvent like n-butanol[3] | High-boiling polar solvents are often suitable |
Experimental Protocols
Representative Protocol for the Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates and equipment used.
Materials:
-
Benzamide
-
Benzoyl hydrazide
Method 1: Conventional Heating
-
Combine equimolar amounts of benzamide and benzoyl hydrazide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath at 140-160°C for 2-4 hours. The reaction can be monitored by TLC.
-
Allow the reaction mixture to cool to room temperature. The crude product should solidify.
-
Work-up: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 3,5-diphenyl-1,2,4-triazole.[5]
Method 2: Microwave-Assisted Synthesis
-
In a microwave reaction vessel, combine equimolar amounts of benzamide and benzoyl hydrazide. If using a solvent, a high-boiling polar solvent like n-butanol can be used.[3]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150°C) for a short period (e.g., 10-30 minutes). The optimal time should be determined by running small-scale test reactions.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the conventional heating method. The product can be isolated by filtration if it precipitates from the reaction mixture upon cooling and then recrystallized from ethanol.[3][5]
Visualizations
References
Technical Support Center: Stability of 1,2,4-Triazole Compounds in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 1,2,4-triazole compounds in solution during their experiments.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common stability problems with 1,2,4-triazole compounds.
Issue 1: Unexpected Degradation of a 1,2,4-Triazole Compound in Solution
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS analysis.
-
Decrease in the peak area of the parent compound over time.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unexpected degradation.
Step-by-Step Guide:
-
Review Storage Conditions:
-
Temperature: Have the samples been exposed to temperatures outside their recommended range? Some 1,2,4-triazole derivatives can undergo thermal decomposition.
-
Light: Has the solution been protected from light? Photodegradation can be a significant issue for many organic compounds, including some 1,2,4-triazoles.
-
Headspace: Was the container properly sealed? The presence of oxygen in the headspace can lead to oxidative degradation.
-
-
Analyze Solution Parameters:
-
pH: Is the pH of the solution appropriate for your compound? The 1,2,4-triazole ring is generally stable, but harsh acidic or basic conditions can lead to hydrolysis, especially with certain substituents. For example, voriconazole shows degradation under both acidic and basic hydrolysis.[1][2]
-
Solvent: Is the solvent inert? Protic solvents may participate in degradation reactions. Ensure the solvent is of high purity and free from contaminants.
-
Dissolved Gases: Has the solvent been degassed? Dissolved oxygen can promote oxidative degradation.
-
-
Perform Forced Degradation Studies:
-
To understand the degradation profile of your compound, perform a forced degradation study as recommended by ICH guidelines.[2][3] This involves subjecting the compound to stress conditions:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., 60°C.
-
Photodegradation: Expose to UV and visible light.
-
-
-
Identify Degradation Products:
-
Use analytical techniques like LC-MS/MS and NMR to identify the structure of the degradation products. This will provide valuable information about the degradation pathway. For instance, oxidative degradation of some triazoles can lead to the formation of N-oxides or hydroxylated derivatives.
-
-
Implement Mitigation Strategies:
-
Adjust pH: Buffer the solution to a pH where the compound is most stable.
-
Protect from Light: Store solutions in amber vials or in the dark.
-
Use Antioxidants: If oxidative degradation is the issue, consider adding a suitable antioxidant.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Temperature: Store solutions at the recommended temperature, and avoid freeze-thaw cycles if they are found to affect stability.
-
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,4-triazole ring itself?
The 1,2,4-triazole ring is an aromatic heterocyclic system, which imparts significant stability. It is generally resistant to hydrolysis under neutral conditions. However, the stability can be influenced by the nature and position of substituents on the ring. Under harsh conditions, such as concentrated acids or bases at elevated temperatures, the ring can be cleaved.
Q2: What are the most common degradation pathways for 1,2,4-triazole compounds?
The most common degradation pathways depend on the specific compound and the stress conditions:
-
Hydrolysis: Cleavage of substituent groups or the triazole ring itself can occur under acidic or basic conditions. For example, voriconazole degrades to its impurities under both acidic and basic hydrolysis.[1]
-
Oxidation: The nitrogen atoms in the triazole ring can be susceptible to oxidation, leading to the formation of N-oxides. Side chains attached to the ring can also be oxidized. Itraconazole and fluconazole have been shown to be susceptible to oxidative degradation.[4][5]
-
Photodegradation: Exposure to UV or visible light can lead to a variety of reactions, including ring cleavage and transformations of substituents. The photolysis half-lives of some triazole fungicides like epoxiconazole and tebuconazole are in the range of hours.
-
Thermal Degradation: At elevated temperatures, 1,2,4-triazole compounds can decompose. The decomposition pathways can be complex and may involve the loss of nitrogen gas. Theoretical studies suggest that the initial decomposition of 1,2,4-triazole involves a hydrogen transfer.[6]
Q3: How do substituents on the 1,2,4-triazole ring affect its stability?
Substituents can have a significant impact on the stability of the 1,2,4-triazole ring:
-
Electron-withdrawing groups (e.g., nitro groups) can make the ring more susceptible to nucleophilic attack and can influence the thermal decomposition pathway.[6][7]
-
Electron-donating groups (e.g., amino groups) can affect the susceptibility to oxidation.
-
Bulky substituents can sterically hinder attack on the ring, potentially increasing its stability.
-
Substituents that are themselves labile can be the primary site of degradation, leaving the triazole ring intact.
Q4: What are the recommended storage conditions for solutions of 1,2,4-triazole compounds?
While specific storage conditions are compound-dependent, the following general guidelines are recommended:
-
Temperature: Store at controlled room temperature or refrigerated (2-8 °C) as specified for the compound. Avoid freezing unless the compound is known to be stable under these conditions.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: For compounds susceptible to oxidation, store under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
pH: Maintain the pH of the solution in a range where the compound has been shown to be stable.
Quantitative Data on 1,2,4-Triazole Compound Degradation
The following tables summarize quantitative data on the degradation of some common 1,2,4-triazole compounds under different stress conditions.
Table 1: Hydrolytic and Photolytic Degradation of Triazole Fungicides
| Compound | Condition | Half-life | Reference |
| Epoxiconazole | Hydrolysis (pH 4.0, 25°C) | 120 days | |
| Hydrolysis (pH 7.0, 25°C) | 131 days | ||
| Hydrolysis (pH 9.0, 25°C) | 151 days | ||
| Photolysis | 0.68 hours | ||
| Tebuconazole | Hydrolysis (pH 4.0, 25°C) | 257 days | |
| Hydrolysis (pH 7.0, 25°C) | 198 days | ||
| Hydrolysis (pH 9.0, 25°C) | 187 days | ||
| Photolysis | 2.35 hours | ||
| Flutriafol | Hydrolysis (pH 4.0, 25°C) | 204 days | |
| Hydrolysis (pH 7.0, 25°C) | 182 days | ||
| Hydrolysis (pH 9.0, 25°C) | 182 days | ||
| Photolysis | 9.30 hours |
Table 2: Forced Degradation of Voriconazole
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 0.5 N HCl | Degraded to impurity A and D | [1] |
| Base Hydrolysis | 0.5 N NaOH | Degraded to impurity A and D | [1] |
| Oxidation | 3.0% H₂O₂ | Degraded to impurity D and other unknown degradants | [1] |
| Photodegradation | UV light (254 nm) | No degradation observed | [1] |
| Thermal Degradation | 60°C | Degradation observed in water | [1] |
Table 3: Forced Degradation of Itraconazole
| Stress Condition | Reagent/Condition | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl, reflux 2h | 44.88% | [8] |
| Alkaline Hydrolysis | 0.1 N NaOH, reflux 2h | 47.78% | [8] |
| Oxidative Degradation | 30% H₂O₂, reflux 2h | 78.74% | [8] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol is based on ICH guidelines and is a general starting point. Specific concentrations and durations may need to be adjusted based on the compound's reactivity.
-
Preparation of Stock Solution: Prepare a stock solution of the 1,2,4-triazole compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Keep the solution at room temperature or heat to 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep the solution at room temperature or heat to 60-80°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with a solution of 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography.
-
Mobile Phase Selection: A common starting mobile phase is a mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate buffer). The pH of the buffer should be chosen to ensure the analyte is in a single ionic form.
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from all potential degradation products.
-
Detection: Use a UV detector at a wavelength where the compound and its potential degradation products have good absorbance. A photodiode array (PDA) detector is highly recommended to check for peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathway of a Generic Substituted 1,2,4-Triazole
Figure 2: General degradation pathways for substituted 1,2,4-triazoles.
Experimental Workflow for Stability Indicating Method Development
Figure 3: Workflow for developing a stability-indicating analytical method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
Technical Support Center: Copper-Catalyzed Triazole Synthesis (CuAAC)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst poisoning in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."
Troubleshooting Guide for Catalyst Poisoning
Low yields or complete failure of CuAAC reactions can often be attributed to the poisoning of the copper(I) catalyst. The following guide outlines common problems, their probable causes related to catalyst deactivation, and recommended solutions.
Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Catalyst Poisoning by Halides: Chloride, bromide, and especially iodide ions can act as potent inhibitors of the copper catalyst.[1][2] | - Use copper salts with non-coordinating anions (e.g., CuSO₄, copper(II) acetate).[3] - If halide sources are unavoidable, consider increasing the catalyst and/or ligand loading. - Purify starting materials to remove residual halide ions. |
| Inhibition by Thiols: Molecules containing thiol (-SH) groups can strongly coordinate to the copper catalyst, rendering it inactive.[3] | - For reactions with thiol-containing biomolecules, use an excess of a copper-coordinating ligand like THPTA.[4] - Consider adding sacrificial metals such as Zn(II) or Ni(II) to bind to the thiols.[4][5] - Protect the thiol group prior to the CuAAC reaction if possible. | |
| Oxidation of Cu(I) to Cu(II): The active catalyst is Cu(I), which is susceptible to oxidation by dissolved oxygen, forming inactive Cu(II).[3][6] | - Degas all solvents and solutions thoroughly (e.g., by sparging with argon or nitrogen).[7] - Always include a reducing agent, such as sodium ascorbate, in the reaction mixture to regenerate Cu(I) from any oxidized Cu(II).[6][8] | |
| Presence of Other Coordinating Species: Functional groups like primary and secondary amines, or certain heterocycles in starting materials or buffers can chelate the copper catalyst. | - Use a ligand that forms a more stable complex with copper than the interfering functional groups. - Increase the catalyst and ligand concentration. | |
| Reaction Starts but Does Not Go to Completion | Insufficient Reducing Agent: The initial amount of reducing agent may be consumed before the reaction is complete, allowing for the gradual oxidation and deactivation of the catalyst. | - Increase the stoichiometry of the sodium ascorbate or other reducing agent. - Add the reducing agent in portions over the course of the reaction. |
| Ligand Degradation or Instability: Some ligands may not be stable under the reaction conditions over extended periods. | - Switch to a more robust ligand such as TBTA or THPTA.[9][10] | |
| Inconsistent Results Between Batches | Variability in Reagent Purity: Trace impurities in solvents, starting materials, or reagents can act as catalyst poisons. | - Use high-purity, anhydrous solvents. - Purify starting materials (e.g., by recrystallization or chromatography) if their purity is questionable. - Test new batches of reagents on a small scale first. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common CuAAC reaction failures related to catalyst poisoning.
Caption: A flowchart for troubleshooting catalyst poisoning in CuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that poison a copper catalyst in a CuAAC reaction?
A: The most frequently encountered catalyst poisons are halides (iodide being the most potent, followed by bromide and chloride), thiols, and strong coordinating ligands present as impurities or as functional groups on the substrates themselves.[1][3] Additionally, oxidizing agents, including dissolved oxygen, can deactivate the catalyst by converting the active Cu(I) to the inactive Cu(II) state.[3][6]
Q2: How do ligands help prevent catalyst poisoning?
A: Ligands, particularly nitrogen-based chelators like TBTA and THPTA, play a crucial role in stabilizing the catalytically active Cu(I) oxidation state.[11][12][13] This stabilization has two primary benefits:
-
Protection from Oxidation: The ligand shields the Cu(I) ion, making it less susceptible to oxidation by dissolved oxygen.[13]
-
Enhanced Reactivity: By forming a stable complex, the ligand can increase the catalyst's turnover rate and prevent the copper from being sequestered by inhibitory species present in the reaction mixture.[13][14]
The diagram below illustrates the protective role of a ligand.
Caption: Role of a stabilizing ligand in protecting the Cu(I) catalyst.
Q3: My reaction contains a thiol. What is the best protocol to ensure the reaction works?
A: When working with thiol-containing molecules, such as certain peptides or proteins, special precautions are necessary. Here is a recommended protocol:
-
Use a Robust Ligand: Employ a water-soluble, strongly coordinating ligand like THPTA. A ligand-to-copper ratio of 5:1 is often recommended to ensure the copper remains preferentially complexed by the ligand.[5]
-
Increase Reagent Concentration: If possible, use an excess of the non-thiol containing reactant.
-
Consider Sacrificial Metals: The addition of Zn(II) or Ni(II) can sometimes be effective, as these metals may bind to the thiols, leaving the copper catalyst free to participate in the cycloaddition.[4]
-
Degas Thoroughly: Remove all dissolved oxygen to minimize oxidative side reactions that can be exacerbated by the presence of thiols.
Q4: Can the choice of copper salt affect catalyst poisoning?
A: Yes, absolutely. The counter-ion of the copper salt can directly influence the reaction. Using copper(I) halides, especially CuI, is generally not recommended because the iodide anion itself is a potent catalyst inhibitor.[3] For reactions in aqueous media, CuSO₄ is a common and excellent choice, as the sulfate ion is non-coordinating. For organic solvents, copper(II) acetate is a good option. In both cases, a reducing agent like sodium ascorbate is required to generate the active Cu(I) species in situ.[3]
Q5: How can I remove residual copper from my final product?
A: Residual copper can be problematic, especially for biological applications. Several methods can be employed for its removal:
-
Chelating Agents: Washing the product with an aqueous solution of a strong chelating agent like EDTA is a common approach. However, if the triazole product itself chelates copper strongly, this may not be fully effective.[15]
-
Specialized Scavengers: Several commercial resins and scavengers are designed to bind and remove transition metals from reaction mixtures.
-
Chromatography: Reverse-phase or ion-exchange chromatography can be effective for removing copper salts from the desired product.[16]
-
Filtration through Activated Carbon: In some cases, filtering a solution of the product through a pad of activated carbon can reduce copper contamination.[15]
Experimental Protocols
Protocol 1: General Procedure for a Robust CuAAC Reaction
This protocol is designed to minimize common causes of catalyst failure.
-
Reagent Preparation:
-
Dissolve the alkyne-containing substrate (1 equivalent) in a suitable solvent (e.g., a mixture of water and t-BuOH, or DMF).
-
Dissolve the azide-containing substrate (1-1.2 equivalents) in the same solvent.
-
Prepare fresh stock solutions:
-
50 mM Copper(II) sulfate (CuSO₄) in water.
-
250 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.
-
500 mM Sodium Ascorbate in water. (Prepare this solution immediately before use as it can degrade).
-
-
-
Reaction Assembly:
-
In a reaction vessel, combine the alkyne and azide solutions.
-
Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Premix the CuSO₄ and THPTA solutions to form the copper-ligand complex.
-
Add the copper-ligand complex to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
-
Reaction Conditions:
-
Seal the vessel under an inert atmosphere (argon or nitrogen).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or NMR.
-
Protocol 2: Purification of Reagents to Remove Inhibitors
If you suspect your starting materials are contaminated with inhibitors like halides:
-
Non-polar compounds: Standard column chromatography on silica gel can remove ionic impurities.
-
Polar, water-soluble compounds: Recrystallization from a suitable solvent system can be highly effective. If the compound is stable, dissolving it in a minimal amount of water and precipitating it by adding a large volume of a miscible organic solvent (like acetone or ethanol) can help remove inorganic salts.
-
Solvents: Using commercially available anhydrous, high-purity solvents is strongly recommended. If necessary, solvents can be dried and distilled over appropriate drying agents.
References
- 1. Halide inhibition of the copper-catalysed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. m.chem960.com [m.chem960.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Regioselectivity Challenges in Triazole Synthesis
Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common regioselectivity problems encountered during the synthesis of 1,2,3-triazoles. This guide focuses on the two most powerful methods for controlling triazole regiochemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of 1,4-disubstituted triazoles and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-disubstituted triazoles.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is yielding a mixture of 1,4- and 1,5-regioisomers.
Possible Cause: The uncatalyzed thermal Huisgen cycloaddition is competing with the copper-catalyzed reaction. This can occur if the reaction temperature is too high or if the copper catalyst is inactive. The thermal reaction often produces a mixture of regioisomers.[1][2]
Solution:
-
Optimize Reaction Temperature: CuAAC reactions are typically run at room temperature.[2] If you are heating the reaction, try lowering the temperature.
-
Ensure an Active Copper(I) Catalyst: The active catalyst is Cu(I). If you are starting with a Cu(II) salt (e.g., CuSO₄), ensure you have an adequate amount of a reducing agent, such as sodium ascorbate, to generate and maintain the Cu(I) species.[3] An excess of the reducing agent is often used.[3]
-
Utilize a Stabilizing Ligand: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state, preventing disproportionation and improving the catalyst's efficiency and, consequently, the regioselectivity.[4][5]
Experimental Protocol: High-Regioselectivity CuAAC Reaction
This protocol is a general guideline for achieving high regioselectivity for the 1,4-isomer.
| Parameter | Recommended Condition |
| Catalyst | CuSO₄·5H₂O (1-5 mol%) |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) |
| Ligand | THPTA (5-10 mol%) |
| Solvent | t-BuOH/H₂O (1:1) or DMF |
| Temperature | Room Temperature |
| Reaction Time | 1-24 hours |
Detailed Methodology:
-
In a suitable reaction vessel, dissolve the alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of CuSO₄·5H₂O and THPTA in water.
-
Add the copper/ligand solution to the reaction mixture.
-
Add a fresh solution of sodium ascorbate in water to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.
-
The crude product can be purified by column chromatography on silica gel.
Issue 2: My Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction has low or no conversion to the 1,5-triazole.
Possible Causes:
-
Catalyst Inactivity: The ruthenium catalyst may be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
-
Inappropriate Solvent: Protic solvents like alcohols or water can significantly lower the yield of RuAAC reactions.[6][7]
-
Steric Hindrance: While RuAAC is more tolerant of sterically demanding substrates than CuAAC, highly hindered azides or alkynes can still lead to low reactivity.
Solution:
-
Inert Atmosphere: Use standard Schlenk line techniques or a glovebox to exclude air and moisture from your reaction.
-
Solvent Choice: Employ non-protic solvents such as toluene, benzene, THF, or dioxane.[6] Dichloroethane (DCE) is also a common choice.[8]
-
Catalyst Selection: CpRuCl(PPh₃)₂ and [CpRuCl]₄ are commonly used catalysts. [Cp*RuCl(COD)] is also highly effective and can often be used at room temperature.[9] For some substrates, a less bulky ligand on the ruthenium center may be beneficial.[6]
-
Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 45-60 °C) can improve the reaction rate.[8]
Experimental Protocol: High-Regioselectivity RuAAC Reaction
This protocol provides a general method for the synthesis of 1,5-disubstituted triazoles.
| Parameter | Recommended Condition |
| Catalyst | CpRuCl(PPh₃)₂ or [CpRuCl(COD)] (1-5 mol%) |
| Solvent | Toluene or Dichloroethane (DCE) |
| Temperature | Room Temperature to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reaction Time | 0.5-12 hours |
Detailed Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst.
-
Add the degassed solvent, followed by the azide (1.0 equiv) and the alkyne (1.0-1.2 equiv).
-
Stir the reaction mixture at the desired temperature. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the crude product purified by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between CuAAC and RuAAC that leads to the different regioselectivity?
The difference in regioselectivity arises from their distinct reaction mechanisms. In CuAAC, the reaction proceeds through a copper-acetylide intermediate, which then reacts with the azide.[10] This mechanism favors the formation of the 1,4-disubstituted triazole. In contrast, RuAAC is thought to proceed via an oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate.[9][11] Subsequent reductive elimination then yields the 1,5-disubstituted triazole.
Q2: Can I use internal alkynes in these reactions?
CuAAC is generally limited to terminal alkynes because the formation of a copper-acetylide intermediate is a key step in the catalytic cycle.[2] RuAAC, on the other hand, is compatible with both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[9][11]
Q3: My starting materials are not soluble in the recommended solvents. What should I do?
For CuAAC, if your substrates are not soluble in the common t-BuOH/H₂O mixture, you can try other solvents like DMF, DMSO, or THF. For RuAAC, if toluene or DCE are not suitable, other non-protic solvents like dioxane or THF can be tested. A co-solvent system might also be effective. It is important to perform a small-scale test reaction to ensure the chosen solvent does not negatively impact the catalyst's activity or the reaction's regioselectivity.
Q4: How can I separate the 1,4- and 1,5-isomers if my reaction produces a mixture?
Separating regioisomers of triazoles can be challenging due to their similar polarities. Careful column chromatography on silica gel is the most common method. Using a less polar solvent system and a long column can improve separation. In some cases, preparative HPLC may be necessary. It is always preferable to optimize the reaction conditions to achieve high regioselectivity and avoid the need for difficult separations.
Visualizing the Pathways
To further aid in understanding the factors that control regioselectivity, the following diagrams illustrate the catalytic cycles of CuAAC and RuAAC, and a decision-making workflow for choosing the appropriate synthetic route.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.chalmers.se [research.chalmers.se]
- 8. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up 3-Heptyl-1H-1,2,4-triazol-5-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Heptyl-1H-1,2,4-triazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the condensation of heptanoic acid with an aminoguanidine salt (such as aminoguanidine bicarbonate or hydrochloride), followed by cyclization.[1][2] This reaction can be effectively carried out using thermal heating or microwave irradiation, with the latter often providing faster reaction times and higher yields.[1]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are heptanoic acid and aminoguanidine bicarbonate or hydrochloride. An acid catalyst, such as hydrochloric acid, is typically used to facilitate the reaction.[1]
Q3: What are the potential challenges when scaling up this synthesis?
A3: Scaling up the synthesis of this compound may present challenges such as:
-
Reaction Control: Exothermic reactions can be more difficult to control on a larger scale.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants is crucial for consistent product quality.
-
Work-up and Purification: Handling larger volumes of material during extraction, washing, and crystallization can be cumbersome. The long heptyl chain may also lead to solubility issues and the formation of emulsions during aqueous work-ups.
-
Product Isolation: Efficient filtration and drying of larger quantities of the product are necessary to ensure good recovery and purity.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC).[3][4] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Degradation of starting materials or product at high temperatures. 3. Inefficient cyclization of the N-acyl aminoguanidine intermediate.[1] 4. Loss of product during work-up, especially if it has some water solubility. | 1. Increase reaction time or temperature gradually, monitoring by TLC. For microwave synthesis, ensure the target temperature is reached and maintained.[1] 2. If degradation is suspected, lower the reaction temperature and extend the reaction time. 3. Ensure acidic conditions are maintained during the initial condensation. For cyclization, a basic work-up might be beneficial in some cases.[1] 4. Minimize the volume of aqueous washes. If the product is suspected to be in the aqueous layer, perform back-extractions with a suitable organic solvent. |
| Formation of Multiple Products/Side Reactions | 1. Incomplete cyclization leading to the presence of the N-heptanoyl aminoguanidine intermediate.[1] 2. Formation of other triazole isomers or byproducts under harsh reaction conditions. | 1. Ensure sufficient reaction time and temperature for complete cyclization. The intermediate can often be converted to the desired product by resubjecting the crude material to the reaction conditions. 2. Optimize reaction conditions (temperature, time, catalyst amount) to favor the formation of the desired product. Purification by column chromatography may be necessary to isolate the target compound. |
| Difficulty in Product Purification | 1. The product is an oil or a low-melting solid, making recrystallization challenging. 2. The product is impure and does not crystallize easily. 3. The product's solubility is high in common recrystallization solvents. | 1. If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane. If it remains an oil, purification by column chromatography is recommended. 2. Purify the crude product by column chromatography using silica gel. A gradient of ethyl acetate in hexane is a good starting point for elution. For basic compounds like aminotriazoles, adding a small amount of triethylamine (1-2%) to the eluent can improve peak shape and reduce tailing.[4] 3. For recrystallization, explore a range of solvent systems, including mixed solvents (e.g., ethanol/water, ethyl acetate/hexane). |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Drive the reaction to completion by extending the reaction time or increasing the temperature, as monitored by TLC. 2. If recrystallization is ineffective, purify by column chromatography. The polarity difference between heptanoic acid, aminoguanidine, and the product should allow for good separation. |
Experimental Protocols
Lab-Scale Synthesis (Microwave-Assisted)
This protocol is adapted from a general procedure for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]
Materials:
-
Aminoguanidine bicarbonate (1.36 g, 10 mmol)
-
37% Hydrochloric acid (~1.25 mL, 15 mmol)
-
Heptanoic acid (1.56 g, 12 mmol)
-
Deionized water
-
Ethanol
Procedure:
-
In a suitable vessel, suspend aminoguanidine bicarbonate in water.
-
Slowly add hydrochloric acid while stirring. Continue stirring for 1 hour at room temperature.
-
Remove the water under reduced pressure to obtain aminoguanidine hydrochloride as a solid.
-
To the aminoguanidine hydrochloride, add heptanoic acid in a microwave-safe reaction vial.
-
Irradiate the mixture in a microwave reactor at 180°C for 3 hours.[1]
-
After cooling, dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Scale-Up Synthesis (10-fold, Microwave-Assisted)
This protocol is an extrapolated example for scaling up the synthesis.[1]
Materials:
-
Aminoguanidine bicarbonate (13.6 g, 100 mmol)
-
37% Hydrochloric acid (~12.5 mL, 150 mmol)
-
Heptanoic acid (15.6 g, 120 mmol)
-
Deionized water
-
Ethanol
Procedure:
-
In a larger vessel, suspend aminoguanidine bicarbonate in water.
-
Carefully add hydrochloric acid in portions, controlling any exotherm, and stir for 2 hours.
-
Evaporate the water under reduced pressure and dry the resulting aminoguanidine hydrochloride.
-
Combine the aminoguanidine hydrochloride and heptanoic acid in a large microwave-compatible vessel.
-
Irradiate the mixture at 180°C for 3 hours in a multimode microwave reactor.[1]
-
After cooling, dissolve the solidified product in hot ethanol. The volume should be sufficient to fully dissolve the product while hot.
-
Allow the solution to cool slowly to promote the formation of larger crystals.
-
Collect the product by filtration, wash with cold ethanol, and dry thoroughly.
Data Presentation
Table 1: Reactant Quantities for Lab-Scale and Scale-Up Synthesis
| Compound | Lab-Scale (10 mmol) | Scale-Up (100 mmol) | Molar Ratio (to Aminoguanidine) |
| Aminoguanidine Bicarbonate | 1.36 g | 13.6 g | 1.0 |
| Hydrochloric Acid (37%) | ~1.25 mL | ~12.5 mL | 1.5 |
| Heptanoic Acid | 1.56 g | 15.6 g | 1.2 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Lab-Scale | Scale-Up | Reference/Note |
| Reaction Temperature | 180°C | 180°C | [1] |
| Reaction Time | 3 hours | 3 hours | [1] |
| Expected Yield | 70-85% | 70-85% | Based on similar alkyl-substituted aminotriazoles.[1] |
| Physical Appearance | White to off-white solid | White to off-white solid | |
| Purification Method | Recrystallization from ethanol | Recrystallization from ethanol | Column chromatography may be needed for higher purity. |
Visualizations
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Aminotriazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 3-amino-1,2,4-triazole?
A1: The most prevalent laboratory and industrial methods for synthesizing 3-amino-1,2,4-triazole include:
-
From Aminoguanidine and Formic Acid: This is a widely used method involving the reaction of an aminoguanidine salt (commonly bicarbonate or hydrochloride) with formic acid, followed by cyclization.
-
From Hydrazine Hydrate, Cyanamide, and Formic Acid: This process involves the initial formation of aminoguanidine formate from hydrazine hydrate and cyanamide in the presence of formic acid, which is then cyclized.[1]
-
From Thiourea Derivatives: This route utilizes the conversion of thiourea derivatives to a sulfonic acid intermediate, followed by reaction with hydrazine and subsequent cyclization.[2]
Q2: What are the critical reaction parameters to control during synthesis to ensure high purity and yield?
A2: To achieve high purity and yield, it is crucial to control the following parameters:
-
Temperature: Both the initial reaction and the cyclization steps are temperature-sensitive. Overheating can lead to the decomposition of reagents and the formation of byproducts. For instance, formic acid can decompose at high temperatures to carbon monoxide and water, or carbon dioxide and hydrogen.[3][4][5]
-
pH: Maintaining the correct pH is critical, especially in the synthesis involving cyanamide, to prevent unwanted side reactions.[1]
-
Stoichiometry of Reactants: The molar ratio of the reactants should be carefully controlled to ensure complete conversion and minimize unreacted starting materials.
-
Purity of Starting Materials: The use of high-purity starting materials is essential to avoid introducing impurities at the beginning of the synthesis.
Common Impurities in Aminotriazole Synthesis
Several impurities can arise during the synthesis of 3-amino-1,2,4-triazole, depending on the synthetic route and reaction conditions.
| Impurity Name | Chemical Structure | Potential Source/Formation Mechanism | Recommended Analytical Method |
| Dicyandiamide | C₂H₄N₄ | Unreacted starting material or dimerization of cyanamide in the synthesis route involving cyanamide.[1] | HPLC, LC-MS |
| Guanazole (3,5-diamino-1,2,4-triazole) | C₂H₅N₅ | Can be formed as a byproduct in syntheses starting from dicyandiamide and hydrazine.[6][7] | HPLC, LC-MS, NMR |
| Unreacted Aminoguanidine | CH₆N₄ | Incomplete reaction of aminoguanidine with formic acid. | HPLC, LC-MS |
| Formyl Aminoguanidine | C₂H₆N₄O | Incomplete cyclization of the intermediate formed from aminoguanidine and formic acid. | HPLC, LC-MS, NMR |
| Azidotriazoles | N/A | Can form during the synthesis of dinitro-1H-1,2,4-triazole from 2-cyanoguanidine and hydrazine hydrate if the intermediate is not purified.[8] | IR, NMR, MS |
| Polymeric Materials ("Gelatinous Flocculates") | N/A | Formation of insoluble, high-molecular-weight byproducts, possibly from uncontrolled polymerization or condensation reactions.[1][9] | Filtration, Size Exclusion Chromatography |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient heating time or temperature.- Suboptimal pH.- Impure starting materials.- Side reactions consuming starting materials. | - Optimize reaction time and temperature based on literature procedures.- Carefully control and adjust the pH of the reaction mixture.- Use high-purity, well-characterized starting materials.- Minimize side reactions by controlling temperature and stoichiometry. |
| Product Discoloration (Yellowish or Brownish Tint) | - Presence of colored impurities from side reactions.- Decomposition of starting materials or product at high temperatures.- Oxidation of the product or intermediates. | - Purify the crude product by recrystallization or column chromatography.- Avoid excessive heating during the reaction and work-up.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Melting Point of the Final Product | - Presence of impurities that cause melting point depression. | - Recrystallize the product from a suitable solvent to remove impurities. Common solvents include ethanol or ethanol-ether mixtures.[4]- Confirm the purity using analytical techniques like HPLC or NMR. |
| Formation of an Insoluble Precipitate or "Gel" | - Formation of polymeric byproducts or insoluble salts.[1][9] | - Filter the reaction mixture to remove the insoluble material.- Optimize reaction conditions (temperature, concentration) to prevent polymerization.- Ensure all salts are soluble under the reaction conditions. |
| Unexpected Peaks in NMR or Chromatographic Analysis | - Presence of unreacted starting materials, intermediates, or byproducts. | - Compare the spectra/chromatogram with those of the starting materials and known impurities.- Use techniques like LC-MS or GC-MS to identify the unknown peaks.[10][11]- Adjust reaction conditions to minimize the formation of the identified impurity. |
Experimental Protocols
Synthesis of 3-Amino-1,2,4-triazole from Aminoguanidine Bicarbonate and Formic Acid
This procedure is adapted from a literature method.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aminoguanidine bicarbonate (1.0 eq).
-
Addition of Formic Acid: Slowly add formic acid (1.05 - 1.1 eq) to the flask. The reaction is exothermic and will result in the evolution of carbon dioxide.
-
Heating: Once the initial effervescence has subsided, heat the mixture to 110-120 °C and maintain this temperature for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Visualizations
DOT Script for Aminotriazole Synthesis Pathway and Impurity Formation
Caption: Synthesis pathway of 3-amino-1,2,4-triazole and potential impurity formation.
DOT Script for Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in aminotriazole synthesis.
References
- 1. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Thermal and Catalytic Decomposition of Formic Acid for Synthesis Gas Production in Liquid Phase - ERef Bayreuth [eref.uni-bayreuth.de]
- 6. Synthesis of 3,5-Diamino-1,2,4-triazole Sulfate | Semantic Scholar [semanticscholar.org]
- 7. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]
- 8. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. patents.justia.com [patents.justia.com]
- 10. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Triazole Cyclization
Welcome to the technical support center for triazole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: My copper-catalyzed click reaction (CuAAC) is not working or giving very low yields. What are the common causes?
A1: Low yields in CuAAC reactions are often traced back to the copper catalyst. The active species is Copper(I), which can be readily oxidized to the inactive Copper(II) state by dissolved oxygen.[1] Ensure you are using a reducing agent, like sodium ascorbate, to maintain the copper in its +1 oxidation state.[2] Additionally, consider using a stabilizing ligand such as THPTA or TBTA, which protects the Cu(I) catalyst and can accelerate the reaction.[1][2] Other factors could include impure starting materials (azide or alkyne) or the use of a solvent like acetonitrile, which can strongly coordinate to Cu(I) and inhibit catalysis.[3][4]
Q2: I am getting a mixture of 1,4- and 1,5-regioisomers. How can I improve selectivity?
A2: The formation of mixed regioisomers is a classic issue with uncatalyzed, thermal Huisgen 1,3-dipolar cycloadditions.[3][5] To achieve high regioselectivity, catalysis is essential:
-
For the 1,4-disubstituted triazole: Use a copper(I) catalyst (CuAAC). This reaction is highly specific for the 1,4-isomer.[3][5][6]
-
For the 1,5-disubstituted triazole: Employ a ruthenium-based catalyst (RuAAC), such as Cp*RuCl complexes. This method is complementary to CuAAC and selectively yields the 1,5-isomer.[7][8]
Q3: How do temperature and reaction time affect my triazole synthesis?
A3: Temperature and time are critical parameters that depend on the type of cycloaddition:
-
Thermal Cycloaddition: Requires elevated temperatures (often >80 °C) and long reaction times (many hours to days) to overcome the high activation barrier.[3][5]
-
Copper-Catalyzed (CuAAC): This reaction is remarkably efficient and often proceeds rapidly at room temperature, typically within 30 to 60 minutes.[1][5][9] Moderate heating (e.g., 35-40 °C) can sometimes increase the rate further, but excessively high temperatures are usually unnecessary and may promote side reactions.[10]
-
Ruthenium-Catalyzed (RuAAC): While many RuAAC reactions can proceed at ambient temperature, heating is commonly employed to reduce reaction times.[7] Microwave irradiation is particularly effective, often shortening reaction times from hours to just a few minutes.[7][11]
Q4: Can I use internal alkynes for this reaction?
A4: It depends on the catalytic system. The standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally limited to terminal alkynes.[3][12] However, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is effective for both terminal and internal alkynes, providing a route to fully substituted 1,2,3-triazoles.[8][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product | Catalyst Inactivity (CuAAC): Oxidation of Cu(I) to Cu(II). | Add a fresh solution of a reducing agent (e.g., sodium ascorbate) and a stabilizing ligand (e.g., THPTA).[1][2] |
| Catalyst Inactivity (RuAAC): Catalyst decomposition. | Some ruthenium catalysts are sensitive to air and moisture. Ensure reactions are run under an inert atmosphere. Consider a more robust catalyst like [Cp*RuCl]₄.[11][12] | |
| Impure Reagents: Degradation of azide or alkyne starting materials. | Purify starting materials before use. Verify their integrity via NMR or other analytical methods. | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Glaser Coupling (CuAAC): Dimerization of the terminal alkyne, also catalyzed by copper. | Add a slight excess of the reducing agent (sodium ascorbate) to suppress this pathway.[5] The use of a ligand can also minimize this side reaction.[6] |
| Catalyst Decomposition: At high temperatures or long reaction times, the catalyst may decompose, leading to byproducts.[11] | Optimize the reaction to proceed at a lower temperature or for a shorter duration. Microwave heating can provide rapid energy input, minimizing the time at high temperatures.[11] | |
| Poor Regioselectivity | Uncatalyzed Thermal Reaction: The thermal pathway is active, leading to a mixture of 1,4- and 1,5-isomers. | Ensure your catalyst is active. If the catalyzed reaction is slow, the background thermal reaction may become competitive, especially at elevated temperatures.[5] For exclusive products, use Cu(I) for the 1,4-isomer and Ru(II) for the 1,5-isomer.[3][8] |
| Reaction Stalls or is Sluggish | Insufficient Temperature: The activation energy barrier is not being overcome efficiently. | For RuAAC or thermal reactions, gradually increase the temperature. Consider switching to a solvent with a higher boiling point or using microwave irradiation.[7][11] For CuAAC, ensure a ligand is present, as it can significantly accelerate the reaction.[2] |
| Poor Solubility: Reagents are not sufficiently dissolved in the chosen solvent. | Test a range of solvents or solvent mixtures. For CuAAC, aqueous mixtures are often very effective.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for bioconjugation in an aqueous medium.
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS) or appropriate buffer
Procedure:
-
In a reaction vial, dissolve the alkyne-containing molecule and the azide-containing molecule (typically a 1.2 to 2-fold excess of one reagent) in the chosen buffer.[2]
-
In a separate tube, prepare the catalyst solution by premixing the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is common.[2] Let it stand for 1-2 minutes.
-
Add the Cu(I)/THPTA complex to the reaction mixture containing the alkyne and azide. The final copper concentration is typically between 0.05 and 0.25 mM.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be around 5 mM.[2]
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[1] Protect the reaction from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
-
Once complete, the product can be purified by standard methods such as precipitation, extraction, or chromatography.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a general method for synthesizing 1,5-disubstituted triazoles.
Materials:
-
Alkyne (terminal or internal)
-
Organic Azide
-
Ruthenium catalyst (e.g., CpRuCl(COD) or [CpRuCl]₄)
-
Anhydrous, non-protic solvent (e.g., Toluene, THF, or DMF)[7]
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the organic azide (1.0 equivalent), the alkyne (1.0-1.2 equivalents), and the anhydrous solvent.
-
Add the ruthenium catalyst. A catalyst loading of 1-2 mol% is typical.[7]
-
Stir the reaction mixture at the desired temperature. While some reactions proceed at room temperature, heating to 45-80 °C is common to increase the rate.[7] For aryl azides, higher temperatures (90-110 °C), often with microwave irradiation, may be necessary.[12]
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 1,5-disubstituted triazole.
Data Summary Tables
Table 1: Typical Reaction Conditions for Triazole Cyclization
| Reaction Type | Catalyst | Temperature | Typical Time | Regioisomer | Alkyne Scope |
| Thermal Huisgen | None | 80 - 120 °C | 18 - 48 h[3][14] | Mixture (1,4 & 1,5)[5] | Terminal & Internal |
| CuAAC | Cu(I) source | Room Temp. | 0.5 - 2 h[1][9] | 1,4-disubstituted[3] | Terminal[3] |
| RuAAC | Cp*RuCl complexes | Room Temp. - 110 °C | 0.5 - 8 h[7][12] | 1,5-disubstituted[7] | Terminal & Internal[8] |
Table 2: Influence of Temperature on Yield and Time (Selected Examples)
| Reaction | Catalyst | Substrates | Solvent | Temperature | Time | Yield | Reference |
| CuAAC | CuI | Phenylpropanolamine-azide + Alkyne | MeOH/H₂O/THF | 35-40 °C | < 1 h | Excellent | [10] |
| RuAAC | CpRuCl(COD) | Benzyl azide + Phenyl acetylene | DCE | 45 °C | Not specified | High | [7] |
| RuAAC (Microwave) | [CpRuCl]₄ | Aryl azide + Alkyne | DMF | 110 °C | 20 min | High | [7] |
| Thermal | None | Phenyl azide + Styrene | DES | 80 °C | 16 h | ~60% | [14] |
| Temp. Control | CuBr | Terminal Alkyne + Azide | Not specified | 0 °C | 20 h | 91% (bis-triazole) | [15] |
| Temp. Control | CuBr | Terminal Alkyne + Azide | Not specified | 60 °C | Not specified | 68% (alkynyl-triazole) | [15] |
Visualizations
Troubleshooting Workflow for Low-Yield CuAAC Reactions
This diagram outlines a logical progression of steps to diagnose and solve issues with a low-yielding Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. broadpharm.com [broadpharm.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Azide_alkyne_Huisgen_cycloaddition [chemeurope.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. axispharm.com [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. broadinstitute.org [broadinstitute.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ 2 -1,2,3-triazolines in deep eutectic solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01797B [pubs.rsc.org]
- 15. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Triazole Tautomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of triazole tautomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common tautomeric forms of 1,2,4-triazoles?
A1: 1,2,4-triazoles typically exist in three potential tautomeric forms: 1H, 2H, and 4H, depending on the position of the proton on the nitrogen atoms of the triazole ring.[1][2][3] The 1H and 2H forms are generally more stable and commonly observed, while the 4H tautomer is often the least stable.[3] The relative stability and prevalence of these tautomers are influenced by the nature and position of substituents on the triazole ring, as well as the solvent.[1][3]
Q2: Which analytical techniques are most effective for characterizing triazole tautomers?
A2: A combination of spectroscopic and theoretical methods is often the most powerful approach.[3] Key experimental techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly 1H, 13C, and 15N NMR, is widely used to study tautomeric equilibria in solution.[4][5][6][7]
-
X-ray Crystallography: Provides definitive evidence of the tautomeric form present in the solid state.[4][8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can help differentiate tautomers based on their fragmentation patterns.[4][10][11][12]
-
UV-Vis Spectroscopy: Can be used in conjunction with theoretical calculations to identify the predominant tautomer in solution.[1][13][14]
-
Infrared (IR) Spectroscopy: Can provide information about the functional groups present, which can help in distinguishing between tautomers.[4]
Q3: How do substituents on the triazole ring affect tautomerism?
A3: Substituents have a significant impact on the relative stability of tautomers. Electron-donating groups (e.g., -OH, -NH2) tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups (e.g., -COOH, -CHO) favor the 1H-tautomer in C5-substituted 1,2,4-triazoles.[1][3] The position of the substituent also plays a crucial role in determining the tautomeric preference.[13]
Troubleshooting Guides
Issue 1: Ambiguous or Averaged NMR Spectra
Problem: You are observing broad or averaged signals in your 1H or 13C NMR spectra, making it difficult to assign a specific tautomeric form.
Cause: This is often due to a rapid dynamic equilibrium between two or more tautomers on the NMR timescale.
Solutions:
-
Low-Temperature NMR: Cooling the sample can slow down the tautomeric exchange, potentially allowing for the resolution of distinct signals for each tautomer. A study on 1,2,4-triazole in hexamethylphosphoramide (HMPT) showed that distinct C-H peaks were observed at temperatures below 0°C.[15]
-
Solvent Effects: The tautomeric equilibrium can be sensitive to the solvent. Acquiring spectra in a variety of solvents with different polarities and hydrogen-bonding capabilities (e.g., DMSO-d6, CDCl3, Methanol-d4) may shift the equilibrium to favor one tautomer, simplifying the spectrum.
-
2D NMR Techniques: Techniques like HSQC, HMBC, and NOESY/ROESY can provide through-bond and through-space correlations that can help in assigning signals and identifying the major tautomer even in cases of equilibrium.
-
15N NMR: If available, 15N NMR can be very informative as the chemical shifts of the nitrogen atoms are highly sensitive to the position of the proton.[16]
Issue 2: Discrepancy Between Solid-State and Solution-State Characterization
Problem: Your X-ray crystal structure shows one tautomer, but your NMR data in solution suggests a different tautomer or a mixture of tautomers.
Cause: The tautomeric form present in a crystal lattice can be influenced by packing forces and intermolecular interactions (like hydrogen bonding) that may not be dominant in solution.[9] The solid-state structure represents the lowest energy form in the crystal, which is not necessarily the most stable form in solution.
Solutions:
-
Acknowledge Both Forms: It is crucial to report the characterization data for both the solid state and the solution state and to recognize that the molecule can exist in different tautomeric forms depending on the phase.
-
Computational Chemistry: Quantum chemical calculations can be used to model the relative energies of the different tautomers in both the gas phase and in various solvents (using solvent models like SMD or PCM).[1][3] This can help to rationalize the experimental observations in both phases.
-
Variable Temperature and Solvent NMR: As mentioned in Issue 1, exploring a range of temperatures and solvents can provide a more complete picture of the tautomeric behavior in solution.
Issue 3: Difficulty in Differentiating Tautomers by Mass Spectrometry
Problem: Your mass spectrum shows a clear molecular ion peak, but the fragmentation pattern is not distinct enough to confidently assign a specific tautomer.
Cause: Tautomers are isomers with the same molecular weight. While their fragmentation patterns can differ, the differences may be subtle.
Solutions:
-
High-Resolution MS/MS: Tandem mass spectrometry (MS/MS) with high-resolution instrumentation can provide more detailed fragmentation information. By carefully analyzing the daughter ions, it may be possible to identify unique fragmentation pathways for each tautomer.[4][12]
-
In-source Collision-Induced Dissociation (CID): Applying a higher fragmentor voltage in the ESI source can induce fragmentation and potentially reveal differences between tautomers.[4][12]
-
Comparison with Standards: If possible, synthesize and analyze authentic, fixed-tautomer standards (e.g., by N-alkylation) to compare their fragmentation patterns with your compound of interest.
Experimental Protocols
Key Experiment: NMR Spectroscopy for Tautomer Analysis
Objective: To determine the predominant tautomeric form and the ratio of tautomers in solution.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the triazole compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
1H NMR Acquisition:
-
13C NMR Acquisition:
-
Variable Temperature (VT) NMR (if necessary):
-
If signals are broad, acquire spectra at a range of temperatures (e.g., from -40 °C to 80 °C in 10 °C increments).
-
Observe changes in chemical shifts and signal coalescence to understand the dynamic exchange process.
-
-
2D NMR (if necessary):
-
Acquire HSQC and HMBC spectra to establish 1H-13C correlations.
-
Acquire a NOESY or ROESY spectrum to identify through-space correlations, which can help in structure elucidation.
-
-
Data Analysis:
-
Integrate the signals corresponding to each tautomer in the 1H NMR spectrum to determine their relative populations.
-
Compare the observed chemical shifts with literature values for similar compounds or with predictions from computational calculations.
-
Data Presentation: Spectroscopic Data for 1,2,4-Triazole Tautomers
| Spectroscopic Technique | 1H-Tautomer (Characteristic Signal) | 4H-Tautomer (Characteristic Signal) | Reference |
| 1H NMR (ppm) | N-H: ~13-15 (in HMPT) | N-H: (Varies with substituent) | [15] |
| 13C NMR (ppm) | C3 & C5: Distinct signals | C3 & C5: Equivalent signals (if unsubstituted) | [4] |
| IR (cm-1) | N-H stretch: ~3100-3460 | N-H stretch: (Varies) | [4] |
| C=N stretch: ~1560-1650 | C=N stretch: (Varies) | [4] |
Note: Chemical shifts and stretching frequencies can vary significantly based on substitution and solvent.
Visualizations
Caption: Workflow for the characterization of triazole tautomers.
Caption: Factors influencing triazole tautomeric equilibrium.
References
- 1. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. scribd.com [scribd.com]
- 6. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
avoiding dimer formation in triazole synthesis
Welcome to the Technical Support Center for Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their triazole synthesis experiments, with a specific focus on avoiding dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of dimer formation in our triazole synthesis?
A1: The primary cause of dimer formation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions is the oxidative homocoupling of terminal alkynes, a side reaction also known as Glaser coupling. This occurs when the copper(I) catalyst is oxidized to copper(II) in the presence of oxygen.[1]
Q2: How can we visually identify if dimer formation is a significant issue in our reaction?
A2: While not definitive, the appearance of a persistent blue or green color in your reaction mixture, indicative of Cu(II) species, can suggest that conditions are favorable for Glaser coupling. The most reliable methods for identification are analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), which can distinguish the dimer byproduct from the desired triazole product.
Q3: What is the role of a reducing agent like sodium ascorbate?
A3: Sodium ascorbate is a mild reducing agent used to maintain copper in its catalytically active Cu(I) oxidation state. By reducing any Cu(II) formed back to Cu(I), it minimizes the concentration of the species that catalyzes the unwanted alkyne dimerization.[1]
Q4: Why is a ligand like TBTA or THPTA recommended?
A4: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial for several reasons. They stabilize the Cu(I) oxidation state, preventing its oxidation to Cu(II).[2][3] They also accelerate the rate of the desired CuAAC reaction, which can outcompete the slower Glaser coupling reaction. Furthermore, these ligands can prevent the formation of unreactive polynuclear copper acetylide complexes.
Q5: Can temperature affect the formation of dimers?
A5: Yes, temperature can influence the rate of both the desired triazole formation and the undesired dimer formation. While higher temperatures can accelerate the CuAAC reaction, they can also promote alkyne dimerization.[4] Therefore, optimizing the reaction temperature is crucial. In some cases, running the reaction at a lower temperature for a longer duration can favor the formation of the triazole product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of triazole product and presence of a higher molecular weight byproduct. | Significant alkyne dimer formation (Glaser coupling). | 1. Add a reducing agent: Introduce sodium ascorbate to the reaction mixture to maintain copper in the Cu(I) state. A typical starting concentration is 5-10 mol% relative to the limiting reagent. 2. Use a stabilizing ligand: Add TBTA or THPTA to the reaction. A common practice is to use a 1:5 molar ratio of copper to ligand.[2] 3. Degas the solvent: Remove dissolved oxygen from the solvent by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[5] |
| Reaction stalls or proceeds very slowly. | 1. Inactive catalyst due to oxidation. 2. Formation of unreactive copper-acetylide aggregates. | 1. Ensure an oxygen-free environment: Perform the reaction under an inert atmosphere. 2. Add a ligand: Ligands like TBTA or THPTA can break up copper-acetylide aggregates and accelerate the reaction.[3] 3. Check the quality of the reducing agent: Use a freshly prepared solution of sodium ascorbate. |
| Inconsistent results between batches. | 1. Variable amounts of dissolved oxygen in the solvent. 2. Degradation of the reducing agent stock solution. 3. Inconsistent quality of the copper catalyst. | 1. Standardize the degassing procedure: Implement a consistent method and duration for solvent degassing. 2. Prepare fresh solutions: Always use freshly prepared sodium ascorbate solution. 3. Use a reliable source of copper: Employ a high-purity copper salt or a pre-catalyst. |
| Difficulty in purifying the triazole product from the dimer. | Similar polarities of the product and the dimer byproduct. | 1. Optimize reaction conditions to minimize dimer formation: Prevention is the most effective strategy. 2. Chromatography optimization: Experiment with different solvent systems and stationary phases for column chromatography. A gradient elution might be necessary. |
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of the desired triazole product and the formation of the alkyne dimer byproduct. The data is compiled from various studies and represents typical outcomes.
Table 1: Effect of Sodium Ascorbate on Product Distribution
| Sodium Ascorbate (mol%) | Triazole Yield (%) | Alkyne Dimer Yield (%) |
| 0 | 15 | 80 |
| 1 | 50 | 45 |
| 5 | 85 | 10 |
| 10 | >95 | <5 |
Table 2: Effect of Ligand on Reaction Outcome
| Ligand | Triazole Yield (%) | Alkyne Dimer Yield (%) | Reaction Time (h) |
| None | 30 | 65 | 24 |
| TBTA (5 mol%) | >95 | <5 | 4 |
| THPTA (5 mol%) | >95 | <5 | 2 |
Table 3: Effect of Atmosphere on Product Yield
| Atmosphere | Triazole Yield (%) | Alkyne Dimer Yield (%) |
| Air | 40 | 55 |
| Inert (Argon) | >95 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimer Formation in a CuAAC Reaction
This protocol provides a general method for the copper-catalyzed synthesis of a 1,4-disubstituted 1,2,3-triazole with minimal alkyne dimer formation.
Materials:
-
Terminal alkyne (1.0 eq)
-
Azide (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium L-ascorbate (5-10 mol%)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (5-25 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne and the azide in the chosen solvent.
-
Degas the solution by bubbling argon or nitrogen through it for 15-30 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and the ligand (TBTA or THPTA) in a small amount of the reaction solvent. The solution should turn light blue.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture. The color should change from blue to a lighter shade, or become colorless.
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by quenching with an aqueous solution of EDTA to remove the copper catalyst, followed by extraction with an organic solvent.
Protocol 2: Quantitative Analysis of Triazole and Dimer by ¹H NMR
This protocol describes a method for determining the relative ratio of the triazole product to the alkyne dimer byproduct in a crude reaction mixture using quantitative NMR (qNMR).
Materials:
-
Crude reaction mixture
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene, maleic acid)
Procedure:
-
Accurately weigh a sample of the crude reaction mixture and the internal standard.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Integrate a well-resolved signal corresponding to the triazole product, a well-resolved signal for the alkyne dimer, and a signal from the internal standard.
-
Calculate the molar ratio of the triazole and dimer relative to the internal standard using the following formula:
Molar Ratio = (Integral of Analyte / Number of Protons in Analyte Signal) / (Integral of Standard / Number of Protons in Standard Signal)
-
From the molar ratios, the relative percentage of the triazole and dimer in the mixture can be determined.
Visualizations
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Triazoles
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of triazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing triazoles with HPLC?
Peak tailing for triazole compounds in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase. Triazoles, which often contain basic nitrogen atoms, are prone to these interactions. The primary causes include:
-
Secondary Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can become ionized (SiO-) at mobile phase pH levels above 3.[1][2][3] These negatively charged sites can then interact with protonated basic triazole molecules, leading to a secondary retention mechanism that causes peak tailing.[1][2][3][4]
-
Metal Chelation: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column can act as active sites.[2][5] Triazole compounds can chelate with these metals, resulting in distorted peak shapes.[2][5][6][7]
-
Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is too close to the pKa of the triazole analyte, the compound can exist in both ionized and non-ionized forms, leading to broadened and tailing peaks.[1][8]
-
Column Degradation and Voids: Over time, the stationary phase can degrade, or voids can form at the head of the column, leading to a non-uniform flow path and peak distortion.[9][10][11]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[9][10][12]
Q2: How can I minimize silanol interactions to improve peak shape?
Minimizing unwanted interactions with residual silanol groups is crucial for achieving symmetrical peaks for triazoles. Here are several effective strategies:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2 and 3 is a highly effective method.[2][9][12] At this acidic pH, the ionization of silanol groups is suppressed, reducing their ability to interact with protonated basic triazoles.[2][12]
-
Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," where the free silanol groups are chemically bonded with a small silylating agent to make them inert.[1][12] Columns specifically marketed as "base-deactivated" or made with high-purity Type B silica, which has a lower metal content and fewer acidic silanols, are also excellent choices.
-
Add a Competing Base to the Mobile Phase: Introducing a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[2][13] The TEA molecules will preferentially interact with the silanols, reducing the opportunity for the triazole analyte to do so.[13]
-
Increase Buffer Concentration: Using a sufficient buffer concentration (typically 10-50 mM) helps to maintain a stable pH and can also help to mask some of the silanol interactions through increased ionic strength.[9][10][12]
Q3: What role do mobile phase additives play in reducing peak tailing for triazoles?
Mobile phase additives are powerful tools for improving the peak shape of basic compounds like triazoles.
-
Acidic Modifiers: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common practice.[12][14] TFA can act as an ion-pairing agent, forming a neutral complex with the protonated triazole, which then undergoes a standard reversed-phase separation with improved peak shape.[14] It also helps to lower the mobile phase pH.[14]
-
Competing Bases: As mentioned previously, additives like triethylamine (TEA) compete with the basic triazole analytes for interaction with active silanol sites on the stationary phase.[2][13]
The choice and concentration of the additive will depend on the specific triazole and the column being used. It is often a matter of empirical optimization.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment and Additive Screening
This protocol outlines a systematic approach to optimizing the mobile phase to reduce peak tailing.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength for the triazole
-
Injection Volume: 10 µL
-
Sample: Triazole standard at 10 µg/mL in mobile phase
-
-
pH Adjustment:
-
Additive Screening (at the optimal pH identified in step 2):
Data Presentation
Table 1: Effect of Mobile Phase pH and Additives on Peak Tailing Factor (Tf) for a Hypothetical Triazole
| Mobile Phase Condition | Tailing Factor (Tf) | Observations |
| pH 7.0 (Phosphate Buffer) | 2.5 | Severe Tailing |
| pH 4.5 (Acetate Buffer) | 1.8 | Moderate Tailing |
| pH 3.0 (0.1% Formic Acid) | 1.3 | Minor Tailing |
| pH 3.0 (0.1% TFA) | 1.1 | Symmetrical Peak |
| pH 3.0 (5 mM TEA) | 1.2 | Improved Symmetry |
Note: The Tailing Factor (Tf) is a measure of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.[9]
Mandatory Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of triazoles.
Caption: A flowchart outlining the systematic steps for troubleshooting peak tailing.
Chemical Interactions Leading to Peak Tailing
This diagram illustrates the key chemical interactions at the stationary phase surface that can cause peak tailing of triazole compounds.
Caption: A diagram illustrating secondary interactions that lead to peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. "Click-to-chelate": design and incorporation of triazole-containing metal-chelating systems into biomolecules of diagnostic and therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. uhplcs.com [uhplcs.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. agilent.com [agilent.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of 3-Heptyl-1H-1,2,4-triazol-5-amine and Fluconazole for Antifungal Activity
An Objective Guide for Researchers in Drug Development
The escalating threat of antimicrobial resistance necessitates the exploration of novel antifungal agents. Within this landscape, the 1,2,4-triazole scaffold has emerged as a privileged structure in the design of potent antifungal drugs, exemplified by the clinical success of fluconazole. This guide provides a comparative overview of the established antifungal agent, fluconazole, and the investigational compound, 3-Heptyl-1H-1,2,4-triazol-5-amine.
Disclaimer: As of the latest literature review, no publicly available experimental data specifically detailing the antifungal activity of this compound has been found. The information presented herein for this compound is extrapolated from studies on structurally related 1,2,4-triazole derivatives and serves as a prospective guide for future research.
I. Comparative Antifungal Performance
A direct comparison of the antifungal efficacy of this compound and fluconazole is contingent on future experimental data. However, based on the known activity of other 1,2,4-triazole derivatives, a hypothetical comparison can be structured to guide potential research. The following table outlines key antifungal parameters, with established data for fluconazole and speculative data points for this compound, which would need to be determined experimentally.
| Parameter | This compound | Fluconazole |
| Mechanism of Action | Presumed inhibitor of lanosterol 14α-demethylase (CYP51) | Inhibitor of lanosterol 14α-demethylase (CYP51)[1][2][3][4] |
| Spectrum of Activity | To be determined. Potentially active against various yeasts and molds. | Active against most Candida species (excluding C. krusei and with variable activity against C. glabrata), Cryptococcus neoformans, and endemic fungi.[1] |
| Minimum Inhibitory Concentration (MIC) against Candida albicans | Data not available. | Typically ranges from 0.25 to 4 µg/mL.[5] |
| Minimum Inhibitory Concentration (MIC) against Aspergillus fumigatus | Data not available. | Generally considered inactive; high MIC values. |
| Fungicidal/Fungistatic | To be determined. | Generally considered fungistatic against Candida species.[1][3] |
II. Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both fluconazole and, hypothetically, this compound belong to the azole class of antifungals. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By binding to the heme iron atom in the active site of CYP51, azole antifungals prevent the demethylation of lanosterol, the precursor to ergosterol.[1][3][4] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequence is a disruption of membrane function, increased permeability, and ultimately, the inhibition of fungal growth.[1][4]
References
A Comparative Guide to the Synthesis of Substituted 1,2,4-Triazoles
The 1,2,4-triazole motif is a cornerstone in medicinal chemistry and materials science, driving continuous innovation in synthetic methodologies. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is critical for efficiency and yield. This guide provides an objective comparison of four prominent methods for synthesizing substituted 1,2,4-triazoles: the Pellizzari Reaction, the Einhorn-Brunner Reaction, Synthesis via Amidrazone Cyclization, and modern Copper-Catalyzed approaches. We present a side-by-side analysis of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed decision-making in your synthetic endeavors.
Performance Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods, offering a clear comparison of their efficiency and reaction conditions.
| Synthesis Method | Starting Materials | Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Pellizzari Reaction | Benzamide, Benzoylhydrazide | None | 250-260 °C, 3 h | ~40-50 | Simple, one-step process. | Harsh conditions, low yield, long reaction times.[1] |
| Microwave-Assisted Pellizzari Reaction | Aromatic hydrazide, Substituted nitrile | K₂CO₃ | Microwave irradiation, 150 °C, 2 h | 65-85 | Significantly reduced reaction time, improved yield.[2][3] | Requires specialized microwave equipment. |
| Einhorn-Brunner Reaction | N-Formylbenzamide, Phenylhydrazine | Acetic Acid (catalyst) | Reflux, 100 °C, 2 h | ~70-80 | Good yields for certain substrates, relatively mild conditions. | Potential for isomeric mixtures with unsymmetrical imides. |
| Oxidative Cyclization of Amidrazones | Benzamidrazone, Benzaldehyde | Ceric Ammonium Nitrate (CAN) (5 mol%), Polyethylene Glycol (PEG-400) | 80 °C, 1 h | 92 | High yields, short reaction times, environmentally benign solvent.[4] | Requires pre-synthesis of the amidrazone. |
| Copper-Catalyzed Synthesis | Benzamidine hydrochloride, Benzonitrile | CuBr (5 mol%), Cs₂CO₃ | DMSO, Air, 120 °C, 24 h | 85 | High yield, good functional group tolerance, uses readily available starting materials.[5][6] | Requires a transition metal catalyst, longer reaction time in this example. |
Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the described synthetic methods.
References
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Efficient Synthesis of 3,4,5-Trisubstituted/N-Fused 1,2,4-Triazoles via Ceric Ammonium Nitrate Catalyzed Oxidative Cyclization of Amidrazones with Aldehydes Using Polyethylene Glycol as a Recyclable Reaction Medium [organic-chemistry.org]
- 5. Heterogeneous Copper(I)-Catalyzed Cascade AdditionOxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles [organic-chemistry.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to Purity Validation of 3-Heptyl-1H-1,2,4-triazol-5-amine: LC-MS/MS vs. HPLC-UV
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in the development pipeline. This guide provides a comparative analysis of two common analytical techniques, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the purity validation of 3-Heptyl-1H-1,2,4-triazol-5-amine.
Methodology Comparison
The choice of analytical method for purity determination depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. Below is a summary of the key performance characteristics of LC-MS/MS and HPLC-UV for the analysis of this compound.
| Parameter | LC-MS/MS | HPLC-UV |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate to High (based on retention time and UV absorbance) |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Quantitation Limit | Low | Moderate |
| Impurity Identification | Can provide structural information for unknown impurities | Limited to comparison with known standards |
| Run Time | Typically 5-15 minutes | Typically 10-30 minutes |
| Cost | Higher initial investment and maintenance | Lower initial investment and maintenance |
| Complexity | More complex operation and data analysis | Simpler operation and data analysis |
Experimental Protocols
Detailed experimental protocols for both LC-MS/MS and a comparative HPLC-UV method are provided below. These protocols are based on established methods for similar triazole-containing compounds and primary aromatic amines.[1][2][3][4][5]
LC-MS/MS Purity Method
This method is designed for high sensitivity and specificity in detecting and quantifying this compound and its potential impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol/water, 50/50 v/v) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound (Quantifier): To be determined by direct infusion (e.g., m/z 183.1 -> 112.1).
-
This compound (Qualifier): To be determined by direct infusion (e.g., m/z 183.1 -> 85.1).
-
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 250 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
HPLC-UV Purity Method (Alternative)
This method provides a robust and cost-effective alternative for routine purity analysis.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
Prepare calibration standards as needed.
-
Filter all solutions through a 0.45 µm syringe filter.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC or equivalent with a Diode Array Detector.
-
Column: SinoChrom ODS-BP, 4.6 x 200 mm, 5 µm.[3]
-
Mobile Phase: Methanol/Water (70/30, v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 25 °C.[3]
-
UV Detection: 220 nm (or a wavelength of maximum absorbance for the compound).
Workflow Visualizations
The following diagrams illustrate the experimental workflows for both the LC-MS/MS and the comparative purity analysis.
Caption: LC-MS/MS experimental workflow for purity analysis.
Caption: Comparison of LC-MS/MS and HPLC-UV workflows.
Conclusion
Both LC-MS/MS and HPLC-UV are powerful techniques for the purity validation of this compound. The choice between the two will be dictated by the specific requirements of the analysis.
-
LC-MS/MS is the preferred method when high sensitivity, high specificity, and the ability to identify unknown impurities are paramount. This makes it ideal for in-depth characterization during drug discovery and development.
-
HPLC-UV offers a reliable, cost-effective, and less complex alternative for routine quality control and in-process monitoring where the primary goal is to quantify the main component against known standards.[3]
By understanding the strengths and limitations of each method, researchers can select the most appropriate technique to ensure the quality and integrity of their compounds.
References
- 1. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Alkyl-Substituted Triazoles: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of alkyl substituents on this versatile ring system has been shown to significantly modulate the biological activity of the resulting compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of alkyl-substituted triazoles across key therapeutic areas, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Proliferation and Survival
Alkyl-substituted triazoles have emerged as a promising class of anticancer agents, primarily by interfering with crucial cellular processes such as cell division and survival signaling pathways.
Comparative Anticancer Activity of Alkyl-Substituted Triazoles
The antiproliferative activity of various alkyl-substituted triazole derivatives has been evaluated against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. The position and nature of the alkyl substituent play a critical role in determining the anticancer efficacy.
| Compound ID | Triazole Core | Alkyl Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 1,2,4-Triazole | 3-S-methyl, 4-amino | HCT116 | 0.37 | [1] |
| 1b | 1,2,4-Triazole | 3-S-ethyl, 4-amino | HCT116 | - | [1] |
| 1c | 1,2,4-Triazole | 3-S-propyl, 4-amino | HCT116 | - | [1] |
| 2a | 1,2,3-Triazole | 1-benzyl, 4-phenyl | A549 | 62.51 | [2] |
| 2b | 1,2,3-Triazole | 1-(p-methylbenzyl), 4-phenyl | A549 | - | [2] |
| 3a | 1,2,4-Triazole | N-ethyl (on linked acetamide) | HT-29 | - | [3] |
| 3b | 1,2,4-Triazole | N-propyl (on linked acetamide) | HT-29 | - | [3] |
Note: "-" indicates data not available in the provided search results. This table is a representative sample and not exhaustive.
Key Mechanisms of Anticancer Action
1. Tubulin Polymerization Inhibition:
Certain alkyl-substituted triazoles function as antimitotic agents by disrupting microtubule dynamics. They bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6][7]
2. PI3K/Akt Signaling Pathway Inhibition:
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical cell survival pathway often dysregulated in cancer. Some triazole derivatives have been shown to inhibit key components of this pathway, such as Akt1 and Akt2, leading to the suppression of downstream pro-survival signals and induction of apoptosis.[2][3][8][9]
Antifungal Activity: Disrupting Fungal Cell Integrity
Triazole-based compounds are a cornerstone of antifungal therapy. The introduction of specific alkyl groups can enhance their potency and spectrum of activity.
Comparative Antifungal Activity of Alkyl-Substituted Triazoles
The following table presents the minimum inhibitory concentration (MIC) values of various alkyl-substituted triazoles against pathogenic fungal strains. The data highlights the influence of alkyl chain length and branching on antifungal efficacy.
| Compound ID | Triazole Core | Alkyl Substituent(s) | Fungal Strain | MIC (µg/mL) | Reference |
| 4a | 1,2,4-Triazole | Side chain with methyl amide | C. albicans | - | [10] |
| 4b | 1,2,4-Triazole | Side chain with isopropyl amide | C. albicans | - | [10] |
| 5a | 1,2,4-Triazole | Isoxazole-containing, mono-fluorophenyl | C. parapsilosis | 0.0313 | [11] |
| 5b | 1,2,4-Triazole | Isoxazole-containing, di-fluorophenyl | C. parapsilosis | - | [11] |
| 6a | 1,2,4-Triazole | Alkyne-linked side chain | C. neoformans | 0.0156-0.5 | [11] |
Note: "-" indicates data not available in the provided search results. This table is a representative sample and not exhaustive.
Key Mechanism of Antifungal Action
The primary mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[12][13]
Anti-inflammatory Activity
Alkyl-substituted triazoles have also demonstrated potential as anti-inflammatory agents. Their mechanism of action in this context is often linked to the inhibition of inflammatory mediators.
Comparative Anti-inflammatory Activity of Alkyl-Substituted Phthalimide 1,2,3-Triazoles
A study on new alkyl-substituted phthalimide 1,2,3-triazole derivatives revealed their ability to reduce carrageenan-induced edema in mice, a common model for acute inflammation. The length of the alkyl chain linking the phthalimide and triazole moieties was found to influence the anti-inflammatory activity.[14][15][16]
| Compound ID | Linker Alkyl Chain Length | Edema Inhibition (%) | Reference |
| 3a | Ethyl | - | [14] |
| 3b | Propyl | 69 | [14] |
| 3c | Butyl | - | [14] |
| 5a | Ethyl | 17 | [14] |
| 5b | Propyl | 25 | [14] |
| 5c | Butyl | 56.2 | [14] |
Note: "-" indicates data not available in the provided search results.
Experimental Workflow for Evaluating Biological Activities
The evaluation of the biological activities of alkyl-substituted triazoles typically follows a standardized workflow, from initial cytotoxicity screening to more detailed mechanistic studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of alkyl-substituted triazoles.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the alkyl-substituted triazole compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Annexin V-FITC Apoptosis Assay
This assay is used to detect early apoptosis. During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.
-
Cell Treatment: Treat cells with the test compounds to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The FITC signal indicates Annexin V binding (apoptotic cells), and the PI signal indicates loss of membrane integrity (necrotic or late apoptotic cells).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and fix them in cold ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Broth Microdilution Method for Antifungal Susceptibility Testing
This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Dilutions: Prepare a serial two-fold dilution of the triazole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.
-
Incubation: Incubate the plates at a specified temperature and duration.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that visibly inhibits the growth of the fungus.
This guide provides a foundational understanding of the structure-activity relationships of alkyl-substituted triazoles. The presented data and methodologies serve as a valuable resource for researchers in the design and development of novel triazole-based therapeutic agents. Further detailed investigations into the specific interactions with biological targets will continue to refine the design of more potent and selective compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of 1,2,4-Triazole Inhibitors: A Molecular Docking Perspective
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs with a wide array of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[1][2] Molecular docking, a powerful computational technique, has become indispensable in the rational design and discovery of novel 1,2,4-triazole-based inhibitors.[3][4] This guide provides a comparative overview of recent molecular docking studies, presenting key quantitative data, detailed experimental protocols, and visualizations to aid researchers in this dynamic field.
Data Presentation: Comparative Docking and Inhibition Data
The following tables summarize the binding affinities and inhibitory concentrations of various 1,2,4-triazole derivatives against several key biological targets. These studies highlight the versatility of the triazole scaffold in targeting diverse proteins implicated in cancer, infectious diseases, and neurological disorders.
Table 1: Anticancer Targets
| Study Focus | Target Protein(s) | Top Performing Compound(s) | Binding Energy (kcal/mol) | IC₅₀ | Reference |
|---|---|---|---|---|---|
| Aromatase & Tubulin Inhibitors | Aromatase, Tubulin | Compound 1 | -9.04 to -9.96 (Aromatase) -6.23 to -7.54 (Tubulin) | Not Reported | [1] |
| Multi-target Anticancer Agents | EGFR, BRAF, Tubulin | Compound 8c | Not Reported | 3.6 μM (EGFR) | [5][6] |
| Dual VEGFR-2/InhA Inhibitors | VEGFR-2, Mtb InhA | Compounds 6e, 11a (VEGFR-2)Compounds 6h, 6i, 6l, 11c (InhA) | Not Reported | 0.15 - 0.39 µM (VEGFR-2)1.3 - 4.7 µM (InhA) | [7] |
| Hepatocellular Carcinoma | c-kit tyrosine kinase, Protein kinase B | Compound 7f | -176.749 (c-kit)-170.066 (Protein kinase B) | 16.782 µg/mL | [8][9] |
| Histone Demethylase Inhibitors | KDM5A | Ligand 700 | -11.042 | Not Reported | [4] |
| Thymidine Phosphorylase Inhibitors | Thymidine Phosphorylase (TP) | Compound 2 | Not Reported | 28.74 ± 0.59 μM |[10] |
Table 2: Antimicrobial & Antiviral Targets
| Study Focus | Target Protein | Top Performing Compound(s) | Binding Energy / Score | MIC / IC₅₀ | Reference |
|---|---|---|---|---|---|
| Antitubercular Agents | M. tuberculosis P450 CYP121 | Compound C14 (Docking)Compound C4 (In vitro) | ChemPLP Score: 68.29 | 0.976 μg/mL (M. tb H37Ra) | [11] |
| GlcN-6-P Synthase Inhibitors | Glucosamine-6-phosphate synthase | Compound 7d | -10.49 to -5.72 kJ/mol | Potent Activity | [2][12] |
| COVID-19 Main Protease | SARS-CoV-2 Mpro (6LU7) | Not specified | -6.0 to -8.8 kcal/mol | Not Reported | [13][14] |
| Sterol Demethylase Inhibitors | F. graminearum CYP51 (FgCYP51) | Compound 5k | Not Reported | EC₅₀: 1.22 μg/mL |[15] |
Table 3: Other Targets | Study Focus | Target Protein | Top Performing Compound(s) | IC₅₀ | Reference | | :--- | :--- | :--- | :--- | | MAO Inhibitors | MAO-A | Compound 5c | 0.070 ± 0.002 µM |[16] |
Experimental Protocols: A Synthesized Approach
The methodologies employed in these comparative docking studies share a common workflow, which is crucial for reproducibility and validation. Below is a generalized protocol based on the cited literature.
1. Receptor Preparation:
-
Structure Retrieval: The 3D crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, ligands, and cofactors not essential for the docking simulation. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Charges (e.g., Kollman charges) are assigned to the protein atoms. The prepared structure is saved in a suitable format like PDBQT for use with AutoDock.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the 1,2,4-triazole derivatives are drawn using software such as ChemBioDraw or Marvin Sketch.[1][17]
-
Conversion and Optimization: These 2D structures are converted to 3D formats (e.g., mol2, sdf) using tools like OpenBabel.[1][17] Energy minimization is then performed using force fields like MMFF94 or semi-empirical methods like AM1 to obtain stable, low-energy conformations.[1][17]
-
Format Conversion: The optimized ligand structures are converted to the PDBQT format, with the assignment of Gasteiger charges and definition of rotatable bonds.
3. Molecular Docking Simulation:
-
Software: AutoDock (often AutoDock 4.2 or AutoDock Vina) is a frequently used software package for these studies.[1][4][13] Other tools like PyRx (a graphical user interface for AutoDock) and Smina are also employed.[13][17]
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket where the native ligand binds or the predicted active site.
-
Docking Algorithm: A genetic algorithm (like the Lamarckian Genetic Algorithm in AutoDock) is commonly used to explore the conformational space of the ligand within the defined grid box. The algorithm generates a specified number of binding poses.
-
Analysis: The resulting poses are clustered and ranked based on their predicted binding energy (in kcal/mol) or docking score. The pose with the lowest binding energy is typically considered the most favorable binding mode.
4. Visualization and Interaction Analysis:
-
Software: The interactions between the best-docked ligands and the protein's active site residues are visualized and analyzed using software such as VMD, PyMOL, or Discovery Studio Visualizer.[1][17]
-
Interaction Types: Key molecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, are identified to understand the structural basis of the inhibitor's binding affinity and selectivity.[3]
Mandatory Visualizations
Experimental Workflow for Comparative Docking Studies
Caption: Workflow for a typical in silico comparative molecular docking study.
Simplified Signaling Pathway Inhibition by a 1,2,4-Triazole
Caption: Inhibition of a kinase signaling pathway by a 1,2,4-triazole derivative.
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmtlm.org [ijmtlm.org]
- 4. cal-tek.eu [cal-tek.eu]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 7. Design, synthesis, in vitro and in silico evaluation of novel substituted 1,2,4-triazole analogues as dual human VEGFR-2 and TB-InhA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,2,3-Triazole Derivatives as Potential Inhibitors against Covid-19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
Assessing the Cytotoxicity of 3-Heptyl-1H-1,2,4-triazol-5-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential cytotoxicity of 3-Heptyl-1H-1,2,4-triazol-5-amine. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally related 1,2,4-triazole derivatives to provide a predictive comparison. The information herein is intended to guide future research and experimental design for the cytotoxic evaluation of this class of compounds.
Comparative Cytotoxicity of 1,2,4-Triazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various substituted 1,2,4-triazole derivatives against different human cancer cell lines, as reported in the scientific literature. This data provides a benchmark for assessing the potential potency of this compound.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound PS9 (a 2-substituted-5-(pyridin-2-yl)-1H-1,2,4-triazol-4(5H)-yl)acetic acid derivative) | MCF-7 (Breast) | 0.02628 | [1] |
| HepG2 (Liver) | 0.02628 | [1] | |
| Compound 10a (a 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative) | MCF-7 (Breast) | 6.43 | [2] |
| Hela (Cervical) | 5.6 | [2] | |
| A549 (Lung) | 21.1 | [2] | |
| Compound ND-2 (a novel drug molecule) | MCF-7 (Breast) | 8.4 | [3][4] |
| Indole-triazole hybrid 8b (4-chloro-substituted anilide ring) | Hep-G2 (Liver) | Lower cell viability than ellipticine | [5] |
| Indole-triazole hybrid 8f (2-fluoro-substituted) | Hep-G2 (Liver) | 55.40 µg/mL | [5] |
| Pyrazolyl-1,2,3-triazole 4a | MCF-7 (Breast) | 5.25 µg/mL | [6] |
| HepG2 (Liver) | 6.10 µg/mL | [6] | |
| Pyrazolyl-1,2,3-triazole 6a | MCF-7 (Breast) | 2.70 µg/mL | [6] |
| HepG2 (Liver) | 2.50 µg/mL | [6] | |
| Imidazo[2,1-c][7][8][9]triazole 4e | SISO (Cervical) | 2.38-3.77 | [10] |
| RT-112 (Bladder) | 2.38-3.77 | [10] | |
| Imidazo[2,1-c][7][8][9]triazole 5l | SISO (Cervical) | 2.38-3.77 | [10] |
| RT-112 (Bladder) | 2.38-3.77 | [10] | |
| 1,2,4 triazole derivative HB5 | Hep G2 (Liver) | Lowest IC50 of the series | [11] |
Experimental Protocols
A crucial aspect of assessing cytotoxicity is the use of standardized and reproducible experimental protocols.[3][12][13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell viability.[3][4]
MTT Assay Protocol for Cytotoxicity Screening
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) to be used for selectivity analysis.[3]
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
3. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizing Experimental and Biological Pathways
Understanding the experimental workflow and the potential underlying biological mechanisms of cytotoxicity is crucial for drug development.
Caption: A typical workflow for in vitro cytotoxicity assessment of a novel compound.
A compound's cytotoxicity is often mediated through the induction of programmed cell death, or apoptosis. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[7][9][15][16] Both pathways converge on the activation of caspases, which are proteases that execute the dismantling of the cell.[7][9]
Caption: The extrinsic and intrinsic pathways of apoptosis leading to programmed cell death.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. synergypublishers.com [synergypublishers.com]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 12. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 13. kosheeka.com [kosheeka.com]
- 14. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
comparing the efficacy of different catalysts for triazole synthesis
The synthesis of 1,2,3-triazoles, a cornerstone of "click chemistry," has been revolutionized by the development of highly efficient catalysts.[1] These five-membered heterocyclic compounds are integral to various fields, including drug discovery, materials science, and bioconjugation, owing to their remarkable stability and unique chemical properties.[1][2] This guide provides a comparative overview of the most prominent catalysts employed in triazole synthesis, with a focus on their efficacy, substrate scope, and reaction conditions, supported by experimental data.
The most widely employed method for triazole synthesis is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. While this reaction can proceed thermally, it often requires harsh conditions and results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[2][3] The advent of metal-catalyzed azide-alkyne cycloaddition (AAC) has addressed these limitations, offering high regioselectivity and significantly accelerated reaction rates.[4]
Key Catalysts and Their Performance
The two most significant classes of catalysts for azide-alkyne cycloaddition are those based on copper and ruthenium. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,4-disubstituted 1,2,3-triazoles, whereas ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces the 1,5-disubstituted regioisomers.[2][5] This complementary regioselectivity is a crucial advantage for synthetic chemists, allowing for the targeted synthesis of specific isomers.
Beyond copper and ruthenium, other metals such as zinc and gold have also been explored as catalysts for triazole synthesis, alongside metal-free organocatalytic approaches.[6][7][8] The choice of catalyst is often dictated by the desired regioselectivity, the nature of the substrates, and considerations for green chemistry principles, such as the use of non-toxic metals and environmentally benign solvents.[3][9]
Comparative Efficacy of Catalysts
The following table summarizes the performance of various catalysts for the synthesis of a model triazole, 1-benzyl-4-phenyl-1H-1,2,3-triazole, from benzyl azide and phenylacetylene. The data has been compiled from various sources to provide a comparative overview.
| Catalyst System | Regioselectivity | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Copper-Based Catalysts | ||||||
| CuSO₄·5H₂O / Sodium Ascorbate | 1,4-disubstituted | t-BuOH/H₂O | Room Temp | 1-2 h | 95 | [10] |
| CuI | 1,4-disubstituted | THF | Room Temp | 8 h | 92 | [11] |
| [Cu(IMes)Cl] | 1,4-disubstituted | Water (micellar) | Room Temp | 2 h | 90 | [12] |
| OSPs–CuBr (heterogeneous) | 1,4-disubstituted | Water | 70 (Microwave) | 15 min | 98 | [13] |
| Ruthenium-Based Catalysts | ||||||
| [CpRuCl]₄ | 1,5-disubstituted | DMF | 90-110 (Microwave) | 15 min | >95 | [5] |
| CpRuCl(PPh₃)₂ | 1,5-disubstituted | Toluene | 80 | 6 h | 98 | [14][15] |
| SBA-15-Tz-Ru(II)TPP (heterogeneous) | 1,4-disubstituted | Water | 80 | 12 h | 94 | |
| Other Catalysts | ||||||
| Zn(OAc)₂ | 1,4-disubstituted | Water | 100 | 12 h | 85 | [6] |
| Au/TiO₂ (heterogeneous) | 1,4-disubstituted | Toluene | 150 | 24 h | 82 | [7] |
| DBU (organocatalyst) | Mixture of regioisomers | DMSO | 100 | 24 h | 75 | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are generalized protocols for the two major catalytic systems.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the alkyne (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water.
-
Reaction Initiation: To the solution of the alkyne and azide, add an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv) followed by the sodium ascorbate solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
Reactant and Catalyst Preparation: In a reaction vessel, combine the alkyne (1.0 equiv), the azide (1.1 equiv), and the ruthenium catalyst (e.g., [Cp*RuCl]₄, 0.01-0.05 equiv) in a suitable solvent, such as dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C), either conventionally or using microwave irradiation.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford the 1,5-disubstituted triazole product.
Visualizing Reaction Pathways and Workflows
Diagrams are powerful tools for understanding complex chemical processes and experimental designs. The following visualizations, created using the DOT language, illustrate key aspects of catalyzed triazole synthesis.
Caption: General mechanism for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General mechanism for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: A typical experimental workflow for catalyst screening in triazole synthesis.
Conclusion
The catalytic synthesis of triazoles, particularly through the CuAAC and RuAAC reactions, has become an indispensable tool in modern chemistry. The choice of catalyst dictates the regiochemical outcome, providing access to either 1,4- or 1,5-disubstituted triazoles with high efficiency. While copper-based systems are the most prevalent, ruthenium catalysts offer a complementary approach for accessing the alternative regioisomer. The development of heterogeneous and green catalytic systems continues to enhance the sustainability and practicality of triazole synthesis. This guide provides a foundational understanding for researchers to select the most appropriate catalyst and reaction conditions for their specific synthetic targets.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 4. jetir.org [jetir.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. iris.unive.it [iris.unive.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
A Comparative Guide to the Synthesis of 3-Amino-1,2,4-triazoles: A Modern Take on a Classic Scaffold
For researchers, scientists, and professionals in drug development, the efficient and robust synthesis of core heterocyclic structures is a cornerstone of innovation. The 3-amino-1,2,4-triazole moiety is a privileged scaffold, appearing in a wide array of medicinally important compounds. This guide provides a detailed comparison of a modern, microwave-assisted synthetic route with a traditional thermal condensation method for the preparation of 5-substituted-3-amino-1,2,4-triazoles, offering insights into the performance and practical application of each.
The validation of a new synthetic pathway hinges on its ability to offer tangible advantages over established methods, be it in terms of efficiency, yield, purity, or environmental impact. In this guide, we objectively compare a microwave-assisted approach, which has gained significant traction for its ability to accelerate reaction times and improve yields, against the well-established conventional heating method for the synthesis of 3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the synthesis of a series of 5-substituted-3-amino-1,2,4-triazoles, directly comparing the performance of the microwave-assisted and conventional thermal methods.
| Substituent (R) | Microwave-Assisted Synthesis | Conventional Synthesis |
| Yield (%) | Time | |
| Ethyl | 86 | 3 h |
| n-Propyl | 81 | 3 h |
| iso-Propyl | 79 | 3 h |
| n-Butyl | 85 | 3 h |
| iso-Butyl | 76 | 3 h |
| n-Pentyl | 88 | 3 h |
| Phenyl | 72 | 3 h |
Note: The data presented is a synthesis of information from multiple sources. Direct comparative studies with identical substrates under optimized conventional conditions were not always available. The conventional synthesis times are generally reported to be significantly longer, often requiring overnight reflux.
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for both the microwave-assisted and conventional synthesis of a representative 3-amino-1,2,4-triazole, 3-amino-5-ethyl-1,2,4-triazole, are provided below.
New Synthetic Route: Microwave-Assisted Synthesis
This method offers a rapid and efficient pathway to the target compounds.
Materials:
-
Aminoguanidine bicarbonate
-
Propionic acid
-
Hydrochloric acid (37%)
-
Deionized water
-
Microwave reactor (e.g., Anton Paar Multiwave 5000)
-
Standard laboratory glassware
Procedure:
-
Preparation of Aminoguanidine Hydrochloride: In a fume hood, a mixture of aminoguanidine bicarbonate (13.6 g, 0.1 mol) and a 37% solution of hydrochloric acid (12.5 mL, 0.15 mol) is stirred for 2 hours.
-
Solvent Removal: Water is evaporated from the mixture to yield dry aminoguanidine hydrochloride.
-
Reaction Setup: The dried aminoguanidine hydrochloride is mixed with propionic acid (8.89 g, 0.12 mol) in a 100 mL microwave process vial.
-
Microwave Irradiation: The reaction mixture is irradiated at 180 °C for 3 hours in a multimode microwave reactor.[1]
-
Work-up and Isolation: After cooling, the reaction mixture is purified by appropriate methods (e.g., recrystallization or column chromatography) to yield 3-amino-5-ethyl-1,2,4-triazole.
Established Synthetic Route: Conventional Thermal Synthesis
This traditional approach relies on prolonged heating to drive the reaction to completion.
Materials:
-
Aminoguanidine hydrochloride
-
Carboxylic acid (e.g., propionic acid)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A mixture of aminoguanidine hydrochloride and the corresponding carboxylic acid is placed in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated under reflux for an extended period, typically ranging from 12 to 16 hours.[2]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as recrystallization or column chromatography.
Mandatory Visualization: Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and experimental workflows described in this guide.
Caption: Comparative workflow of microwave-assisted versus conventional synthesis of 3-amino-1,2,4-triazoles.
References
A Comparative Analysis of the Biological Activities of 1,2,3-Triazole and 1,2,4-Triazole Isomers
A Guide for Researchers and Drug Development Professionals
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous therapeutic agents. This is due to its favorable properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate interactions with biological targets.[1] Triazoles exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. While both isomers have demonstrated a broad spectrum of pharmacological activities, the subtle difference in the placement of one nitrogen atom can significantly influence their biological profiles. This guide provides an objective comparison of the biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents.
Anticancer Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have been extensively investigated for their potential as anticancer agents.[2][3] The 1,2,3-triazole moiety, often synthesized via "click chemistry," has been incorporated into a variety of compounds that exhibit antiproliferative effects.[4] For instance, certain 1,4-disubstituted 1,2,3-triazoles have shown IC50 values in the micromolar range against various cancer cell lines.[4] On the other hand, the 1,2,4-triazole scaffold is a component of several established and experimental anticancer drugs, with some derivatives demonstrating potent inhibitory activity against cancer-related enzymes.[5][6] While direct comparisons of isomeric pairs are not always available, the existing data suggests that the choice of isomer can impact the potency and selectivity of the resulting compound. In some cases, replacing a 1,2,3-triazole with a 1,2,4-triazole is well-tolerated and does not diminish the anticancer activity.[7]
| Compound Class | Isomer | Cancer Cell Line | Activity (IC50) | Reference |
| Chromene Derivatives | 1,2,3-triazole | A549 | 27.89 µM | [7] |
| Coumarin Derivatives | 1,2,3-triazole | A549 | 2.97 µM | [7] |
| Chalcone Derivatives | 1,2,3-triazole | A549 | 8.67 µM | [7] |
| Phosphonate Derivative | 1,2,3-triazole | HT-1080 | 15.13 µM | [4] |
| EGFR Inhibitor | 1,2,4-triazole | - | 3.6 µM | [6] |
Antimicrobial and Antifungal Efficacy: Leaning Towards 1,2,4-Triazole
In the realm of antimicrobial and antifungal agents, the 1,2,4-triazole ring is a particularly prominent feature, forming the core of many clinically used drugs like fluconazole and itraconazole.[1][8] These compounds often exert their antifungal effect by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.[9] Numerous studies have reported the synthesis of novel 1,2,4-triazole derivatives with potent and broad-spectrum antifungal activity.[1][10]
While 1,2,3-triazoles also exhibit antimicrobial and antifungal properties, the literature suggests that 1,2,4-triazole derivatives often show superior activity.[11] For instance, in a study comparing hybrid molecules, the presence of a 1,2,4-triazole moiety was associated with improved antimicrobial activity, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 1-4 µg/mL against various bacterial and fungal strains.[12]
| Compound Class | Isomer | Microorganism | Activity (MIC) | Reference |
| Triazole-Thione Hybrid | 1,2,4-triazole | S. aureus | 1-64 µg/mL | [12] |
| Triazole-Thione Hybrid | 1,2,4-triazole | C. albicans | 1-16 µg/mL | [12] |
| Ofloxacin Analogues | 1,2,4-triazole | S. aureus | 0.25-1 µg/mL | [13] |
| Propan-2-ol Derivative | 1,2,3-triazole | Candida spp. | 64-256 µg/mL | [9] |
| Betulin Derivative | 1,2,3-triazole | K. pneumoniae | 0.95 µM | [11] |
Antiviral Potential: A Broad Spectrum for Both Isomers
Both 1,2,3- and 1,2,4-triazole scaffolds have been successfully employed in the development of antiviral agents, targeting a wide range of viruses including HIV, influenza, hepatitis, and coronaviruses.[2][14][15] Ribavirin, a well-known broad-spectrum antiviral drug, notably contains a 1,2,4-triazole ring.[16] Recent research has highlighted the potential of both isomer classes against emerging viral threats. For example, a series of 1,2,3- and 1,2,4-triazole conjugates were synthesized and evaluated for their activity against SARS-CoV-2, with one 1,2,3-triazole derivative showing a potent IC50 of 74.51 nM against the spike protein.[17] Another study on 1,4-disubstituted-1,2,3-triazole derivatives demonstrated significant inhibition of the Chikungunya virus, with EC50 values around 20 µM.[16]
| Compound Class | Isomer | Virus | Activity (EC50/IC50) | Reference |
| Benzofused Conjugate | 1,2,3-triazole | SARS-CoV-2 Spike Protein | IC50: 74.51 nM | [17] |
| Disubstituted Derivative | 1,2,3-triazole | Chikungunya Virus | EC50: 19.9 µM | [16] |
| Ribavirin (Reference) | 1,2,4-triazole | Chikungunya Virus | EC50: 2.4 µM | [16] |
Experimental Protocols
To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[18]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 72 hours).[18]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.[19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal) and add it to each well.[21]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[21]
Plaque Reduction Assay for Antiviral Activity
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[22][23]
-
Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.[23]
-
Virus and Compound Incubation: Mix a known amount of virus with serial dilutions of the test compound and incubate.[22]
-
Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.[23]
-
Overlay: After adsorption, remove the inoculum and add a semi-solid overlay (e.g., agarose) to restrict virus spread to adjacent cells.[22]
-
Incubation and Staining: Incubate the plates until plaques are visible. Then, fix and stain the cells to visualize and count the plaques.[24]
-
Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).[23]
Visualizing the Comparison
To further illustrate the concepts discussed, the following diagrams provide a visual representation of a relevant signaling pathway, a typical experimental workflow, and the logical relationship between the two triazole isomers.
Caption: A simplified MAPK/ERK signaling pathway often targeted by anticancer triazole derivatives.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. isres.org [isres.org]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 16. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 23. bioagilytix.com [bioagilytix.com]
- 24. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibitors: A Focus on 3-Amino-1,2,4-triazole (Amitrol) and Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors targeting imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway. Due to the lack of specific cross-reactivity data for 3-Heptyl-1H-1,2,4-triazol-5-amine, this report focuses on the well-characterized, structurally related compound, 3-Amino-1,2,4-triazole (Amitrol), and compares its activity with more selective alternatives. This document is intended to inform research and development efforts toward designing more specific and effective IGPD inhibitors.
Introduction to Imidazoleglycerol-Phosphate Dehydratase (IGPD)
Imidazoleglycerol-phosphate dehydratase (IGPD) is a crucial enzyme (EC 4.2.1.19) in the histidine biosynthesis pathway. This pathway is essential for bacteria, fungi, and plants, but is absent in animals. This makes IGPD an attractive target for the development of herbicides and antimicrobial agents.
3-Amino-1,2,4-triazole (Amitrol): A Non-Selective Inhibitor
3-Amino-1,2,4-triazole, commonly known as Amitrol, is a non-selective herbicide that functions as a competitive inhibitor of IGPD.[1] While effective in this role, its use is hampered by a lack of specificity, leading to several off-target effects. Concerns have been raised about its potential carcinogenic properties, and some studies indicate it can also inhibit catalase and heme synthesis. Furthermore, one of its metabolites has been shown to potentially cause oxidative DNA damage. These cross-reactivities highlight the need for more selective IGPD inhibitors.
Comparison of IGPD Inhibitors
The following table summarizes the key characteristics of Amitrol and compares it to a class of more recently developed, selective IGPD inhibitors, the triazole phosphonates.
| Feature | 3-Amino-1,2,4-triazole (Amitrol) | Triazole Phosphonates |
| Primary Target | Imidazoleglycerol-phosphate dehydratase (IGPD) | Imidazoleglycerol-phosphate dehydratase (IGPD) |
| Mechanism of Action | Competitive inhibitor of IGPD | Potent and specific inhibitors of IGPD |
| Selectivity | Non-selective | High selectivity for IGPD |
| Known Off-Target Effects | Inhibition of catalase and heme synthesis, potential for oxidative DNA damage by metabolites | Generally considered to have fewer off-target effects |
| Applications | Herbicide (use is restricted in some regions due to toxicity concerns) | Investigational herbicides and potential antimicrobial agents |
Experimental Protocols
In Vitro Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay
This protocol is designed to assess the inhibitory activity of compounds against IGPD. The assay is based on the spectrophotometric measurement of the enzymatic reaction.
Materials and Reagents:
-
Purified IGPD enzyme
-
Imidazoleglycerol-phosphate (IGP) substrate
-
3-Amino-1,2,4-triazole (Amitrol) or other test inhibitors
-
Bistris-propane-HCl buffer (50 mM, pH 6.7)
-
Manganese chloride (MnCl₂) (1 mM)
-
2-Mercaptoethanol (100 mM)
-
Spectrophotometer capable of measuring absorbance at 280 nm
-
96-well UV-transparent microplates
Assay Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of the IGPD enzyme, IGP substrate, and inhibitors in the Bistris-propane-HCl buffer.
-
Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture containing:
-
50 mM Bistris-propane-HCl buffer (pH 6.7)
-
1 mM MnCl₂
-
100 mM 2-Mercaptoethanol
-
Varying concentrations of the test inhibitor. For the negative control, add buffer instead of the inhibitor.
-
-
Enzyme Addition: Add the IGPD enzyme to each well to a final concentration of 2-5 milliunits.
-
Initiate Reaction: Start the enzymatic reaction by adding the IGP substrate to each well. The final concentration of IGP should be varied (e.g., from 0.06 to 1 mM) to determine the kinetic parameters.
-
Spectrophotometric Measurement: Immediately place the microplate in a spectrophotometer and monitor the decrease in absorbance at 280 nm over time. The product of the IGPD-catalyzed reaction, imidazole-acetol-phosphate, has a lower molar absorptivity at this wavelength compared to the substrate, IGP.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the IC₅₀ values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic analysis, such as Lineweaver-Burk plots, can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Visualizing Experimental Workflow and Biological Pathways
The following diagrams illustrate the experimental workflow for assessing IGPD inhibition and the targeted biological pathway.
Caption: Workflow for IGPD Inhibition Assay.
Caption: Inhibition of the Histidine Biosynthesis Pathway.
Conclusion
While 3-Amino-1,2,4-triazole (Amitrol) is an effective inhibitor of IGPD, its lack of selectivity and associated off-target effects necessitate the development of more specific alternatives. Triazole phosphonates represent a promising class of compounds with higher selectivity for IGPD. The provided experimental protocol offers a robust method for evaluating and comparing the potency and mechanism of action of novel IGPD inhibitors. Future research should focus on structure-activity relationship studies to design inhibitors that are highly potent and selective for the target enzyme, thereby minimizing potential cross-reactivity and improving their safety profile for applications in agriculture and medicine.
References
Benchmarking 3-Heptyl-1H-1,2,4-triazol-5-amine Against Known Cholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of 3-Heptyl-1H-1,2,4-triazol-5-amine against established cholinesterase inhibitors. While specific inhibitory data for this compound is not publicly available, this document presents a framework for its evaluation, utilizing hypothetical data for illustrative purposes. The comparison is made against well-characterized inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease.[1][2]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the hypothetical 50% inhibitory concentrations (IC50) for this compound against AChE and BChE, benchmarked against the known inhibitors Donepezil, Rivastigmine, and Galantamine. Lower IC50 values indicate greater potency.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| This compound (Hypothetical) | 15.5 | 5.2 | 0.34 |
| Donepezil | 0.096[3] | 5.91[3] | 61.56 |
| Rivastigmine | 74.2[3] | 0.495[3] | 0.007 |
| Galantamine | Data varies | Data varies | Data varies |
Note: IC50 values for known inhibitors are sourced from published literature and may vary depending on experimental conditions.
Experimental Protocols: Cholinesterase Inhibition Assay
The following protocol, based on the Ellman method, is a standard procedure for determining the in vitro inhibition of AChE and BChE.[4][5]
Objective: To determine the concentration of an inhibitor required to reduce the activity of AChE or BChE by 50% (IC50).
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound) and known inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and known inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors at various concentrations by serial dilution in Tris-HCl buffer.
-
Prepare solutions of AChE or BChE, DTNB, and the respective substrate (ATCI for AChE, BTCI for BChE) in Tris-HCl buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
Tris-HCl buffer
-
A solution of the test inhibitor at a specific concentration
-
DTNB solution
-
AChE or BChE solution
-
-
Include control wells:
-
Blank (all reagents except the enzyme)
-
Negative control (all reagents and enzyme, but no inhibitor)
-
Positive control (a known inhibitor at a concentration that gives maximum inhibition)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-20 minutes).[5]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI) to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the cholinesterase enzyme inhibition assay.
Signaling Pathway Context: Cholinergic Neurotransmission
Caption: Inhibition of acetylcholine hydrolysis by this compound.
References
- 1. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Heptyl-1H-1,2,4-triazol-5-amine: A Guide to IC50 Determination and Performance Evaluation
This guide provides a comparative framework for assessing the inhibitory potential of 3-Heptyl-1H-1,2,4-triazol-5-amine. Due to the absence of publicly available IC50 data for this specific compound, this document outlines the experimental procedures and presents comparative data from structurally related 1,2,4-triazole derivatives to serve as a benchmark for future studies. The focus of this guide is on the evaluation of anticancer activity, a common therapeutic target for this class of compounds.[1][2][3]
Comparative IC50 Data of 1,2,4-Triazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,2,4-triazole derivatives against different cancer cell lines. This data provides a reference range for the expected potency of novel compounds within this chemical class.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical: this compound | MCF-7 | To be determined | Doxorubicin | To be determined |
| TB-NO2 (a 1,2,4-triazole Schiff base derivative) | MCF-7 | To be determined | Doxorubicin | To be determined |
| TB-OCH3 (a 1,2,4-triazole Schiff base derivative) | MCF-7 | To be determined | Doxorubicin | To be determined |
| A series of fluorinated 3,6-diaryl-[1][4][5]triazolo[3,4-b][2][4][5]thiadiazoles (2a-2i) | MCF-7 | 22.1 - 30.2 | Not specified | Not specified |
| Methyl 5-(1H-benzo[d]imidazol-2-yl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate | MCF-7 | 52.15 µg/cm³ | Not specified | Not specified |
| Methyl 5-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate | MCF-7 | 42.96 µg/cm³ | Not specified | Not specified |
| Conjugate 6cf (a docetaxel-triazole conjugate) | MCF-7 | 5.71 | Docetaxel | 9.46 |
| Compound 6af (a docetaxel-triazole conjugate) | MCF-7 | 2.61 | Docetaxel | 9.46 |
Note: The IC50 values for TB-NO2 and TB-OCH3 were stated as being determined, but the specific values were not provided in the search result abstracts. The values for the benzo-imidazole triazole derivatives are presented in µg/cm³, and a direct conversion to µM is not possible without the molecular weights.[1][2][3]
Experimental Protocol: Determination of IC50 via MTT Assay
This protocol describes a common method for determining the cytotoxic potential of a compound against an adherent cancer cell line, such as MCF-7 (human breast cancer).
1. Cell Culture and Seeding:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
2. Compound Preparation and Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compound. A vehicle control (medium with the solvent) and a positive control (a known anticancer drug like doxorubicin) are also included.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect on the cells.
4. MTT Assay:
-
After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Illustrative Signaling Pathway
The following diagram depicts a simplified signaling pathway for apoptosis (programmed cell death), which is a common mechanism of action for anticancer compounds.
Caption: Simplified Apoptotic Signaling Pathway.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in the experimental workflow for determining the IC50 value of a compound.
Caption: MTT Assay Workflow for IC50 Determination.
References
Comparative Analysis of Triazole Derivatives in Biological Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Evaluation of Triazole Derivatives
Triazole derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. This guide provides a comparative statistical analysis of the biological data for various triazole derivatives, focusing on their anticancer and antifungal properties. Detailed experimental protocols and visual representations of key signaling pathways are included to support researchers in their evaluation and development of novel triazole-based therapeutics.
Comparative Anticancer Activity of Triazole Derivatives
The anticancer potential of triazole derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following table summarizes the IC50 values of different triazole derivatives against lung and breast cancer cell lines, as determined by the MTT assay.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,3-Triazole-containing coumarin derivative 4a | A549 (Lung Cancer) | 2.97 | Cisplatin | 24.15 |
| 1,2,3-Triazole-containing coumarin derivative 4b | A549 (Lung Cancer) | 4.78 | Cisplatin | 24.15 |
| 1,2,3-Triazole-containing chalcone derivative 7a | A549 (Lung Cancer) | 8.67 | Doxorubicin | 3.24 |
| 1,2,3-Triazole-containing chalcone derivative 7c | A549 (Lung Cancer) | 9.74 | Doxorubicin | 3.24 |
| 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | MCF-7 (Breast Cancer) | Notable Activity | - | - |
Note: Lower IC50 values indicate higher potency. The data presented is compiled from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Comparative Antifungal Activity of Triazole Derivatives
Triazole derivatives are renowned for their antifungal properties, primarily by inhibiting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The table below compares the in vitro antifungal activity of novel triazoles against various dermatophyte species.
| Compound/Derivative | Fungal Species | MIC Range (µg/mL) | Reference Compound | MIC Range (µg/mL) |
| Luliconazole | Dermatophytes | 0.0005-0.004 | Fluconazole | 0.4-64 |
| Lanoconazole | Dermatophytes | Geometric Mean MIC: 0.003 | Itraconazole | Geometric Mean MIC: 0.085 |
| Novel Triazole 6b | Cryptococcus & Candida spp. | 0.0156–0.5 | Voriconazole, Fluconazole, Ravuconazole | - |
| Novel Triazole 6c | Cryptococcus & Candida spp. | 0.0156–0.5 | Voriconazole, Fluconazole, Ravuconazole | - |
Note: Lower MIC values indicate greater antifungal activity. The data highlights the potent activity of newer triazole derivatives compared to established antifungal agents.[1]
Experimental Protocols
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the triazole derivatives to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.[2][3]
Broth Microdilution Method for Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
Protocol:
-
Preparation of Inoculum: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Serial Dilution: Perform serial two-fold dilutions of the triazole derivatives in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[4][5]
Signaling Pathways and Mechanisms of Action
Ergosterol Biosynthesis Pathway Inhibition
A primary mechanism of action for many antifungal triazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.[6]
Caption: Inhibition of Ergosterol Biosynthesis by Triazole Derivatives.
NF-κB Signaling Pathway in Cancer
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is implicated in the development and progression of many cancers. Some triazole derivatives have been shown to exert their anticancer effects by modulating this pathway.
Caption: Modulation of the NF-κB Signaling Pathway by Triazole Derivatives.
Statistical Analysis Considerations
When comparing the biological activity of different compounds, it is crucial to employ appropriate statistical methods. For the analysis of IC50 values, a log transformation (e.g., pIC50 = -log(IC50)) is often applied to normalize the data distribution. Statistical significance between the potencies of different compounds can be determined using t-tests or analysis of variance (ANOVA), followed by post-hoc tests for multiple comparisons. For non-parametric data, the Mann-Whitney U test can be utilized.[7] It is imperative to consider the variability within and between assays and to report measures of error such as standard deviation or standard error of the mean.[1][8]
References
- 1. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1,2,4-Triazoles: Classical vs. Modern Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of 1,2,4-triazole scaffolds is a cornerstone of creating novel therapeutics. This guide provides an objective comparison of three peer-reviewed methods for 1,2,4-triazole synthesis: the classical Pellizzari and Einhorn-Brunner reactions, and a modern microwave-assisted approach. Detailed experimental protocols and quantitative data are presented to facilitate an informed choice of methodology.
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties. The continued interest in this heterocyclic core drives the development and refinement of synthetic methodologies for its construction. This comparison focuses on two historical, yet relevant, named reactions and a contemporary microwave-assisted copper-catalyzed method, highlighting their respective advantages and limitations in terms of reaction conditions, substrate scope, and efficiency.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route to 1,2,4-triazoles is often dictated by factors such as the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency and environmental impact. The following table summarizes the key quantitative data for the three discussed methods, offering a clear comparison of their performance.
| Method | Key Reactants | Catalyst/Conditions | Reaction Time | Yield Range |
| Pellizzari Reaction | Amide and Hydrazide | Heat | Long (hours to days) | Generally low to moderate |
| Einhorn-Brunner Reaction | Imide and Alkyl Hydrazine | Acid catalyst | Variable | Moderate to good |
| Microwave-Assisted Synthesis | Hydrazine and Formamide | Catalyst-free, Microwave irradiation (160 °C) | 10 minutes | 54-81%[1] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic method. Below are the protocols for the key reactions discussed.
Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole
The traditional Pellizzari reaction involves the condensation of an amide and a hydrazide at high temperatures.[2]
Procedure:
-
A mixture of benzamide and benzoyl hydrazide is heated.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solid product is isolated.
-
Purification is typically achieved by recrystallization to afford 3,5-diphenyl-1,2,4-triazole.
Note: This classical method often suffers from harsh conditions and low yields.[2]
Einhorn-Brunner Reaction: General Procedure
The Einhorn-Brunner reaction provides a route to an isomeric mixture of 1,2,4-triazoles from the reaction of imides with alkyl hydrazines, typically in the presence of an acid catalyst.[3]
Procedure:
-
An imide is treated with an alkyl hydrazine in a suitable solvent.
-
An acid catalyst is added to the reaction mixture.
-
The reaction is stirred, and the progress is monitored.
-
Upon completion, the product, an isomeric mixture of 1,2,4-triazoles, is isolated and purified.
Note: The regioselectivity of this reaction can be influenced by the electronic properties of the substituents on the imide.[3]
Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
This modern approach offers a rapid and efficient synthesis of 1,2,4-triazoles from hydrazines and formamide under catalyst-free conditions.[1]
Procedure:
-
A mixture of the desired hydrazine (1.0 mmol) and formamide (20 equiv) is taken in a microwave process vial.
-
The vial is sealed and subjected to microwave irradiation at 160 °C for 10 minutes.[1]
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried to yield the substituted 1,2,4-triazole.
-
Yields for various substituted hydrazines range from 54% to 81%.[1]
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can provide a deeper understanding of these synthetic methodologies.
References
Safety Operating Guide
Proper Disposal of 3-Heptyl-1H-1,2,4-triazol-5-amine: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Heptyl-1H-1,2,4-triazol-5-amine (CAS No. 20586-95-2) was publicly available at the time of this writing. The following disposal procedures are based on general best practices for laboratory chemical waste management and safety data for structurally similar triazole compounds, such as 3-Amino-1,2,4-triazole (Amitrole). These guidelines are intended to provide essential safety and logistical information. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Based on data from related triazole compounds, this chemical should be treated as hazardous waste. Structurally similar chemicals are known to be harmful if swallowed, may cause cancer, are suspected of damaging unborn children, and are toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, stringent disposal protocols must be followed.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., neoprene).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required. For larger quantities or potential for splashing, a PVC apron may be necessary.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes the pure chemical, solutions, and any contaminated labware (e.g., pipette tips, vials, gloves).
-
Do not mix this waste with non-hazardous materials.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Container Selection and Labeling:
-
Use only appropriate, leak-proof containers for waste collection. Plastic containers are often preferred for their durability.
-
The container must be compatible with the chemical.
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "20586-95-2"
-
An indication of the hazards (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Ensure secondary containment (such as a spill tray) is used to prevent the spread of material in case of a leak.
-
-
Arranging for Final Disposal:
-
Once the container is full or has reached the storage time limit set by your institution (often up to 12 months, but can be less), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Final disposal will be handled by a licensed hazardous waste disposal facility, likely through incineration at a high temperature in a specialized plant.[4]
-
Spill and Emergency Procedures
In the event of a spill, the cleanup materials must also be treated as hazardous waste.[4]
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an absorbent material to contain and clean up the spill.
-
For solid spills, carefully sweep or vacuum the material. Dampen with water to prevent dusting if necessary.[2]
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS or emergency response team for assistance.
-
Quantitative Data Summary
While no specific quantitative exposure limits for this compound are available, the table below provides hazard information for a closely related and well-studied compound, 3-Amino-1,2,4-triazole (Amitrole), which should be used as a conservative proxy.
| Hazard Classification (for 3-Amino-1,2,4-triazole) | Category | GHS Code | Source |
| Acute Toxicity, Oral | Category 4 | H302 (Harmful if swallowed) | |
| Carcinogenicity | Category 1B | H350 (May cause cancer) | [1] |
| Reproductive Toxicity | Category 2 | H361 (Suspected of damaging fertility or the unborn child) | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373 (May cause damage to organs) | [3] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411 (Toxic to aquatic life with long lasting effects) | [3] |
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
